Fak-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9Cl2N3O2S |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-9-3-1-8(2-4-9)14-19-20-15(23-14)18-13(22)11-7-10(17)5-6-12(11)21/h1-7,21H,(H,18,20,22) |
InChI Key |
GHUOPRQFFSMJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: The Mechanism of Action of Focal Adhesion Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[1][2] Its overexpression and hyperactivity are correlated with tumor progression, metastasis, and angiogenesis, making it a compelling target for cancer therapy.[3][4] Small molecule inhibitors targeting FAK have emerged as promising therapeutic agents. This guide provides an in-depth overview of the mechanism of action of ATP-competitive FAK inhibitors, using PF-573228 as a primary example. It details the core mechanism, impact on signaling pathways, quantitative efficacy, and the experimental protocols used for characterization.
Core Mechanism of Action
Focal Adhesion Kinase is a critical regulator of cellular processes including adhesion, migration, proliferation, and survival.[1] The activation of FAK is initiated by its recruitment to focal adhesions upon integrin clustering, which is triggered by cell-extracellular matrix (ECM) interactions. This leads to the autophosphorylation of FAK at the tyrosine residue 397 (Tyr397).[4][5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[5] The resulting FAK/Src complex then phosphorylates other downstream targets, amplifying signaling cascades that promote cell motility and survival.[6]
PF-573228 and similar compounds are ATP-competitive inhibitors.[7] They function by binding to the ATP-binding pocket within the kinase domain of FAK.[7] This direct competition with ATP prevents the transfer of the gamma-phosphate group from ATP to FAK's tyrosine residues, thereby inhibiting its kinase activity. The primary and most critical consequence of this inhibition is the prevention of FAK autophosphorylation at Tyr397, which is the crucial first step in its activation and the subsequent downstream signaling.[2][7]
FAK Signaling Pathway and Point of Inhibition
The inhibition of FAK autophosphorylation blocks the recruitment and activation of Src, thereby preventing the phosphorylation of the FAK activation loop (Tyr576/577) and other FAK-associated proteins. This leads to the attenuation of major downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Caption: FAK signaling cascade and the inhibitory action of PF-573228.
Quantitative Data Summary
The efficacy of FAK inhibitors is determined through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | Assay Type | Target | IC50 Value | Cell Lines | Reference |
| PF-573228 | Kinase Assay | FAK | 4.0 nM | - | [7] |
| PF-573228 | Cell Migration | FAK | - | REF52, PC3 | [7] |
| Compound 8 (Covalent) | Kinase Assay | FAK | 0.6 nM | - | [7] |
| Compound 14 | Kinase Assay | FAK | 3.7 nM | - | [7] |
| GSK-2256098 | Kinase Assay | FAK | 18 nM | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of FAK inhibitors. Below are representative protocols for key experiments.
In Vitro FAK Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on FAK enzymatic activity.
Methodology:
-
Reagents: Recombinant human FAK enzyme, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor (e.g., PF-573228).
-
Procedure: a. The FAK enzyme is incubated with varying concentrations of the inhibitor in a kinase reaction buffer for a predetermined period (e.g., 15-30 minutes) at room temperature. b. The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C. d. The reaction is terminated by adding a stop solution (e.g., EDTA). e. The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, ELISA with a phospho-specific antibody, or radiometric assays with [γ-³²P]ATP.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Caption: Workflow for an in vitro FAK kinase assay.
Western Blot Analysis of FAK Phosphorylation
Objective: To assess the effect of the inhibitor on FAK autophosphorylation (pY397) and downstream signaling in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Plate cells (e.g., PC3 or MDA-MB-231) and grow to 70-80% confluency. b. Treat cells with various concentrations of the FAK inhibitor or DMSO vehicle control for a specified duration (e.g., 1-24 hours).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-pFAK-Y397, anti-total FAK, anti-pPaxillin, anti-total Paxillin, anti-β-actin). e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect chemiluminescence using an imaging system.
-
Data Analysis: Densitometry is used to quantify band intensity. The ratio of phosphorylated protein to total protein is calculated and normalized to the loading control (e.g., β-actin).
Cell Migration (Wound Healing) Assay
Objective: To evaluate the impact of FAK inhibition on cancer cell migration.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The medium is replaced with fresh medium containing different concentrations of the FAK inhibitor or a vehicle control.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: The width of the wound is measured at each time point. The percentage of wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] * 100.
Caption: Workflow for a wound healing (migration) assay.
Conclusion
ATP-competitive FAK inhibitors like PF-573228 represent a validated strategy for targeting a key node in cancer cell signaling. By effectively blocking the kinase activity of FAK, these molecules prevent the critical autophosphorylation event at Tyr397, leading to the disruption of downstream pathways that control cell survival, proliferation, and migration. The combination of in vitro kinase assays, cellular phosphorylation analysis, and functional assays provides a robust framework for the characterization and development of novel FAK-targeting therapeutics. This guide provides the foundational knowledge for researchers and drug developers to understand and evaluate this important class of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of FAK-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and adhesion.[1] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][2] FAK-IN-8 is a small molecule inhibitor of FAK that has demonstrated potential as an anticancer agent. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of the FAK kinase domain. By blocking the autophosphorylation of FAK at tyrosine 397 (Tyr397), this compound prevents the recruitment and activation of downstream signaling proteins, such as Src and PI3K.[3] This disruption of the FAK signaling cascade ultimately leads to the inhibition of cell proliferation and survival in cancer cells. Molecular docking studies have further elucidated the binding mode of this compound within the FAK active site, providing a structural basis for its inhibitory activity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Reference |
| FAK IC50 | 5.32 µM | [5] |
| MCF-7 IC50 | 3.57 µM | [5] |
| B16-F10 IC50 | 3.52 µM | [5] |
| Caption: In vitro inhibitory activity of this compound. |
Experimental Protocols
In Vitro FAK Kinase Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against recombinant human FAK.
Materials:
-
Recombinant human active FAK protein
-
This compound (or other test compounds)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[6]
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
96-well plates
-
Microplate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add the recombinant FAK enzyme to the kinase buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. For radioactive assays, include [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[6][7]
-
Stop the reaction. For radioactive assays, this can be done by adding Laemmli buffer.[7] For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions for adding the stop reagent.[6]
-
Quantify the kinase activity. For radioactive assays, separate the phosphorylated substrate by SDS-PAGE and visualize by autoradiography. For the ADP-Glo™ assay, measure the luminescence using a microplate reader.[6][7]
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the FAK kinase activity.
Cell Viability Assay (MTT or CCK-8)
This protocol describes the method for assessing the anti-proliferative effect of this compound on cancer cell lines such as MCF-7 (human breast adenocarcinoma) and B16-F10 (mouse melanoma).
Materials:
-
MCF-7 or B16-F10 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution[8]
-
DMSO (Dimethyl sulfoxide) or solubilization buffer for MTT
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.[8]
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[8]
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.
Signaling Pathways and Visualizations
FAK is a central node in a complex network of signaling pathways that regulate critical cellular functions. Upon activation by integrin clustering or growth factor receptors, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, leading to the activation of pathways such as the Ras-ERK and PI3K-Akt pathways, which promote cell proliferation and survival.[9]
Below are Graphviz diagrams illustrating the FAK signaling pathway and the experimental workflow for evaluating FAK inhibitors.
Caption: FAK Signaling Pathway.
Caption: Experimental Workflow for FAK Inhibitor Evaluation.
Conclusion
This compound is a valuable research tool for investigating the roles of FAK in cancer biology. Its ability to inhibit FAK kinase activity and suppress cancer cell proliferation underscores the therapeutic potential of targeting this pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activity of this compound and to guide the development of more potent and selective FAK inhibitors for cancer therapy. Further studies, including comprehensive kinase selectivity profiling and in vivo efficacy models, are warranted to fully characterize the therapeutic potential of this compound.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. promega.com.cn [promega.com.cn]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Combined machine learning models, docking analysis, ADMET studies and molecular dynamics simulations for the design of novel FAK inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
A Technical Guide to Understanding the IC50 of FAK Inhibitors: A Case Study of Fak-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the half-maximal inhibitory concentration (IC50) value of Focal Adhesion Kinase (FAK) inhibitors, using the specific value of 5.32 µM for a compound designated "Fak-IN-8" as a contextual example. This document outlines the critical role of FAK in cellular signaling, the methodologies for determining inhibitor potency, and the interpretation of quantitative data in a drug discovery context.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction initiated by integrins and growth factor receptors.[1][2] As a key regulator of cell adhesion, migration, proliferation, and survival, FAK is a critical component of cellular function.[2][3] Its overexpression and hyperactivity are frequently observed in a multitude of advanced cancers, correlating with increased malignancy and metastasis.[1] This makes FAK a compelling and strategic target for the development of novel anticancer therapeutics. Understanding the potency of FAK inhibitors, quantified by the IC50 value, is fundamental to this endeavor.
The FAK Signaling Pathway
FAK activation is a multi-step process that serves as a central node for integrating extracellular cues into intracellular responses. The process generally proceeds as follows:
-
Activation: Upon integrin clustering at sites of cell adhesion to the extracellular matrix (ECM), FAK is recruited to these focal adhesions.[4] This recruitment induces a conformational change, leading to the autophosphorylation of FAK at tyrosine residue 397 (Y397).[5]
-
Src Recruitment: Phosphorylated Y397 serves as a high-affinity binding site for the SH2 domain of Src family kinases.[5]
-
Complex Formation and Downstream Signaling: The formation of the FAK-Src complex leads to the full activation of FAK's kinase activity and the subsequent phosphorylation of several other downstream targets.[2][6] Key substrates include paxillin and p130Cas, which regulate actin cytoskeleton dynamics and cell migration.[6] The FAK/Src complex also activates major signaling cascades, including the PI3K/Akt pathway, which promotes cell survival, and the Ras/MEK/ERK pathway, which is involved in cell proliferation.[7][8]
Figure 1. Simplified FAK signaling cascade.
Interpreting the this compound IC50 Value of 5.32 µM
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. An IC50 of 5.32 µM places this compound in the low micromolar range, which generally signifies moderate potency. The significance of this value is highly dependent on the experimental context—whether it was determined in a purified enzyme (biochemical) assay or a cell-based (cellular) assay.
-
Biochemical IC50: Measures the direct inhibition of the FAK enzyme's catalytic activity. It reflects the intrinsic affinity of the compound for the kinase.
-
Cellular IC50: Measures the functional outcome of FAK inhibition within an intact cell, such as the inhibition of Y397 autophosphorylation or a decrease in cell viability. Cellular IC50 values are influenced by factors like cell membrane permeability, off-target effects, and drug metabolism, and are often higher (less potent) than biochemical IC50s.
To contextualize the potency of this compound, the IC50 values of other known FAK inhibitors are presented below.
| Inhibitor | Biochemical IC50 (FAK) | Cellular IC50 (p-FAK or Viability) | Reference |
| PF-573228 | 4 nM | 30-100 nM (p-FAK) | [9] |
| TAE-226 | 5.5 nM | Varies by cell line (e.g., 2.9 µM in U-87 MG) | [9] |
| GSK2256098 | 0.4 nM | 12 nM (p-FAK in A549 cells) | [9] |
| Compound 15 | 5.9 nM | Antiproliferative activity in µM range | [10] |
| Compound 19 | 19.1 nM | Antiproliferative activity in µM range | [10] |
| This compound (Example) | Not Specified | 5.32 µM (Assumed Cellular) | Hypothetical |
This comparison highlights that while many highly potent FAK inhibitors exhibit nanomolar activity, a compound with a micromolar IC50 like 5.32 µM can still be a valuable tool for research or a starting point for further medicinal chemistry optimization.
Experimental Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values requires standardized experimental protocols. Below are methodologies for three common assays used in the characterization of FAK inhibitors.
In Vitro FAK Kinase Assay (Biochemical IC50)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified FAK. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Principle: The amount of ADP produced in the kinase reaction is converted to ATP, and the amount of ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal that is proportional to kinase activity.[1]
Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), recombinant FAK enzyme, a suitable substrate (e.g., Poly(Glu:Tyr 4:1)), and ATP.[1][11]
-
Inhibitor Dilution: Perform serial dilutions of this compound in the appropriate solvent (typically DMSO) and then in kinase buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the FAK enzyme, substrate/ATP mix, and the inhibitor dilutions.[1] Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C or room temperature for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[1][11]
-
Signal Detection: Add a detection reagent (e.g., Kinase-Glo® or ADP-Glo™) that stops the kinase reaction and initiates the luminescence-generating reaction.[11]
-
Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the positive control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Figure 2. Workflow for an in vitro FAK kinase assay.
Cellular FAK Autophosphorylation Assay (Cellular IC50)
This assay measures the inhibitor's ability to block FAK autophosphorylation at Y397 in intact cells, providing a direct measure of target engagement in a physiological context.
Principle: Cells are treated with the inhibitor, and the level of phosphorylated FAK (p-FAK) is quantified, typically by ELISA or Western blot, and normalized to the total amount of FAK protein.[12]
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., mouse embryonic fibroblasts or cancer cells with high FAK expression) in multi-well plates and allow them to adhere overnight.[12]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.
-
Detection (ELISA/Western Blot):
-
ELISA: Use a sandwich ELISA kit with antibodies specific for p-FAK (Y397) and total FAK.
-
Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-FAK (Y397) and total FAK, followed by secondary antibodies.
-
-
Quantification: For Western blots, use densitometry to quantify band intensity. Normalize the p-FAK signal to the total FAK signal for each sample.
-
Data Analysis: Calculate the percent inhibition of FAK phosphorylation relative to the vehicle-treated control. Plot the results against the log of inhibitor concentration to determine the IC50.
Figure 3. Workflow for a cell-based FAK phosphorylation assay.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the downstream effect of FAK inhibition on cell proliferation and viability.
Principle: The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in living cells into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.[14]
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for an extended period (e.g., 48-72 hours).[14]
-
MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot cell viability versus the log of inhibitor concentration and use non-linear regression to determine the IC50.
Conclusion
The IC50 value is a cornerstone metric in drug discovery, providing a quantitative measure of a compound's potency. An IC50 of 5.32 µM for a FAK inhibitor like this compound indicates moderate activity, which, depending on the assay and therapeutic goal, can represent either a promising starting point for lead optimization or a useful chemical probe for studying FAK biology. The interpretation of this value is critically dependent on the experimental protocol used for its determination. The detailed methodologies provided in this guide for biochemical, target engagement, and cell viability assays offer a framework for the rigorous and reproducible characterization of FAK inhibitors, enabling informed decisions in the drug development pipeline.
References
- 1. promega.com.cn [promega.com.cn]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. editverse.com [editverse.com]
- 8. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Central Role of Focal Adhesion Kinase (FAK) Signaling in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, stands as a critical signaling node in the complex landscape of cancer biology.[1][2][3] Residing at the intersection of signals from the extracellular matrix (ECM) and growth factor receptors, FAK orchestrates a multitude of cellular processes that are fundamental to tumor initiation, progression, and metastasis.[4][5] Its overexpression and hyperactivity are hallmarks of numerous advanced-stage cancers, correlating with increased malignancy, invasiveness, and poor patient prognosis.[1][6][7] This guide provides an in-depth examination of the core mechanisms of FAK signaling, its multifaceted role in cancer, methodologies for its study, and its emergence as a promising therapeutic target.
The FAK Signaling Nexus: Activation and Downstream Cascades
FAK is a 125 kDa protein composed of a central catalytic kinase domain flanked by an N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain and a C-terminal Focal Adhesion Targeting (FAT) domain.[1][8][9] In its inactive state, the FERM domain binds to the kinase domain, inducing an autoinhibitory conformation.[10]
Activation Mechanisms: FAK activation is a multi-step process initiated by various extracellular cues:
-
Integrin Clustering: Engagement of integrins with ECM components like fibronectin and collagen triggers their clustering, leading to the recruitment of FAK to focal adhesions. This conformational change disrupts the autoinhibitory interaction, permitting autophosphorylation at Tyrosine 397 (Y397).[3][10][11]
-
Growth Factor Receptors: FAK can be activated by a range of receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and cytokine receptors, integrating diverse signals that promote cancer cell behavior.[4][5][12]
Core Downstream Pathways: The autophosphorylation of FAK at Y397 creates a high-affinity binding site for the SH2 domain of Src family kinases.[10][13] The resulting FAK/Src signaling complex is a central hub that phosphorylates numerous downstream targets, activating key pro-oncogenic pathways.[10][12]
-
PI3K/Akt Pathway: The FAK/Src complex can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical cascade for promoting cell survival, proliferation, and growth by inhibiting apoptosis and regulating cell cycle progression.[3][4][6][12]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: FAK signaling stimulates the mitogen-activated protein kinase (MAPK) cascade, which is crucial for transmitting signals that drive cell proliferation and differentiation.[4][12][14]
-
Rac/Rho GTPases: FAK regulates small GTPases like Rac and Rho, which are essential for controlling actin cytoskeleton dynamics, cell polarity, and the formation of migratory structures like lamellipodia, thereby driving cell motility.[7][10]
FAK's Role in Hallmarks of Cancer
FAK's influence extends across multiple facets of cancer progression, making it a key driver of malignancy.
-
Proliferation and Survival: FAK-mediated activation of the PI3K/Akt and ERK pathways promotes cell cycle progression and suppresses apoptosis.[4][6] FAK can also translocate to the nucleus and interact with p53, suppressing its apoptotic functions and contributing to cell survival.[3][5]
-
Cell Migration and Invasion: A primary role of FAK is the regulation of cell motility.[14] By controlling the dynamics of focal adhesions and the actin cytoskeleton through Rho GTPases, FAK enables cancer cells to move.[7][10] Furthermore, FAK promotes the secretion of matrix metalloproteinases (MMPs), enzymes that degrade the ECM, facilitating invasion through tissue barriers.[6][14] This process is often linked to the Epithelial-Mesenchymal Transition (EMT), where FAK signaling can mediate the downregulation of E-cadherin.[5][6]
-
Angiogenesis: The formation of new blood vessels is essential for tumor growth and metastasis. FAK is a critical mediator of angiogenesis.[11][15] In endothelial cells, FAK is activated by pro-angiogenic factors like VEGF and angiopoietin-1, promoting endothelial cell migration, proliferation, and survival.[4][15][16] FAK inhibition can disrupt these processes and also enhance the barrier function of blood vessels, potentially reducing metastasis.[16]
-
Metastasis: Metastasis is a complex, multi-step process involving local invasion, intravasation into blood vessels, survival in circulation, extravasation, and colonization of distant organs. FAK is implicated in each of these stages, making it a crucial regulator of metastatic spread.[6][7][17]
-
Tumor Microenvironment and Immune Evasion: Recent evidence indicates a role for FAK in shaping an immunosuppressive tumor microenvironment.[18] Nuclear FAK can regulate the transcription of chemokines and cytokines that recruit regulatory T-cells (Tregs), which suppress the anti-tumor activity of cytotoxic CD8+ T-cells, allowing the tumor to evade immune destruction.[18]
FAK as a Therapeutic Target in Oncology
Given its central role in driving cancer progression and its elevated expression in a wide range of tumors, FAK has emerged as a compelling target for cancer therapy.[1][5][19] A number of small-molecule FAK inhibitors have been developed and are being evaluated in preclinical and clinical settings.[20][21][22]
Table 1: FAK Overexpression in Various Human Cancers
| Cancer Type | Observation | References |
| Breast Cancer | Significantly elevated in invasive and metastatic tumors; correlates with poor prognosis. | [6][7][9] |
| Lung Cancer | Highly expressed; targeting FAK shows promise for NSCLC treatment. | [6][23] |
| Ovarian Cancer | Overexpression is correlated with high-stage tumors and poor survival. | [7][19] |
| Pancreatic Cancer | FAK signaling triggers fibrosis and immunosuppression; inhibition slows progression. | [7][24] |
| Colorectal Cancer | High expression is linked to tumor progression and metastasis. | [6] |
| Gastric Cancer | Overexpression is associated with tumor aggressiveness. | [6] |
| Liver Cancer | FAK is highly expressed and contributes to tumor development. | [6] |
| Head and Neck Cancer | FAK is important for cellular invasion; inhibition increases apoptosis. | [9] |
| Glioblastoma | Elevated FAK expression has been demonstrated in tumor biopsy samples. | [25] |
| Neuroblastoma | FAK expression correlates with MYCN amplification and increased metastatic potential. | [9][26] |
Table 2: Selected Small-Molecule FAK Inhibitors and Preclinical Efficacy
| Inhibitor | Type | Target(s) | IC₅₀ (FAK) | References |
| Defactinib (VS-6063) | ATP-competitive | FAK, Pyk2 | - | [20][27] |
| PF-00562271 | ATP-competitive | FAK, Pyk2 | - | [20][27] |
| GSK2256098 | FAT-FERM inhibitor | FAK | - | [19][27] |
| VS-4718 (PND-1186) | ATP-competitive | FAK | - | [20][28] |
| TAE226 | ATP-competitive | FAK, IGF-1R | 5.5 nM | [19][29] |
| BI 853520 (IN-10018) | ATP-competitive | FAK | - | [19][27] |
| Conteltinib (CT-707) | ATP-competitive | FAK | - | [19][21] |
| APG-2449 | Multi-kinase | FAK, ALK, ROS1 | - | [3][21] |
| Compound 6a | ATP-competitive | FAK, EGFR | 1.03 nM | [19] |
| Compound 15 | ATP-competitive | FAK | 5.9 nM | [19] |
Table 3: Overview of Key FAK Inhibitors in Clinical Trials
| Inhibitor | Other Names | Phase | Selected Cancer Indications | Clinical Trial Identifier (Example) | References |
| Defactinib | VS-6063 | Phase I/II | Pancreatic Cancer, Mesothelioma, NSCLC | NCT01870609 | [24][27][28] |
| GSK2256098 | - | Phase I/II | Solid Tumors | - | [27] |
| PF-00562271 | - | Phase I/II | Advanced Solid Tumors | - | [27] |
| BI 853520 | IN-10018, Ifebemtinib | Phase I/II | Solid Tumors | - | [21][27] |
| Conteltinib | CT-707 | Phase Ib/II | Pancreatic Cancer (in combination) | NCT05580445 | [3][21] |
| APG-2449 | - | Phase I | Advanced Solid Tumors | NCT03917043 | [3][21] |
| VS-6766 + Defactinib | - | Phase II | KRAS-mutant NSCLC | NCT04620330 | [3][21] |
Note: Clinical trial landscapes are dynamic. The listed trials are illustrative.
Experimental Protocols for Studying FAK Signaling
A variety of in vitro and in vivo assays are essential for elucidating the function of FAK and evaluating the efficacy of its inhibitors.
Principle: This assay measures the enzymatic activity of purified FAK by quantifying the transfer of a phosphate group from ATP to a generic tyrosine kinase substrate. The amount of ADP produced or ATP remaining is measured, often via a luminescent reaction.[25][30]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[25]
-
Dilute purified recombinant FAK enzyme to the desired concentration (e.g., 4 ng/µl) in 1x Kinase Buffer.[30]
-
Prepare the substrate solution, typically Poly(Glu, Tyr) 4:1, at a concentration like 166 µg/ml or 10 mg/ml.[30][31]
-
Prepare ATP solution at a working concentration (e.g., 500 µM).[30]
-
For inhibitor studies, serially dilute the test compound in an appropriate buffer (e.g., 1x Kinase Buffer with DMSO).
-
-
Assay Procedure:
-
Add 5 µl of the test inhibitor or vehicle control to wells of a 96-well plate.
-
Add 20 µl of diluted FAK enzyme to each well, except for "Blank" controls.
-
Initiate the reaction by adding a master mix containing Kinase Buffer, ATP, and the Poly(Glu, Tyr) substrate.[30]
-
Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes).[25]
-
-
Detection:
-
Stop the reaction and measure kinase activity using a commercial detection kit, such as ADP-Glo™ (Promega).[25] This involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to produce a luminescent signal via a luciferase reaction.
-
Read the luminescence on a microplate reader. The signal intensity is directly proportional to FAK activity.
-
References
- 1. Focal adhesion kinase as a cancer therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Focal Adhesion Kinase as a Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The focal adhesion kinase--a regulator of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. The role of focal adhesion kinase in tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FAK goes nuclear to control antitumor immunity—a new target in cancer immuno-therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. FAK signaling in human cancer as a target for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 22. Roles and inhibitors of FAK in cancer: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Verastem releases Phase I trial results of FAK inhibitor to treat pancreatic cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 25. promega.com.cn [promega.com.cn]
- 26. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Focal Adhesion Kinase (FAK) Inhibition and its Impact on Cellular Proliferation: A Technical Overview
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1][2][3] It plays a pivotal role in a multitude of cellular processes including adhesion, migration, survival, and proliferation.[2][4][5] Structurally, FAK is comprised of a central kinase domain flanked by an N-terminal FERM (4.1, ezrin, radixin, moesin) domain and a C-terminal Focal Adhesion Targeting (FAT) domain.[1][6] Upon activation, typically initiated by cell-extracellular matrix (ECM) interactions, FAK undergoes autophosphorylation at Tyrosine 397 (Tyr397).[7][8] This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex that phosphorylates a host of downstream targets, thereby initiating signaling cascades that drive cellular processes.[7][8][9]
Given its central role in promoting cell survival and proliferation, FAK is frequently overexpressed and/or hyperactivated in a wide array of human cancers, often correlating with advanced tumor stage and poor prognosis.[1][2] This has positioned FAK as an attractive therapeutic target for cancer treatment.[2][5] Consequently, a number of small molecule FAK inhibitors have been developed. This document provides a technical guide to the effects of FAK inhibition on cell proliferation, with a focus on the underlying mechanisms and experimental validation.
Please Note: While the topic specifies "Fak-IN-8," this particular inhibitor is not extensively characterized in publicly available literature. Therefore, this guide will utilize data from well-studied, representative FAK inhibitors such as PF-573228, Y15, BI-853520, and others to illustrate the principles and effects of FAK inhibition on cell proliferation.
Mechanism of Action of FAK Inhibitors
The majority of small molecule FAK inhibitors are ATP-competitive, targeting the kinase domain of FAK.[1] By binding to the ATP-binding pocket, these inhibitors prevent the phosphorylation of FAK, including the critical autophosphorylation at Tyr397.[1][7] This abrogation of FAK's kinase activity blocks the recruitment and activation of Src and subsequent downstream signaling pathways that are crucial for cell proliferation and survival.[1][7] Some inhibitors may also possess kinase-independent scaffolding functions.[10][11]
Impact on Key Signaling Pathways
FAK inhibition disrupts several key signaling networks that are fundamental for cell cycle progression and survival.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FAK activation can lead to the activation of PI3K and its downstream effector AKT.[1][10] Activated AKT, in turn, phosphorylates and regulates numerous substrates, including mTOR, which promotes protein synthesis and cell growth. Inhibition of FAK leads to the downregulation of this pathway, thereby suppressing cell proliferation and survival.[12]
Caption: FAK inhibition blocks the PI3K/AKT/mTOR signaling cascade.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another critical signaling route for cell proliferation. FAK, through its interaction with Src and other adaptor proteins, can activate the Ras-Raf-MEK-ERK signaling module.[13] ERK1/2, once activated, translocates to the nucleus and phosphorylates transcription factors that drive the expression of genes involved in cell cycle progression, such as Cyclin D1.[14] FAK inhibition has been shown to suppress ERK1/2 phosphorylation, leading to cell cycle arrest.[13]
Caption: FAK inhibition disrupts the MAPK/ERK pathway, halting cell cycle progression.
p53 Regulation
FAK also plays a role in cell survival by regulating the tumor suppressor protein p53.[14][15] Nuclear FAK can act as a scaffold, stabilizing the complex between p53 and its E3 ubiquitin ligase, Mdm2, which leads to the degradation of p53.[6][14][15] By inhibiting FAK, p53 levels can be stabilized, leading to the induction of apoptosis and cell cycle arrest.[14]
Caption: FAK inhibition can lead to p53 stabilization and apoptosis.
Quantitative Effects on Cell Proliferation
The anti-proliferative effects of FAK inhibitors have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to denote the potency of a given inhibitor.
| FAK Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| TAE226 | U-87MG (Glioblastoma) | 7 | [16] |
| PF-573228 | U87-MG (Glioblastoma) | >1000 (for viability) | [17] |
| Y15 | Panc-1 (Pancreatic) | ~1000 (for viability) | [1][7] |
| GSK2256098 | SKOV3 (Ovarian) | ~1000 (for p-FAK) | [2] |
| BI 853520 | SKOV3, OVCAR3 (Ovarian) | Not Specified | [12] |
| A8 | A549 (Lung), SKOV-3 (Ovarian) | 0.87 (enzymatic) | [18] |
| VS-6063 | PANC1 (Pancreatic) | 5518 (for viability) | [19] |
| Compound 19 | MDA-MB-231 (Breast) | 19.1 | [1] |
| Compound 28 | Various | 44.6 (enzymatic) | [1] |
Note: IC50 values can vary significantly based on the assay type (enzymatic vs. cell-based) and experimental conditions.
In addition to IC50 values, studies have demonstrated a dose-dependent decrease in cell viability and colony formation ability in various cancer cell lines upon treatment with FAK inhibitors. For instance, treatment of glioblastoma cells with PF-573228 resulted in a significant reduction in cell viability and a 70% decrease in the number of cell colonies.[17]
Experimental Protocols
The assessment of FAK inhibitors on cell proliferation involves a series of standard in vitro assays.
Caption: General experimental workflow for assessing the effects of FAK inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the FAK inhibitor (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with the FAK inhibitor at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.[13]
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blotting
This technique is used to detect the levels of specific proteins, including the phosphorylated (activated) forms of FAK and its downstream targets.
Protocol:
-
Cell Lysis: Treat cells with the FAK inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total FAK, p-FAK (Tyr397), total AKT, p-AKT, total ERK, p-ERK, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
Inhibition of Focal Adhesion Kinase presents a compelling strategy for targeting cancer cell proliferation. By acting as a central node for signals emanating from the tumor microenvironment, FAK orchestrates multiple pathways essential for cell cycle progression and survival. Small molecule inhibitors effectively abrogate these signals, leading to reduced cell viability, induction of cell cycle arrest, and in some cases, apoptosis. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation and development of FAK inhibitors as potent anti-cancer therapeutics. Further research into the nuances of FAK signaling and the development of more specific and potent inhibitors will be crucial in translating these promising preclinical findings into clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. Focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal Adhesion Kinase: Targeting Adhesion Signaling Pathways for Therapeutic Intervention | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eo.bioscientifica.com [eo.bioscientifica.com]
- 12. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK Regulates Intestinal Epithelial Cell Survival and Proliferation during Mucosal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear FAK promotes cell proliferation and survival through FERM-enhanced p53 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of potent focal adhesion kinase (FAK) inhibitor A8 with enhanced antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Molecular Target of Fak-IN-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fak-IN-8 is a small molecule inhibitor targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critically involved in cellular adhesion, proliferation, migration, and survival. Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. Quantitative data is presented to facilitate comparison, and logical and experimental workflows are visualized to enhance understanding.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a key mediator of signal transduction downstream of integrins and growth factor receptors.[1] It plays a pivotal role in the assembly and disassembly of focal adhesions, which are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM). FAK is a 125 kDa protein composed of a central kinase domain flanked by an N-terminal FERM (4.1, ezrin, radixin, moesin) domain and a C-terminal focal adhesion targeting (FAT) domain.[2]
Upon integrin clustering, induced by cell adhesion to the ECM, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397).[3] This event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, including Y576 and Y577 within the kinase domain activation loop, resulting in full enzymatic activation.[2] Activated FAK, in concert with Src, phosphorylates a multitude of downstream substrates, thereby initiating signaling cascades that regulate diverse cellular processes.
This compound: A Focal Adhesion Kinase Inhibitor
This compound is a 1,3,4-thiadiazol-2-amide derivative that has been identified as an inhibitor of FAK. Its primary molecular target is the kinase domain of FAK, where it is believed to compete with ATP for binding, thereby preventing the phosphorylation of FAK and its downstream substrates.
Quantitative Data
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Value | Cell Lines | Reference |
| FAK IC50 | 5.32 µM | N/A (Biochemical Assay) | [4] |
| MCF-7 IC50 | 3.57 µM | Human breast adenocarcinoma | [4] |
| B16-F10 IC50 | 3.52 µM | Mouse melanoma | [4] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
FAK Signaling Pathways
FAK activation triggers a complex network of downstream signaling pathways that are crucial for normal cellular function and are often dysregulated in cancer. This compound, by inhibiting FAK's kinase activity, is expected to modulate these pathways.
Core FAK Signaling Cascade
The canonical FAK signaling pathway begins with its activation at focal adhesions and leads to the activation of several key downstream effectors.
Experimental Protocols
This section provides detailed, generalized methodologies for key experiments used to characterize FAK inhibitors like this compound.
In Vitro FAK Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified FAK. A common method is the ADP-Glo™ Kinase Assay.[5]
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(E,Y)4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the FAK enzyme, FAK substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.[6]
Materials:
-
MCF-7 or B16-F10 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of FAK Phosphorylation
This technique is used to detect the levels of total and phosphorylated FAK and downstream signaling proteins in cells treated with an inhibitor.[7][8]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFAK Y397, anti-total FAK, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere. Treat with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Experimental and Logical Workflows
The characterization of a FAK inhibitor like this compound follows a logical progression from initial screening to cellular and in vivo validation.
FAK Inhibitor Characterization Workflow
Conclusion
This compound represents a valuable chemical tool for investigating the roles of FAK in cancer biology. Its ability to inhibit FAK's kinase activity and subsequently suppress cancer cell proliferation underscores the therapeutic potential of targeting this central signaling node. This technical guide provides a foundational understanding of this compound's molecular target and offers detailed, practical protocols for its further characterization. A thorough evaluation of its kinase selectivity and in vivo efficacy will be crucial for its potential development as a therapeutic agent. Researchers and drug development professionals can utilize the information and methodologies presented herein to advance the study of FAK inhibition in cancer.
References
- 1. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com.cn [promega.com.cn]
- 6. texaschildrens.org [texaschildrens.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Fak-IN-8: A Novel FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Fak-IN-8, a notable inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is curated for researchers and professionals in the fields of oncology, cell biology, and drug discovery.
Chemical Structure and Properties
This compound, also identified as compound 5h in the primary literature, is a potent small molecule inhibitor belonging to the 1,3,4-thiadiazol-2-amide class of compounds. Its discovery and initial characterization were reported by Yang et al. in Bioorganic & Medicinal Chemistry in 2012.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | N-(5-(3-methoxy-4-(2-morpholinoethoxy)phenyl)-1,3,4-thiadiazol-2-yl)acrylamide |
| SMILES | C=CC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)OCC[N+]3(CCOCC3)[O-])OC |
| CAS Number | 1374959-91-7 |
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C18H22N4O4S |
| Molecular Weight | 390.46 g/mol |
| Topological Polar Surface Area | 104.1 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 7 |
| LogP (Predicted) | 1.85 |
| Solubility | Predicted to be soluble in DMSO. |
Pharmacological Properties and Mechanism of Action
This compound is a selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for anti-cancer drug development.
In Vitro Activity:
| Parameter | Value | Cell Line(s) |
| FAK IC50 | 5.32 µM[1] | - |
| Anti-proliferative IC50 | 3.57 µM[1] | MCF-7 (Human breast adenocarcinoma) |
| Anti-proliferative IC50 | 3.52 µM[1] | B16-F10 (Mouse melanoma) |
The mechanism of action of this compound involves the inhibition of FAK's kinase activity, which in turn disrupts downstream signaling pathways essential for cancer cell survival and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound (Compound 5h)
The synthesis of this compound is a multi-step process as described by Yang et al. A generalized scheme is presented below. For a detailed, step-by-step protocol, please refer to the original publication.
In Vitro FAK Kinase Assay
The inhibitory activity of this compound against the FAK enzyme was determined using a kinase activity assay.
Materials:
-
Recombinant human FAK enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 as substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the FAK enzyme, the substrate, and the this compound solution or DMSO (for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The anti-proliferative effects of this compound on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MCF-7 and B16-F10 cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically from 0 to 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics targeting the FAK signaling pathway. Its demonstrated in vitro efficacy against FAK and cancer cell proliferation warrants further investigation, including in vivo studies and lead optimization to enhance potency and pharmacokinetic properties. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound and related compounds.
References
Downstream Signaling Pathways Affected by Fak-IN-8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling nexus, integrating signals from integrins and growth factor receptors to regulate fundamental cellular processes.[1][2] Its overexpression and hyperactivity are hallmarks of numerous cancers, where it plays a pivotal role in promoting cell proliferation, survival, migration, and invasion.[2][3] Consequently, FAK has emerged as a promising therapeutic target for cancer drug development.[4][5]
Fak-IN-8 is a small molecule inhibitor of FAK. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
This compound: Potency and Cellular Effects
This compound has been identified as a potent inhibitor of FAK with demonstrated anti-proliferative effects in cancer cell lines.
Quantitative Data Summary
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Proliferation Assay) | Reference |
| This compound | FAK | 5.32 µM | MCF-7 (Breast Cancer) | 3.57 µM | [6] |
| B16-F10 (Melanoma) | 3.52 µM | [6] | |||
| TAE226 | FAK | 5.5 nM | AsPC-1 (Pancreatic) | 6.73 µM | [4] |
| BxPC-3 (Pancreatic) | 1.03 µM | [4] | |||
| VS-4718 | FAK | 1.5 nM | - | - | [4] |
| PF-573228 | FAK | 4 nM | SKOV-3 (Ovarian) | 30-100 nM (p-FAK) | [4] |
Table 1: Comparative IC50 values of this compound and other notable FAK inhibitors.
Core Signaling Pathways Modulated by FAK Inhibition
Inhibition of FAK by molecules such as this compound disrupts a cascade of downstream signaling events crucial for tumor progression. The primary pathways affected include the PI3K/Akt, MAPK/ERK, and Hippo/YAP pathways. While the direct impact of this compound on these specific pathways has not been explicitly detailed in published literature, its potent anti-proliferative activity strongly suggests modulation of these key cellular signaling networks.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. FAK activation promotes the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt.[7][8] Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.[9] FAK inhibitors block this signaling cascade, leading to decreased cell survival and increased apoptosis.[2][10]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. FAK can activate the MAPK/ERK pathway through a series of intermediates, including Grb2 and Sos, which ultimately leads to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[11][12] Inhibition of FAK disrupts this signaling axis, leading to reduced cell proliferation.[13]
Hippo/YAP Signaling Pathway
The Hippo pathway is an emerging signaling network that controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis.[14] Yes-associated protein (YAP) is a key downstream effector of this pathway.[15] FAK can modulate the Hippo pathway by influencing the localization and activity of YAP.[16][17] FAK activity can lead to the nuclear translocation and activation of YAP, promoting the transcription of genes involved in cell proliferation and survival.[18] FAK inhibition is therefore expected to suppress YAP-mediated oncogenic signaling.[17]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of this compound and other FAK inhibitors.
In Vitro FAK Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on FAK enzymatic activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[19]
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.[19]
-
Add 2 µL of FAK enzyme (e.g., 2.6 ng) to each well.[19]
-
Add 2 µL of a mixture of FAK substrate and ATP (e.g., 25 µM) to initiate the reaction.[19]
-
Incubate the plate at room temperature for 60 minutes.[19]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[19]
-
Incubate at room temperature for 40 minutes.[19]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[19]
-
Incubate at room temperature for 30 minutes.[19]
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of FAK Signaling
This technique is used to assess the phosphorylation status and total protein levels of FAK and its downstream effectors.
Materials:
-
Cell culture reagents
-
This compound or other test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-FAK, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
Materials:
-
Cell culture reagents
-
This compound or other test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[20]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[22]
-
Treat the cells with a range of concentrations of this compound or vehicle.
-
Incubate the plate for the desired period (e.g., 48 hours).[6]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[22][23]
-
Carefully remove the medium.[21]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20][22]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[21]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the roles of FAK in cancer biology. Its ability to inhibit FAK and suppress cancer cell proliferation highlights its potential as a lead compound for further drug development. The inhibition of FAK by this compound is expected to disrupt key downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and Hippo/YAP pathways, thereby impeding tumor growth and survival. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed molecular mechanisms of this compound and to evaluate its therapeutic potential in various cancer models. Further studies are warranted to elucidate the precise effects of this compound on each of these critical signaling cascades.
References
- 1. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK mediates a compensatory survival signal parallel to PI3K-AKT in Pten-null T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. FAK Acts as a Suppressor of RTK-MAP Kinase Signalling in Drosophila melanogaster Epithelia and Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eo.bioscientifica.com [eo.bioscientifica.com]
- 14. Frontiers | The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells [frontiersin.org]
- 15. Hippo component YAP promotes focal adhesion and tumour aggressiveness via transcriptionally activating THBS1/FAK signalling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focal Adhesion Kinase (FAK)-Hippo/YAP transduction signaling mediates the stimulatory effects exerted by S100A8/A9-RAGE system in triple-negative breast cancer (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rupress.org [rupress.org]
- 19. promega.com.cn [promega.com.cn]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. protocols.io [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fak-IN-8: A Technical Guide to a Novel FAK Inhibitor and Its Transformative Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of cell signaling, overexpressed in a majority of solid tumors, and correlated with poor patient prognosis.[1][2] Its role extends beyond the cancer cell itself, orchestrating a complex network of interactions within the tumor microenvironment (TME) to promote immune evasion, fibrosis, and angiogenesis. Fak-IN-8 represents a potent and selective small molecule inhibitor of FAK, designed to disrupt these oncogenic processes. This document provides a comprehensive technical overview of the mechanism of action of FAK inhibitors like this compound, their profound effects on the TME, and detailed experimental protocols for their evaluation.
Introduction: Focal Adhesion Kinase (FAK) as a Therapeutic Target
FAK is a key intracellular protein that integrates signals from the extracellular matrix (ECM) via integrins and from growth factor receptors.[2][3] This integration activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][4] FAK consists of three primary domains: the N-terminal FERM domain, a central kinase domain, and the C-terminal Focal Adhesion Targeting (FAT) domain.[5] Activation is initiated by autophosphorylation at the Tyrosine-397 (Y397) site, which creates a high-affinity binding site for Src family kinases, leading to full catalytic activation.[6][7]
In cancer, FAK is not only overexpressed but also hyperactivated.[2] This aberrant signaling contributes to:
-
Enhanced Cancer Cell Survival: FAK activates the PI3K/Akt pathway, inhibiting apoptosis and anoikis (a form of programmed cell death that occurs when cells detach from the surrounding ECM).[1]
-
Increased Proliferation: It promotes cell cycle progression through pathways involving Src and ERK.[1]
-
Metastasis: FAK is essential for the dynamic changes in cell adhesion and cytoskeletal rearrangement required for cell migration and invasion.[1]
-
TME Manipulation: FAK signaling in both cancer and stromal cells creates an immunosuppressive and pro-angiogenic microenvironment.[1][8]
Given its central role in driving malignancy, FAK has emerged as a compelling therapeutic target.[5][7]
This compound: Mechanism of Action
This compound is a representative ATP-competitive inhibitor of the FAK kinase domain. By binding to the ATP pocket, it prevents the autophosphorylation of Y397, thereby blocking the recruitment of Src and the subsequent phosphorylation and activation of downstream effectors. This inhibition disrupts the core functions of FAK, leading to anti-tumor effects through both kinase-dependent and kinase-independent (scaffolding) roles.[3]
Signaling Pathway Disruption by this compound
The primary mechanism of this compound is the shutdown of FAK-mediated signaling cascades.
Impact on the Tumor Microenvironment (TME)
This compound's most significant impact may lie in its ability to remodel the TME from an immunosuppressive, pro-tumor state to an immune-active, anti-tumor state.[8][9]
Key Effects of this compound on the TME:
-
Reduces Immunosuppression: FAK signaling in cancer cells drives the transcription of chemokines that recruit regulatory T cells (Tregs) into the tumor, suppressing the anti-tumor immune response.[10] FAK inhibition blocks this process. It also modulates the function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[9][11]
-
Enhances Cytotoxic T-Cell Infiltration: FAK inhibition promotes the secretion of chemokines like CXCL10, which attracts cytotoxic CD8+ T cells to the tumor.[11] This effect is crucial for effective immunotherapy.
-
Alleviates Fibrosis: FAK activity in cancer-associated fibroblasts (CAFs) promotes the deposition of extracellular matrix (ECM) components, creating a dense, fibrotic stroma.[8] This physical barrier prevents immune cell infiltration. This compound can reduce this fibrosis, making tumors more accessible to immune cells and other therapies.[8]
-
Inhibits Angiogenesis: FAK is a key downstream effector of VEGF signaling in endothelial cells.[3] By blocking FAK, this compound disrupts the formation of new blood vessels that tumors need to grow.
Quantitative Data Summary
The efficacy of FAK inhibitors has been quantified in numerous preclinical studies. The tables below summarize representative data for selective FAK inhibitors.
Table 1: In Vitro Efficacy of FAK Inhibitors
| Cell Line | Cancer Type | Assay | FAK Inhibitor | IC50 / Effect | Reference |
|---|---|---|---|---|---|
| KPC Organoids | Pancreatic | Cell Viability | VS-6063 | 5.518 µM | [11] |
| SKOV3 | Ovarian | Migration/Invasion | GSK2256098 | Significant reduction at 1.0 µM | [2] |
| Various | Pancreatic | Cell Migration | Imidazothiadiazole 1a-c | GI50: 0.85-2.37 µM | [12] |
| A549 | Lung | FAK Degradation (PROTAC) | Compound 113 | DC50 = 27 nM |[13] |
Table 2: In Vivo Efficacy and TME Modulation
| Tumor Model | Treatment | Primary Outcome | TME Change | Reference |
|---|---|---|---|---|
| KPC Xenograft | VS-6063 | Delayed tumor growth | Increased CD8+ T cell infiltration | [11] |
| KPC Xenograft | VS-6063 + anti-PD-1 | Synergistic tumor suppression | - | [11] |
| Lung Fibrosis Model | PF-562,271 or FAK siRNA | Marked reduction in fibrosis | - |[8] |
Detailed Experimental Protocols
The following are standard protocols for assessing the efficacy and mechanism of action of this compound.
Cell Viability and Proliferation Assay (Crystal Violet)
Objective: To determine the effect of this compound on cancer cell proliferation and survival.
Methodology:
-
Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
Fixation: Gently wash wells with PBS, then add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove PFA, wash with PBS, and add 100 µL of 0.1% crystal violet solution to each well. Incubate for 20 minutes.
-
Destaining: Wash away excess stain with water and allow the plate to dry completely. Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader. Calculate the IC50 value using non-linear regression analysis.
Transwell Invasion Assay
Objective: To assess the impact of this compound on the invasive capacity of cancer cells.
Methodology:
-
Insert Preparation: Coat the top of an 8 µm pore size 24-well cell culture insert with a thin layer of Matrigel (e.g., 50 µ g/insert ) and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend 5 x 10⁴ cells in serum-free medium containing various concentrations of this compound or a vehicle control. Add this cell suspension to the upper chamber of the insert.
-
Chemoattractant: Add medium containing 20% FBS to the lower chamber to act as a chemoattractant.[14]
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Use a cotton swab to gently remove the non-invasive cells from the top surface of the membrane.
-
Staining: Fix the invasive cells on the lower surface of the membrane with 4% PFA and stain with 0.1% crystal violet.[14]
-
Quantification: Take images of several random fields under a microscope and count the number of invaded cells.
Western Blot for FAK Pathway Activation
Objective: To confirm that this compound inhibits FAK signaling.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FAK (Y397), total FAK, p-Akt, total Akt, p-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft and TME Analysis
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism and analyze its effect on the TME.
Conclusion
This compound and other selective FAK inhibitors represent a promising therapeutic strategy, not only by directly targeting cancer cell proliferation and survival but also by fundamentally remodeling the tumor microenvironment.[1][9] By alleviating fibrosis and transforming an immunosuppressive TME into one that is permissive to a robust anti-tumor immune response, FAK inhibition holds significant potential as a monotherapy and, perhaps more importantly, in combination with immune checkpoint inhibitors.[8][11] The experimental frameworks provided here offer a robust starting point for researchers to further explore and validate the therapeutic potential of targeting FAK in oncology.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. FAK as Promising Cancer Therapy | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Evolving Therapies and FAK Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. FAK goes nuclear to control antitumor immunity—a new target in cancer immuno-therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Focal Adhesion Kinase (FAK) as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Focal Adhesion Kinase (FAK) as a compelling therapeutic target in oncology and other diseases. We delve into the core of FAK signaling, explore the landscape of FAK inhibitors, present key quantitative data from preclinical and clinical studies, and offer detailed experimental protocols for investigating FAK in a research setting.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and invasion. Overexpressed in a variety of human cancers, FAK has been correlated with malignant, invasive, and metastatic tumor phenotypes. Its central role in mediating signals from integrins and growth factor receptors makes it a critical node in the tumor microenvironment, influencing processes such as angiogenesis and immune evasion. The kinase domain of FAK is catalytically active and its autophosphorylation at tyrosine 397 (Y397) is a key initiating event in its signaling cascade. This event creates a high-affinity binding site for the SH2 domain of the Src family kinases, leading to the formation of a dual kinase complex and subsequent phosphorylation of other residues on FAK and downstream signaling molecules.
FAK Signaling Pathways
FAK acts as a scaffold protein, integrating signals from the extracellular matrix (ECM) and growth factors to regulate a multitude of downstream pathways. The diagram below illustrates the canonical FAK signaling cascade.
Fak-IN-8 for In Vitro Cancer Studies: A Technical Guide
Introduction to Focal Adhesion Kinase (FAK) in Oncology
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, is a critical mediator of signal transduction originating from integrins and growth factor receptors.[1][2] In normal cellular processes, FAK plays a pivotal role in cell adhesion, migration, proliferation, and survival. However, in the context of cancer, FAK is frequently overexpressed and activated in various tumors, an event often correlated with poor prognosis.[2] Its activation promotes oncogenic signaling pathways that drive tumor growth, invasion, metastasis, and angiogenesis, making it a compelling target for therapeutic intervention.[1][2] FAK executes its functions through both kinase-dependent and kinase-independent scaffolding activities, influencing a multitude of downstream pathways.[2]
Fak-IN-8: A Small Molecule Inhibitor of FAK
This compound (also identified as compound 5h) is a small molecule inhibitor designed to target the kinase activity of FAK.[3][4] Its development provides researchers with a chemical tool to probe the function of FAK in cancer biology and to evaluate its inhibition as a potential anti-cancer strategy.
| Chemical Properties of this compound | |
| CAS Number | 1374959-91-7[1][3][5] |
| Molecular Formula | C15H9Cl2N3O2S[3] |
| Molecular Weight | 366.22 g/mol [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by functioning as a FAK inhibitor.[3][4] The primary mechanism involves blocking the catalytic activity of the FAK protein. Upon activation by upstream signals, FAK typically undergoes autophosphorylation at Tyrosine 397 (Tyr397).[1] This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex that phosphorylates a host of downstream substrates, thereby propagating signals that promote cell survival and motility.[1][2]
By inhibiting the kinase domain, this compound prevents this initial autophosphorylation step, effectively abrogating the recruitment of Src and the subsequent activation of key oncogenic pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK cascades.[1][2]
Quantitative In Vitro Data
The following table summarizes the reported in vitro efficacy of this compound. The data demonstrates its activity both at the enzymatic level and in cell-based anti-proliferative assays.
| Target | Assay Type | Value | Cell Line | Conditions | Reference |
| FAK | Enzymatic Assay | IC50: 5.32 µM | N/A | N/A | [1][2][3][5][6] |
| Cell Proliferation | Anti-proliferative | IC50: 3.57 µM | MCF-7 (Breast) | 48-hour incubation | [3] |
| Cell Proliferation | Anti-proliferative | IC50: 3.52 µM | B16-F10 (Melanoma) | 48-hour incubation | [3] |
Experimental Protocols for In Vitro Characterization
Herein are detailed methodologies for key experiments to characterize the effects of this compound in an in vitro cancer research setting.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to replicate the anti-proliferative experiments used to determine the IC50 of this compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, B16-F10) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression.
Western Blot for FAK Phosphorylation
This experiment is crucial to confirm that this compound inhibits its intended target within the cell.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FAK (Tyr397). Subsequently, probe a separate blot or strip and re-probe the same blot for total FAK and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Transwell Migration Assay
This assay assesses the impact of this compound on cancer cell motility, a key function regulated by FAK.
Methodology:
-
Insert Preparation: Rehydrate 24-well Transwell inserts (8 µm pore size) with serum-free medium.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Assay Setup: Add 500 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber. Add 1 x 10^5 cells in 100 µL of the prepared cell suspension to the upper chamber of the insert.
-
Incubation: Incubate for 12-24 hours (time to be optimized per cell line).
-
Cell Removal: Use a cotton swab to gently remove the non-migratory cells from the top surface of the insert.
-
Fixing and Staining: Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde, then stain with 0.1% crystal violet.
-
Imaging and Quantification: Wash the inserts, allow them to dry, and take images of the stained cells using a microscope. Count the number of migrated cells in several representative fields to quantify migration.
Conclusion
This compound is a valuable research tool for investigating the role of Focal Adhesion Kinase in cancer. The available data demonstrates its ability to inhibit FAK's enzymatic activity and suppress the proliferation of cancer cell lines in vitro.[3] The protocols outlined in this guide provide a framework for confirming its on-target effects and further exploring its impact on cancer cell migration, survival, and the underlying signaling pathways. This technical guide serves as a foundational resource for researchers utilizing this compound to advance our understanding of FAK signaling in oncology.
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. fak in 1 — TargetMol Chemicals [targetmol.com]
An In-Depth Technical Guide to Focal Adhesion Kinase (FAK) Inhibitors and Their Role in Cell Adhesion and Migration
A Note on Terminology: Initial searches for the specific compound "Fak-IN-8" did not yield dedicated scientific literature. Therefore, this guide will focus on the broader class of well-characterized small molecule Focal Adhesion Kinase (FAK) inhibitors and their established roles in modulating cell adhesion and migration, a topic of significant interest to researchers, scientists, and drug development professionals.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2][3][4] Localized at sites of cell-extracellular matrix (ECM) attachment known as focal adhesions, FAK is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[1][2][4] Its overexpression and/or hyperactivation are frequently observed in various cancers, correlating with increased metastasis and poor prognosis, making it a compelling target for therapeutic intervention.[1][4]
FAK's function is multifaceted, acting as both a kinase and a scaffolding protein.[1][2] Upon integrin clustering, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[5][6] This interaction leads to the full activation of FAK and the subsequent phosphorylation of other downstream targets, initiating signaling cascades that regulate the dynamics of the actin cytoskeleton, focal adhesion turnover, and ultimately, cell motility.[3][5][7]
Mechanism of Action of FAK Inhibitors
Small molecule FAK inhibitors are predominantly ATP-competitive agents that bind to the kinase domain of FAK, preventing its autophosphorylation and subsequent activation.[8][9] By blocking the catalytic activity of FAK, these inhibitors disrupt the downstream signaling pathways that are crucial for cell adhesion and migration.[10] This leads to a reduction in focal adhesion turnover, alterations in cytoskeletal organization, and an overall decrease in the migratory and invasive potential of cells.[10][11] Several FAK inhibitors have been developed and are widely used in preclinical research to probe the functions of FAK.[1][2][4]
Quantitative Data on Key FAK Inhibitors
The following tables summarize the quantitative data for several well-characterized FAK inhibitors, detailing their potency and effects on cellular processes.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target(s) | IC50 (nM) | Selectivity | Reference(s) |
| PF-573228 | FAK | 4 | ~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β | [8][9] |
| GSK2256098 | FAK | Apparent Ki of 0.4 | Selective | [9] |
| PF-431396 | FAK, Pyk2 | 2 (FAK), 11 (Pyk2) | Dual inhibitor | [9] |
| VS-4718 (PND-1186) | FAK | 1.5 | Selective | [9] |
| TAE226 | FAK | 5.5 | Modestly potent to Pyk2, less potent against InsR, IGF-1R, ALK, and c-Met | [9] |
| Y15 | FAK | ~50-250 µM (effective concentration in assays) | Not specified | [12] |
Table 2: Cellular Effects of FAK Inhibitors
| Inhibitor | Cell Line(s) | Assay | Effect | Concentration | Reference(s) |
| PF-573228 | REF52, PC3, SKOV-3, L3.6p1, MDCK | FAK Y397 Phosphorylation | IC50 of 30-500 nM | 30-500 nM | [8] |
| PF-573228 | Neuroblastoma cell lines | Migration Assay | Decreased cell migration | Not specified | [13] |
| GSK2256098 | OVCAR8, U87MG, A549 | FAK Y397 Phosphorylation | IC50 of 15, 8.5, and 12 nM, respectively | 8.5-15 nM | [14][15] |
| GSK2256098 | Pancreatic ductal adenocarcinoma (PDAC) cells | Wound Healing Assay | Inhibition of cell motility | 0.1–10 μM | [15][16] |
| Y15 | EA.hy926, HepG2 | Transwell Migration | Significant decrease in migrating cells | 50 µM | [12] |
| Y15 | EA.hy926, HepG2 | Wound Healing Assay | Significant inhibition of migration | >150 µM | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers aiming to investigate the effects of FAK inhibitors on cell adhesion and migration.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.
Principle: A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured over time.[17]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours.[18][19]
-
Monolayer Formation: Culture the cells until they reach approximately 90-100% confluency.[20]
-
Wound Creation: Using a sterile 200 µL or 1 mL pipette tip, create a straight scratch across the center of the cell monolayer.[17][18][20] A consistent, gentle pressure should be applied to ensure a uniform wound width.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) or serum-free media to remove detached cells and debris.[18][20]
-
Treatment: Add fresh culture medium containing the FAK inhibitor at the desired concentrations. Include a vehicle-only control.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the wound at predefined locations using a phase-contrast microscope.[18] Marking the plate can help in relocating the same field of view for subsequent imaging.
-
Incubation: Return the plate to a 37°C, 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same wound areas at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control group is nearly closed.[18]
-
Analysis: The area of the wound at each time point is measured using image analysis software such as ImageJ. The rate of wound closure is then calculated and compared between treated and control groups.
Transwell Migration (Boyden Chamber) Assay
This assay is used to assess the chemotactic or haptotactic migration of individual cells through a porous membrane.[21]
Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a microporous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified.[21]
Detailed Protocol:
-
Chamber Preparation: Rehydrate Transwell inserts (typically with an 8 µm pore size) in serum-free medium.[20] For invasion assays, the top of the membrane can be coated with a thin layer of Matrigel or another ECM component.[20]
-
Chemoattractant Addition: Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium. If testing an inhibitor, pre-incubate the cells with the FAK inhibitor at the desired concentrations.
-
Cell Seeding: Add the cell suspension (e.g., 5 x 10^3 to 1 x 10^5 cells) to the upper chamber of each Transwell insert.[13][20]
-
Incubation: Incubate the plate at 37°C, 5% CO2 for a period that allows for significant migration (typically 16-28 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[20]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde for 10-15 minutes.[20] Stain the cells with 0.1% or 0.5% crystal violet for 10-15 minutes.[12][20]
-
Imaging and Quantification: Wash the inserts, allow them to dry, and then count the number of stained, migrated cells in several random fields of view using a light microscope.[12][13]
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to an ECM-coated surface.
Principle: Cells are allowed to adhere to plates coated with an ECM protein (e.g., fibronectin, laminin). Non-adherent cells are washed away, and the remaining adherent cells are quantified.[22]
Detailed Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein solution (e.g., 20 µg/mL fibronectin) and incubate for at least 1 hour at 37°C or overnight at 4°C.[22]
-
Blocking: Wash the wells with PBS and then block any non-specific binding sites by adding a blocking buffer (e.g., 0.5% BSA in serum-free medium) for 45-60 minutes at 37°C.[22]
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium. Treat the cells with the FAK inhibitor at the desired concentrations for a specified pre-incubation time.
-
Cell Seeding: Wash the blocked wells and add the cell suspension (e.g., 4 x 10^5 cells/mL) to each well.[22]
-
Adhesion Incubation: Incubate the plate at 37°C for a short period (e.g., 30 minutes) to allow for cell adhesion.[22]
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.[22]
-
Fixation and Staining: Fix the remaining adherent cells with 4% paraformaldehyde and then stain with crystal violet.[22]
-
Quantification: After washing and drying the plate, solubilize the crystal violet stain with a solution like 1% SDS.[22] Read the absorbance at 550 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the FAK signaling pathway and typical experimental workflows.
Caption: FAK signaling pathway in cell adhesion and migration, and the point of intervention by FAK inhibitors.
Caption: Experimental workflow for a wound healing (scratch) assay.
Caption: Experimental workflow for a Transwell migration assay.
Conclusion
Focal Adhesion Kinase is a critical mediator of cell adhesion and migration, and its dysregulation is a hallmark of metastatic cancer. Small molecule inhibitors of FAK have proven to be invaluable tools for dissecting the intricate signaling pathways governed by this kinase. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of FAK in cellular motility and exploring its potential as a therapeutic target. The continued development and characterization of potent and selective FAK inhibitors hold significant promise for future anti-cancer therapies.
References
- 1. Progress in the Development of Small Molecular Inhibitors of Focal Adhesion Kinase (FAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 20. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. pharm.ucsf.edu [pharm.ucsf.edu]
Methodological & Application
Application Notes and Protocols for FAK-IN-8 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] Its involvement in cell adhesion, migration, proliferation, and survival makes it a compelling target in cancer research. Overexpression and hyperactivity of FAK are frequently observed in various advanced-stage solid tumors, correlating with increased malignancy and metastasis. FAK-IN-8 is a small molecule inhibitor of FAK, demonstrating anti-proliferative activity and serving as a valuable tool for investigating the therapeutic potential of FAK inhibition. This document provides detailed application notes and protocols for the utilization of this compound in a range of common cell-based assays.
This compound: Mechanism of Action and Properties
This compound exerts its biological effects by inhibiting the kinase activity of FAK. The primary mechanism of FAK activation upon integrin clustering is autophosphorylation at tyrosine 397 (Y397).[1][2] This event creates a high-affinity binding site for SH2 domain-containing proteins, most notably Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues within FAK, amplifying downstream signaling cascades that regulate cellular processes such as proliferation, survival, and motility.[1] FAK inhibitors like this compound block this signaling cascade, thereby impeding these cancer-promoting cellular functions.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in both enzymatic and cell-based proliferation assays. This data is essential for determining the appropriate concentration range for your experiments.
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| Enzymatic Assay | FAK | 5.32 | [3] |
| Cell Proliferation Assay | MCF-7 (Human Breast Cancer) | 3.57 | [3] |
| Cell Proliferation Assay | B16-F10 (Mouse Melanoma) | 3.52 | [3] |
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors to regulate key cellular functions.
Caption: FAK signaling cascade initiated by ECM and growth factors.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on key cellular processes. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
Cell Proliferation Assay (CCK-8)
This protocol utilizes the Cell Counting Kit-8 (CCK-8) to measure cell viability and proliferation.
Experimental Workflow:
Caption: Workflow for the CCK-8 cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[4][5]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
Cell Migration Assay (Scratch Wound Assay)
This assay assesses the effect of this compound on cell migration by creating a "wound" in a confluent cell monolayer.
Experimental Workflow:
Caption: Workflow for the scratch wound cell migration assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Wound Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control. Use a low serum medium (e.g., 1-2% FBS) to minimize cell proliferation.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Cell Invasion Assay (Transwell Assay with Matrigel)
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Experimental Workflow:
Caption: Workflow for the Transwell cell invasion assay.
Protocol:
-
Insert Preparation: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of a Transwell insert (8 µm pore size). Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify. Rehydrate the Matrigel with serum-free medium before use.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Assay Setup: Add 500-750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the Transwell plate. Seed 1 x 10^5 to 5 x 10^5 cells in 100-200 µL of the prepared cell suspension into the upper chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as crystal violet or DAPI.
-
Quantification: Count the number of stained cells in several random fields of view under a microscope. Calculate the percentage of invasion relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a valuable chemical probe for studying the roles of FAK in cancer biology. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cell proliferation, migration, invasion, and apoptosis. As with any inhibitor, it is crucial to determine the optimal experimental conditions for each specific cell line and assay to ensure robust and reproducible results. These studies will contribute to a deeper understanding of FAK signaling and its potential as a therapeutic target in oncology.
References
Application Notes and Protocols for Fak-IN-8 Treatment of MCF-7 and B16-F10 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, proliferation, migration, and survival.[1] Overexpression and activation of FAK are commonly observed in various cancers, including breast cancer and melanoma, making it a compelling target for cancer therapy.[2][3] Fak-IN-8 is a small molecule inhibitor of FAK. These application notes provide a summary of the effects of this compound on the human breast cancer cell line MCF-7 and the murine melanoma cell line B16-F10, along with detailed protocols for key experimental assays.
Data Presentation
Quantitative Effects of FAK Inhibition on MCF-7 and B16-F10 Cells
The following tables summarize the quantitative data on the effects of FAK inhibition on MCF-7 and B16-F10 cells. It is important to note that while the antiproliferative data is specific to this compound, the data on migration, invasion, and apoptosis are based on studies using other FAK inhibitors or FAK silencing and should be considered representative.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Assay | Inhibitor | Concentration | Effect |
| MCF-7 | MTT Assay | This compound | 48 hours | IC50: 3.57 µM |
| B16-F10 | MTT Assay | This compound | 48 hours | IC50: 3.52 µM |
Table 2: Representative Effects of FAK Inhibition on Cell Migration and Invasion
| Cell Line | Assay | Inhibition Method | Observation | Reference |
| MCF-7 | Wound Healing | FAK siRNA | Decreased cell migration | [4] |
| MCF-7 | Transwell Migration | Ivermectin (affects FAK pathway) | Significant inhibition of migration | [5] |
| B16-F10 | Transwell Migration | FAK siRNA | Suppressed cell migration | [6] |
| B16-F10 | Matrigel Invasion | FAK depletion | Reduced invasion | [7] |
Table 3: Representative Effects of FAK Inhibition on Apoptosis
| Cell Line | Assay | Inhibition Method | Observation | Reference |
| MCF-7 | Cell Viability | FAK siRNA | Decreased cell viability | [2] |
| B16-F10 | Anoikis Assay | Akt and RhoA inhibition (inactivates FAK) | Induction of anoikis (a form of apoptosis) | [8] |
Table 4: Representative Effects of FAK Inhibition on Signaling Pathways
| Cell Line | Inhibition Method | Downstream Effect | Reference |
| MCF-7 | Fucoxanthin (inhibits p-FAK) | Inhibition of p-FAK (Tyr397), p-Paxillin (Tyr118), p-PI3K, and p-Akt | [9] |
| MCF-7 | FAK siRNA | Decreased phosphorylation of Src and p130Cas | [4] |
| B16-F10 | FAK inhibition (PF-271) | Reduced VCAM-1 expression | [10] |
| Ovarian Cancer Cells (Rep.) | BI853520 (FAK inhibitor) | Decreased phosphorylation of PI3K, Akt, and mTOR | [11] |
Experimental Protocols
Cell Culture
MCF-7 Cells:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
B16-F10 Cells:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Materials:
-
96-well plates
-
MCF-7 or B16-F10 cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Wound Healing (Scratch) Assay for Cell Migration
-
Materials:
-
6-well plates
-
MCF-7 or B16-F10 cells
-
Complete culture medium
-
This compound
-
200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound at the desired concentration (e.g., IC50) or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Transwell Invasion Assay
-
Materials:
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium
-
This compound
-
Cotton swabs
-
Crystal violet stain
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing this compound or a vehicle control.
-
Seed 5 x 10⁴ cells into the upper chamber of the inserts.
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Materials:
-
6-well plates
-
MCF-7 or B16-F10 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., IC50 and 2x IC50) or vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Western Blot Analysis for Signaling Pathways
-
Materials:
-
6-well plates
-
MCF-7 or B16-F10 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAK, anti-p-FAK (Tyr397), anti-Src, anti-p-Src (Tyr416), anti-Paxillin, anti-p-Paxillin (Tyr118), anti-Akt, anti-p-Akt (Ser473), anti-mTOR, anti-p-mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (GAPDH or β-actin).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The direct effect of focal adhesion kinase (FAK), dominant-negative FAK, FAK-CD and FAK siRNA on gene expression and human MCF-7 breast cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The direct effect of Focal Adhesion Kinase (FAK), dominant-negative FAK, FAK-CD and FAK siRNA on gene expression and human MCF-7 breast cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes | PLOS One [journals.plos.org]
- 8. Akt and RhoA inhibition promotes anoikis of aggregated B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following FAK-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of FAK-IN-8, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), on cellular signaling pathways.
Introduction to FAK and this compound
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2][3] FAK is a key regulator of cell adhesion, migration, proliferation, and survival.[1][3][4] Its activation is initiated by autophosphorylation at the tyrosine 397 residue (Tyr397), which creates a high-affinity binding site for the SH2 domain of Src family kinases.[1][5] This interaction leads to the full activation of FAK and the subsequent phosphorylation of other downstream targets, activating signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[6][7][8]
Due to its significant role in tumor progression and metastasis, FAK has emerged as a promising therapeutic target in oncology.[8][9] this compound is a small molecule inhibitor that potently and selectively targets FAK. By inhibiting FAK's kinase activity, this compound is expected to decrease the autophosphorylation of FAK at Tyr397 and subsequently suppress the activation of its downstream signaling pathways.[10] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in the phosphorylation status of FAK and its key downstream effectors.[11][12][13]
Key Signaling Pathways
The diagram below illustrates the FAK signaling pathway and the point of inhibition by this compound. Upon activation by upstream signals, FAK autophosphorylates at Tyr397. This leads to the recruitment of Src, which in turn phosphorylates other residues on FAK and downstream substrates like p130Cas.[4] Activated FAK signaling can then proceed through pathways such as PI3K/AKT and Ras/MEK/ERK, promoting cell survival, proliferation, and migration.[7][8] this compound directly inhibits the kinase activity of FAK, preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Experimental Protocols
The following is a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on FAK signaling.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MDA-MB-231) in 100 mm culture dishes and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal levels of pathway activation, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 1, 6, 24 hours).
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14][15]
-
Lysis: Add 1 mL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[11][16]
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[14] Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[14]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay.[17][18][19] The BCA assay is often preferred due to its compatibility with most detergents present in lysis buffers.[17][18]
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration of each sample.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each lysate (to ensure equal protein loading, typically 20-30 µg per lane) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20]
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[20][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20][22] PVDF membranes are generally recommended for their higher binding capacity and mechanical strength.[20][23] The transfer can be performed using a wet or semi-dry transfer system.[20]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24][25]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[22][24] Recommended primary antibodies include:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[24]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[24]
-
Washing: Repeat the washing step as described above.
Detection and Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software.
-
Normalization: Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH). For phosphoproteins, normalize the phospho-protein signal to the total protein signal.[29]
Western Blot Workflow
The diagram below outlines the key steps in the Western blot experimental workflow.
Data Presentation
The following table presents hypothetical quantitative data from a Western blot analysis of a cancer cell line treated with this compound for 24 hours. The data is presented as the relative band intensity normalized to the vehicle control.
| Target Protein | Vehicle Control | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |
| p-FAK (Y397) / Total FAK | 1.00 | 0.65 | 0.25 | 0.05 |
| Total FAK / β-actin | 1.00 | 0.98 | 1.02 | 0.99 |
| p-Akt (S473) / Total Akt | 1.00 | 0.72 | 0.31 | 0.10 |
| Total Akt / β-actin | 1.00 | 1.01 | 0.97 | 1.03 |
| p-ERK1/2 / Total ERK1/2 | 1.00 | 0.85 | 0.45 | 0.18 |
| Total ERK1/2 / β-actin | 1.00 | 0.99 | 1.00 | 0.98 |
Expected Results and Interpretation
Based on the mechanism of action of this compound, a dose-dependent decrease in the phosphorylation of FAK at Tyr397 is expected.[10] This inhibition of FAK activation should lead to a subsequent reduction in the phosphorylation of downstream signaling molecules such as Akt and ERK. The total protein levels of FAK, Akt, ERK, and the loading control (β-actin) should remain relatively unchanged, indicating that the effect of this compound is on the kinase activity and not on protein expression within the tested timeframe. The data presented in the table illustrates this expected outcome, providing evidence for the on-target activity of this compound and its efficacy in suppressing key pro-survival and pro-proliferative signaling pathways.
References
- 1. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor-3 Interaction Leads to Decreased Survival in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. origene.com [origene.com]
- 16. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 17. licorbio.com [licorbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. bostonbioproducts.com [bostonbioproducts.com]
- 21. SDS-PAGE Protocol | Rockland [rockland.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - EE [thermofisher.com]
- 23. neobiotechnologies.com [neobiotechnologies.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. bio-rad.com [bio-rad.com]
- 26. FAK Antibodies | Antibodies.com [antibodies.com]
- 27. biocompare.com [biocompare.com]
- 28. Focal Adhesion Kinase (FAK) Polyclonal Antibody (X1215P) [thermofisher.com]
- 29. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Studying FAK Phosphorylation with Fak-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1][2] FAK is activated in response to various extracellular stimuli, including signals from integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397), creating a binding site for Src family kinases.[2][3] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, initiating signaling cascades that regulate critical cellular processes.[3] Dysregulation of FAK signaling is frequently observed in various cancers, where it is often overexpressed and associated with increased malignancy, metastasis, and poor prognosis.[4][5] This makes FAK a compelling target for the development of novel anticancer therapies.[4][5]
Fak-IN-8: A Tool for Investigating FAK Phosphorylation
This compound is a chemical inhibitor of Focal Adhesion Kinase. It provides researchers with a valuable tool to investigate the roles of FAK phosphorylation in various biological and pathological processes. By inhibiting FAK's kinase activity, this compound allows for the study of the downstream consequences of reduced FAK signaling.
Mechanism of Action: this compound acts as a FAK inhibitor, blocking its kinase activity.[6] This inhibition prevents the autophosphorylation of FAK at Y397 and subsequent phosphorylation of downstream signaling molecules, thereby disrupting the FAK signaling cascade. The study of such inhibitors is crucial for understanding the therapeutic potential of targeting FAK in diseases like cancer.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, providing key metrics for its activity.
| Parameter | Value | Cell Lines | Reference |
| FAK IC50 | 5.32 µM | N/A (in vitro kinase assay) | [6] |
| Anti-proliferative IC50 | 3.57 µM | MCF-7 (Human breast adenocarcinoma) | [6] |
| Anti-proliferative IC50 | 3.52 µM | B16-F10 (Mouse melanoma) | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on FAK phosphorylation and cellular processes.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of this compound on FAK kinase activity.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the this compound dilutions or vehicle control (e.g., 5% DMSO).
-
Add 2 µl of diluted FAK enzyme to each well.
-
Add 2 µl of a mixture of the FAK substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete unconsumed ATP, add 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
To convert ADP to ATP and measure the generated light, add 10 µl of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for FAK Phosphorylation
This protocol allows for the detection of changes in FAK phosphorylation levels within cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies:
-
Anti-phospho-FAK (Tyr397)
-
Anti-total FAK
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total FAK and a loading control.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, B16-F10)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for characterizing the activity of this compound.
Logical Relationship of FAK Inhibition
Caption: The logical cascade of events following FAK inhibition by this compound.
References
- 1. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatial and Temporal Regulation of Focal Adhesion Kinase Activity in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com.cn [promega.com.cn]
Application of FAK-IN-8 in Xenograft Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways downstream of integrins and growth factor receptors.[1][2][3] Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with advanced tumor stage and poor prognosis.[1][2] FAK plays a pivotal role in regulating diverse cellular processes essential for tumor progression, including cell proliferation, survival, migration, invasion, and angiogenesis.[1][2][3] Consequently, FAK has emerged as a promising therapeutic target for cancer treatment. FAK-IN-8 is a potent and selective inhibitor of FAK, and this document provides a comprehensive guide to its application in preclinical xenograft models.
Mechanism of Action
This compound, as a FAK inhibitor, functions by blocking the kinase activity of FAK. This inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a crucial step for the recruitment and activation of Src family kinases.[4] The disruption of the FAK/Src signaling complex subsequently attenuates downstream pathways, including the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which are vital for cell survival and proliferation.[1][2][3] By inhibiting these pathways, this compound can induce apoptosis, inhibit cell cycle progression, and reduce the migratory and invasive potential of cancer cells.
Preclinical Efficacy in Xenograft Models
While specific in vivo data for this compound is not extensively published, the efficacy of numerous FAK inhibitors has been demonstrated in various cancer xenograft models. These studies provide a strong rationale for the use of this compound in similar preclinical settings. For instance, the FAK inhibitor BI 853520 has shown significant anti-tumor activity in adenocarcinoma xenograft models.[5]
Quantitative Data Summary
The following table summarizes representative data from a study using the FAK inhibitor BI 853520 in a PC-3 prostate adenocarcinoma xenograft model. This data is presented to illustrate the potential efficacy of FAK inhibitors like this compound in a preclinical setting.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | Oral | 0% | - |
| BI 853520 | 50 mg/kg | Daily Oral | >100% (Tumor Regression) | Treatment was well-tolerated. High sensitivity was linked to a mesenchymal tumor phenotype.[5] |
Caption: Representative efficacy of a FAK inhibitor (BI 853520) in a subcutaneous PC-3 prostate adenocarcinoma xenograft model in nude mice.[5]
Experimental Protocols
Below are detailed protocols for the application of a FAK inhibitor, exemplified by this compound, in a cancer xenograft model. These protocols are based on established methodologies for similar compounds.
Xenograft Model Establishment
Objective: To establish subcutaneous tumors from a human cancer cell line in immunocompromised mice.
Materials:
-
Human cancer cell line (e.g., PC-3 for prostate cancer)
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration
Objective: To administer this compound to the tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 0.5% methylcellulose)
-
Oral gavage needles or appropriate syringes for the chosen route of administration
Procedure:
-
Prepare the this compound formulation at the desired concentration in the appropriate vehicle. Based on data from similar FAK inhibitors, a starting dose of 25-50 mg/kg can be considered.[5]
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage) at the determined schedule (e.g., daily).
-
Administer an equal volume of the vehicle to the control group following the same schedule.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Assessment of Anti-Tumor Efficacy
Objective: To evaluate the effect of this compound on tumor growth.
Procedure:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined endpoint), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor tissue can be further processed for pharmacodynamic and biomarker analysis (e.g., Western blotting for p-FAK, immunohistochemistry).
Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound in Xenograft Models
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of FAK in tumor metabolism and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo study data for the compound "Fak-IN-8" is not publicly available. The following application notes and protocols are based on established methodologies for other Focal Adhesion Kinase (FAK) inhibitors and are intended to serve as a comprehensive guide for designing and conducting in vivo studies for novel FAK inhibitors.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1] Its overexpression and activation are frequently observed in a multitude of human cancers, where it plays a pivotal role in promoting tumor cell proliferation, survival, migration, and invasion.[1][2] FAK's involvement in these key oncogenic processes makes it an attractive therapeutic target for cancer therapy.[3] This document provides a detailed framework for the in vivo evaluation of FAK inhibitors, using a hypothetical FAK inhibitor, designated here as "Fak-IN-X," to illustrate the study design.
Mechanism of Action of FAK Inhibitors
FAK inhibitors typically function by competing with ATP for binding to the catalytic kinase domain of FAK, thereby preventing its autophosphorylation at tyrosine 397 (Y397).[4] This initial autophosphorylation event is crucial as it creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of an active FAK-Src signaling complex.[2] By inhibiting FAK autophosphorylation, these small molecules effectively block the downstream signaling cascades that regulate cell motility, survival, and proliferation.[4]
Signaling Pathways
The inhibition of FAK disrupts several downstream signaling pathways integral to tumor progression. A diagram illustrating the central role of FAK and the impact of its inhibition is provided below.
FAK Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical in vivo studies of various FAK inhibitors. This data can be used as a reference for designing studies and setting expectations for a novel FAK inhibitor.
Table 1: Pharmacokinetic Parameters of FAK Inhibitors in Mice
| FAK Inhibitor | Dose (mg/kg) | Route | Tmax (min) | Cmax (ng/mL) | Half-life (min) | Reference |
| Y15 | 30 | IP | 4.8 | Not Reported | Not Reported | [5] |
Note: Comprehensive pharmacokinetic data for many preclinical FAK inhibitors is not always publicly available.
Table 2: Maximum Tolerated Dose (MTD) of FAK Inhibitors in Mice
| FAK Inhibitor | Single Dose MTD (mg/kg) | Multiple Dose MTD (mg/kg) | Dosing Schedule | Route | Reference |
| Y15 | 200 | 100 | Daily for 7 days | PO | [5] |
| Y15 | Not Reported | 30 | Daily for 28 days | IP | [5] |
Table 3: In Vivo Efficacy of FAK Inhibitors in Xenograft Models
| FAK Inhibitor | Tumor Model | Dose (mg/kg) | Dosing Schedule | Route | Tumor Growth Inhibition (%) | Reference |
| Y15 | Pancreatic Cancer | Not Reported | Not Reported | Not Reported | Significant tumor regression | [6] |
| Y15 | Breast Cancer | Not Reported | Not Reported | Not Reported | Significant tumor regression | [7][8] |
Experimental Protocols
The following are detailed protocols for key experiments in the in vivo evaluation of a novel FAK inhibitor.
Experimental Workflow
In Vivo Study Workflow.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Fak-IN-X that can be administered without causing unacceptable toxicity.
Materials:
-
Fak-IN-X
-
Vehicle solution (e.g., DMSO, saline, or as appropriate for the compound's solubility)
-
6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Standard animal housing and care facilities
-
Calibrated scale for body weight measurement
Protocol:
-
Acclimate mice for at least one week before the start of the study.
-
Randomly assign mice to different dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administer Fak-IN-X or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
For a single-dose MTD study, monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.
-
For a multiple-dose MTD study, administer the compound daily or on a specified schedule for a defined period (e.g., 7-14 days) and monitor for toxicity.
-
Record body weights daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
At the end of the study, euthanize the animals and perform gross necropsy. Collect major organs for histopathological analysis if necessary.
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Xenograft Tumor Model and Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Fak-IN-X in a relevant cancer model.
Materials:
-
Cancer cell line of interest (e.g., breast, pancreatic, lung cancer cells)
-
Matrigel (optional, to enhance tumor take rate)
-
6-8 week old immunocompromised mice
-
Fak-IN-X and vehicle
-
Calipers for tumor measurement
Protocol:
-
Culture cancer cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS or media, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer Fak-IN-X at one or more doses below the MTD, and vehicle to the control group, according to the desired schedule (e.g., daily, twice daily).
-
Measure tumor volume and body weight 2-3 times per week.
-
Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of distress are observed.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, western blotting).
Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that Fak-IN-X is hitting its target in the tumor tissue.
Materials:
-
Tumor tissue lysates
-
Antibodies against total FAK and phosphorylated FAK (p-FAK Y397)
-
Western blotting equipment and reagents
Protocol:
-
Collect tumor tissues at the end of the efficacy study or from a satellite group of tumor-bearing mice treated with Fak-IN-X for a shorter duration.
-
Prepare protein lysates from the tumor tissues.
-
Perform western blotting to assess the levels of total FAK and p-FAK Y397.
-
A significant reduction in the ratio of p-FAK/total FAK in the tumors of treated mice compared to the control group indicates target engagement.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Fak-IN-X.
Materials:
-
Fak-IN-X
-
Non-tumor bearing mice
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS or other appropriate analytical method for quantifying Fak-IN-X in plasma
Protocol:
-
Administer a single dose of Fak-IN-X to a cohort of mice.
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentration of Fak-IN-X at each time point.
-
Use pharmacokinetic modeling software to calculate key parameters such as Tmax, Cmax, and half-life.
Conclusion
The successful in vivo evaluation of a novel FAK inhibitor requires a systematic and well-designed series of experiments. The protocols and data presented here provide a robust foundation for researchers to design their own studies to investigate the therapeutic potential of new FAK inhibitors. Careful consideration of the animal model, dosing regimen, and relevant endpoints is crucial for obtaining meaningful and translatable results.
References
- 1. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fak-IN-8 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of a stock solution of Fak-IN-8, a potent inhibitor of Focal Adhesion Kinase (FAK). The information is intended to guide researchers in accurately preparing this reagent for use in various cell-based assays.
Introduction
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a significant target for therapeutic intervention. Accurate preparation of a this compound stock solution is the first critical step for reliable and reproducible experimental results in studies investigating FAK signaling pathways and the effects of their inhibition.
Quantitative Data Summary
For ease of reference and accurate preparation of solutions, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 366.22 g/mol | [2] |
| CAS Number | 1374959-91-7 | [2] |
| IC50 (FAK) | 5.32 µM | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Recommended Storage | -20°C or -80°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil to protect from light)
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 366.22 g/mol x 1000 mg/g = 3.6622 mg
-
-
-
Weighing the this compound:
-
Accurately weigh out approximately 3.66 mg of this compound powder using an analytical balance. It is advisable to weigh a slightly larger amount (e.g., 5 mg or 10 mg) and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration, as accurately weighing very small quantities can be challenging.
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For example, if you weighed exactly 3.66 mg, add 1.0 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.[4]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles.[4]
-
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]
Protocol 2: Western Blot Analysis of FAK Phosphorylation
This protocol outlines a typical workflow for assessing the inhibitory effect of this compound on FAK autophosphorylation at tyrosine 397 (Y397) in a cell-based assay.
Materials:
-
Cells of interest (e.g., cancer cell line with known FAK expression)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-FAK Y397 and anti-total FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a DMSO vehicle control.
-
Replace the medium with the this compound containing medium and incubate for the desired treatment duration (e.g., 2, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Visualizations
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Preparing and Using this compound Stock Solution.
References
- 1. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. FAK inhibitor 2 | FAK | TargetMol [targetmol.com]
- 5. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity [mdpi.com]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal FAK-IN-8 Concentration for Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of FAK-IN-8, a potent Focal Adhesion Kinase (FAK) inhibitor, for use in cell viability assays. These guidelines are intended to assist researchers in accurately assessing the cytotoxic and anti-proliferative effects of this compound in various cancer cell lines.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are commonly observed in numerous human cancers, making it a compelling target for cancer therapy.[1] FAK inhibitors, such as this compound, are small molecules designed to block the kinase activity of FAK, thereby disrupting downstream signaling pathways that promote tumor growth and metastasis.[1][2] Cell viability assays are fundamental in preclinical drug development to determine the effective concentration range of a compound and its half-maximal inhibitory concentration (IC50). This document outlines a comprehensive workflow and detailed protocols for evaluating the impact of this compound on cell viability.
Data Presentation: FAK Inhibitor Concentration Ranges and IC50 Values
The effective concentration of a FAK inhibitor can vary significantly depending on the specific compound, the cell line, and the assay conditions. The following table summarizes reported IC50 values and effective concentrations for various FAK inhibitors in different cancer cell lines, providing a valuable reference for designing experiments with this compound.
| FAK Inhibitor | Cell Line(s) | Assay Type | IC50 / Effective Concentration | Reference(s) |
| PF-573228 | U87-MG, U251-MG (Glioblastoma) | Cell Viability | Significant reduction from 10 µM | [1] |
| PF-573228 | HCT116, SW480 (Colorectal Cancer) | Apoptosis (DAPI) | 0.1 µM - 50 µM | [3] |
| PF-573228 | REF52, PC3 (Prostate Cancer) | Cell Growth | Up to 10 µM | [4] |
| Defactinib (VS-6063) | SKOV3ip1, HeyA8 (Ovarian Cancer) | MTT | ~10 µM | [2][5] |
| Defactinib (VS-6063) | HUVEC | MTT | IC50: 3.24 µM | [6] |
| Defactinib (VS-6063) | L02 | MTT | IC50: 4.66 µM | [6] |
| TAE226 | Various Cancer Cell Lines | Kinase Assay | IC50: 5.5 nM | [7] |
| Compound 7 | HCT116, PC-3, U87-MG, MCF-7 | Cell Proliferation | IC50: 0.001 µM - 0.06 µM | [8] |
| Compound 14 | MDA-MB-231 (Breast), A549 (Lung) | Antiproliferative | Not specified | [7] |
| Compound 15 | U-87MG (Glioblastoma), A549 (Lung), MDA-MB-231 (Breast) | Antiproliferative | Not specified | [7] |
| Compound 16 | U-87MG (Glioblastoma), A549 (Lung), MDA-MB-231 (Breast) | Antiproliferative | More potent than TAE226 | [7] |
| Amide derivative 4l | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxicity | IC50: 13.73 µM | [9] |
| Amide derivative 4p | HL-60, MOLT-3 (Leukemia) | Cytotoxicity | IC50: 6.81 µM, 3.72 µM | [9] |
Experimental Protocols
A crucial step in assessing the efficacy of this compound is to perform a dose-response cell viability assay. The following protocol provides a detailed methodology using the widely accepted Cell Counting Kit-8 (CCK-8) assay. This protocol can be adapted for other colorimetric assays such as MTT.
Protocol: Cell Viability Assay using CCK-8
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
2. Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a high concentration stock (e.g., 10 mM in DMSO). A suggested starting range for this compound is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. Cell Viability Measurement (CCK-8):
-
Following the treatment incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Determining this compound Concentration
Caption: Experimental workflow for determining the optimal this compound concentration.
FAK Signaling Pathway and Inhibition by this compound
Caption: FAK signaling pathway and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining with Fak-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are frequently associated with the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][3] Fak-IN-8 is a small molecule inhibitor of FAK with demonstrated anti-proliferative activity.[4] These application notes provide a detailed protocol for the use of this compound in immunofluorescence (IF) staining to investigate its effects on FAK signaling and the localization of focal adhesion proteins.
Mechanism of Action of this compound
This compound functions as a FAK inhibitor with an IC50 of 5.32 µM.[4] FAK is a key component of focal adhesions, which are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM).[5] Upon integrin-mediated cell adhesion to the ECM, FAK is recruited to these sites and undergoes autophosphorylation at tyrosine residue 397 (Y397).[2][6] This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases.[7] The recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and other focal adhesion-associated proteins, initiating downstream signaling cascades that regulate various cellular processes.[2][7]
By inhibiting the kinase activity of FAK, this compound is expected to prevent the autophosphorylation of FAK at Y397 and subsequent downstream signaling events. This inhibition can lead to the disassembly of focal adhesions, changes in cell morphology, and inhibition of cell migration and proliferation.[8] Immunofluorescence staining is a powerful technique to visualize these cellular changes induced by this compound.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (FAK inhibition) | - | 5.32 µM | [4] |
| IC50 (anti-proliferative) | MCF-7 | 3.57 µM | [4] |
| IC50 (anti-proliferative) | B16-F10 | 3.52 µM | [4] |
FAK Signaling Pathway and Inhibition by this compound
Caption: FAK signaling cascade and the inhibitory point of this compound.
Experimental Protocol: Immunofluorescence Staining
This protocol provides a general guideline for immunofluorescence staining of adherent cells treated with this compound. Optimization of incubation times, antibody concentrations, and inhibitor concentration will be necessary for specific cell types and experimental conditions.
Materials and Reagents:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-pFAK Y397, anti-total FAK, anti-paxillin, anti-vinculin)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration. A typical starting point could be a concentration range around the IC50 (e.g., 1-10 µM).
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Add permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.[1]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 60 minutes at room temperature to minimize non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[9]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1-2 hours at room temperature in the dark.[10]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets.
-
Quantitative analysis of fluorescence intensity or the number and size of focal adhesions can be performed using image analysis software.
-
Experimental Workflow
Caption: Step-by-step workflow for immunofluorescence staining.
Expected Outcomes and Troubleshooting
-
Reduced pFAK (Y397) Staining: Treatment with this compound should lead to a dose-dependent decrease in the fluorescence intensity of phosphorylated FAK at Y397 at focal adhesions.
-
Changes in Focal Adhesion Morphology: Inhibition of FAK may result in a reduction in the number and size of focal adhesions, which can be visualized by staining for proteins like paxillin or vinculin.[8]
-
Altered Cell Morphology: Cells treated with this compound may exhibit changes in cell spreading and morphology due to the disruption of the actin cytoskeleton and focal adhesions.
-
Troubleshooting:
-
High Background: Insufficient blocking or washing, or a primary antibody concentration that is too high. Optimize blocking time and washing steps. Titrate the primary antibody.
-
Weak or No Signal: Primary or secondary antibody concentration is too low, or the target protein is not abundant. Increase antibody concentrations or incubation times. Ensure proper fixation and permeabilization.
-
Photobleaching: Minimize exposure of fluorescently labeled samples to light. Use an antifade mounting medium.
-
Conclusion
Immunofluorescence staining is a valuable method to investigate the cellular effects of the FAK inhibitor this compound. By visualizing changes in FAK phosphorylation, focal adhesion integrity, and cell morphology, researchers can gain crucial insights into the mechanism of action of this compound and its potential as a therapeutic agent. The provided protocol serves as a comprehensive starting point for these investigations, with the understanding that optimization is key to achieving high-quality, reproducible results.
References
- 1. sinobiological.com [sinobiological.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural Insight into the Mechanisms of Targeting and Signaling of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperphosphorylated FAK Delocalizes from Focal Adhesions to Membrane Ruffles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. usbio.net [usbio.net]
Application Notes and Protocols: FAK Inhibitors in Combination Cancer Therapy
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival.[1][2][3] Its overexpression and activation are common in many solid tumors and are associated with tumor progression, invasion, metastasis, and resistance to therapy.[2][4][5][6] Consequently, FAK has emerged as a high-value therapeutic target in oncology.[1][2][3]
While FAK inhibitors have shown cytostatic effects as single agents, their most significant potential appears to be in combination with other anti-cancer agents.[3][4][7] FAK signaling is a key mediator of survival under cellular stress, including that induced by chemotherapy, targeted agents, and immunotherapy.[8] By inhibiting this survival pathway, FAK inhibitors can synergistically enhance the efficacy of other treatments, overcome resistance, and modulate the tumor microenvironment (TME) to be less hospitable for cancer growth.[2][3][9]
These application notes provide an overview of the mechanisms, protocols, and data related to the use of FAK inhibitors in combination therapy. While the initial topic specified Fak-IN-8, the vast majority of preclinical and clinical research has been conducted with other selective FAK inhibitors. Therefore, Defactinib (VS-6063) , a potent and orally available FAK inhibitor, will be used as the primary example throughout this document to illustrate the principles and applications of this drug class.[10]
Signaling Pathways and Rationale for Combination Therapy
FAK is a central node in signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a docking site for Src-family kinases.[2][11][12] This FAK-Src complex then phosphorylates a host of downstream targets, activating pro-survival and pro-proliferative pathways such as PI3K/AKT and MAPK/ERK.[2][6] FAK inhibitors act as ATP-competitive agents, binding to the kinase domain and preventing this phosphorylation cascade.[13]
The rationale for combining FAK inhibitors with other drugs stems from their ability to counteract resistance mechanisms. For instance, treatment with RAF/MEK inhibitors can paradoxically activate FAK, providing a survival signal that limits the drugs' efficacy.[1][9] Similarly, FAK activity in cancer-associated fibroblasts (CAFs) contributes to a dense, fibrotic TME that can act as a physical barrier to other drugs and create an immunosuppressive environment.[14] By dismantling these resistance pathways, FAK inhibitors can restore or enhance sensitivity to a variety of cancer therapies.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FAK in anticancer combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Synergistic Anti-Cancer FAK and HDAC Inhibitor Combination Discovered by a Novel Chemical-Genetic High-Content Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolving Therapies and FAK Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Combining FAK Inhibition with ADCs to Break Tumor Barriers and Boost Efficacy - hubXchange [hub-xchange.com]
Application Notes and Protocols for FAK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][2][3] FAK-IN-8 is a small molecule inhibitor of FAK with a reported IC50 of 5.32 µM.[4] These application notes provide a comprehensive experimental workflow for researchers utilizing this compound to investigate FAK signaling and its role in cancer biology.
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors to downstream pathways that regulate key cellular processes implicated in cancer.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and other representative FAK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) |
| This compound | FAK | 5.32 |
Data sourced from MedchemExpress.[4]
Table 2: Anti-proliferative Activity of this compound
| Compound | Cell Line | IC50 (µM) | Assay Duration (h) |
| This compound | MCF-7 (Human Breast Cancer) | 3.57 | 48 |
| This compound | B16-F10 (Mouse Melanoma) | 3.52 | 48 |
Data sourced from MedchemExpress.[4]
Experimental Workflow Overview
A typical experimental workflow to characterize the effects of this compound is outlined below. This workflow progresses from in vitro biochemical assays to cell-based functional assays.
Detailed Experimental Protocols
In Vitro FAK Kinase Assay
This assay determines the direct inhibitory effect of this compound on FAK enzymatic activity. Commercially available FAK kinase assay kits provide a convenient format for this experiment.
Materials:
-
Recombinant FAK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[5]
-
ATP
-
FAK substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control.
-
Add 10 µL of FAK enzyme solution to each well.
-
Add 10 µL of a mixture of substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete unconsumed ATP, add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Western Blot for FAK Phosphorylation
This protocol assesses the ability of this compound to inhibit FAK autophosphorylation at Tyr397 in a cellular context.
Materials:
-
Cancer cell lines (e.g., MCF-7, B16-F10)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397), anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours.[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.[4]
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion (Transwell) Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells through an extracellular matrix.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cells (e.g., 5 x 10^4) in serum-free medium containing different concentrations of this compound into the upper chamber of the inserts.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
References
Application Notes and Protocols for Fak-IN-8 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fak-IN-8, a potent inhibitor of Focal Adhesion Kinase (FAK), in high-throughput screening (HTS) and subsequent cell-based assays. This document includes detailed protocols for biochemical and cellular characterization of this compound and other FAK inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. This compound serves as a valuable tool for researchers studying FAK signaling and for the discovery of novel anti-cancer agents.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and provides a comparison with other commonly used FAK inhibitors.
| Compound | FAK IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) |
| This compound | 5320 | MCF-7 | 3.57 |
| B16-F10 | 3.52 | ||
| PF-562271 | 1.5 | - | - |
| PF-573228 | 4 | - | - |
| Defactinib (VS-6063) | - | - | - |
| BI-853520 (Ifebemtinib) | 1 | - | - |
| TAE226 | 5.5 | U-87MG | - |
| A549 | - | ||
| MDA-MB-231 | - | ||
| GSK2256098 | - | - | - |
Note: IC₅₀ values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Signaling Pathway
Focal Adhesion Kinase is a central node in integrin and growth factor receptor signaling pathways. Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a docking site for Src family kinases. This interaction leads to the phosphorylation of other residues on FAK and the activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.
FAK Signaling Pathway
High-Throughput Screening (HTS) Workflow
A common method for HTS of kinase inhibitors is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This workflow outlines a representative HTS process to identify FAK inhibitors.
High-Throughput Screening Workflow
Experimental Protocols
Biochemical FAK Kinase Assay (Representative TR-FRET Protocol)
This protocol is designed for a 384-well plate format and is suitable for HTS.
Materials:
-
Recombinant human FAK enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
This compound and other test compounds
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and test compounds in DMSO, then dilute in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a FAK enzyme solution in assay buffer and add 4 µL to each well (except negative controls).
-
Prepare a solution of the biotinylated substrate and ATP in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution to each well. Final concentrations should be optimized, but typical ranges are 5-20 nM FAK, 10-50 µM ATP (at Km), and 0.2-1 µM substrate.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding 5 µL of the Stop Solution.
-
Prepare the detection reagent mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in assay buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines such as MCF-7 (human breast adenocarcinoma) and B16-F10 (murine melanoma).[1][2][3][4][5]
Materials:
-
MCF-7 or B16-F10 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Read the absorbance at 570 nm using a microplate reader.[2][3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cells.[6][7][8][9][10]
Materials:
-
Adherent cells (e.g., B16-F10)
-
Complete growth medium
-
Serum-free or low-serum medium
-
This compound
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip[8]
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[6]
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.[6][8]
-
Gently wash the wells twice with PBS to remove detached cells.[7]
-
Replace the medium with serum-free or low-serum medium containing different concentrations of this compound or a vehicle control. Using low-serum medium minimizes cell proliferation effects.
-
Place the plate on a microscope stage and capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO₂ incubator and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure relative to the initial scratch area to quantify cell migration.
Western Blotting for FAK Phosphorylation
This protocol is used to determine if this compound inhibits the autophosphorylation of FAK at Tyr397, a key indicator of FAK activation.[11][12]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Lyse the cells with ice-cold RIPA buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FAK (Tyr397) antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total FAK antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Measuring Focal Adhesion Kinase (FAK) Activity with FAK-IN-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing FAK-IN-8, a potent inhibitor of Focal Adhesion Kinase (FAK), to study its effects on cellular processes. The following sections offer comprehensive methodologies for key experiments, quantitative data presentation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to FAK and this compound
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] Its activation influences a multitude of cellular functions, including cell adhesion, migration, proliferation, and survival.[1][2] Dysregulation of FAK activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[2]
This compound is a small molecule inhibitor of FAK. It has been shown to exhibit inhibitory activity against FAK in biochemical assays and possesses anti-proliferative effects in cancer cell lines.[1] These notes provide protocols for assessing the activity of this compound in cellular contexts.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in both biochemical and cell-based assays. This data is essential for designing experiments with appropriate dose ranges.
| Assay Type | Target | IC50 Value (µM) | Reference |
| Biochemical Assay | FAK | 5.32 | [1] |
| Cell-Based Assay (Anti-proliferative) | Cell Line | Incubation Time | IC50 Value (µM) | Reference |
| MTT Assay | MCF-7 | 48 hours | 3.57 | [1] |
| MTT Assay | B16-F10 | 48 hours | 3.52 | [1] |
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream effectors that regulate key cellular processes. This compound inhibits the kinase activity of FAK, thereby blocking these downstream signals.
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound. These protocols are adapted from standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This protocol describes how to measure the anti-proliferative activity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MCF-7 or B16-F10 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range based on the IC50 values is 0.1, 0.5, 1, 2.5, 5, and 10 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
After 48 hours, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of FAK Phosphorylation
This protocol details the detection of FAK phosphorylation at key tyrosine residues (e.g., Tyr397) to confirm the inhibitory effect of this compound.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397)
-
Rabbit anti-total FAK
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FAK 1:1000, anti-total FAK 1:1000, anti-β-actin 1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-FAK signal to the total FAK signal and then to the loading control (β-actin).
-
Compare the normalized p-FAK levels in treated samples to the vehicle control.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol provides a method to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Creating the Wound:
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh complete growth medium containing different concentrations of this compound or a vehicle control to the respective wells. The medium should have a low serum concentration (e.g., 1-2% FBS) to minimize cell proliferation while allowing for migration.
-
-
Image Acquisition:
-
Immediately after adding the compound (time 0), capture images of the wound in each well using a microscope. Mark the position to ensure the same field is imaged over time.
-
Incubate the plate at 37°C and acquire images at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point for all conditions using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Compare the rate of wound closure in this compound treated cells to the vehicle control.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fak-IN-8 Western Blot Results
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Western blot experiments involving the FAK inhibitor, Fak-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on a Western blot when treating cells with this compound?
When treating cells with this compound, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), the primary expected outcome is a dose- and time-dependent decrease in the phosphorylation of FAK at its autophosphorylation site, Tyrosine 397 (p-FAK Y397).[1] The total FAK protein levels should remain largely unchanged. A successful experiment will show a strong band for p-FAK in the untreated or vehicle control lane and a significantly weaker or absent band in the this compound treated lanes, while the total FAK band intensity remains consistent across all lanes.
Q2: My total FAK levels also decrease after this compound treatment. Is this normal?
Generally, a short-term treatment with this compound should not significantly affect total FAK protein levels. If you observe a decrease in total FAK, consider the following possibilities:
-
Prolonged Incubation: Long treatment times may lead to downstream effects, including protein degradation.
-
High Inhibitor Concentration: Excessively high concentrations of the inhibitor might induce off-target effects or cellular toxicity, leading to a general decrease in protein synthesis or increased degradation.
-
Loading Inconsistency: Ensure equal protein loading across all lanes. Use a reliable loading control, such as β-actin or GAPDH, to verify.
Q3: I am not seeing a decrease in p-FAK (Y397) after treatment. What could be wrong?
Several factors could contribute to this issue:
-
Inactive Inhibitor: Ensure the this compound is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
Insufficient Inhibitor Concentration or Incubation Time: The concentration or duration of the treatment may be insufficient to inhibit FAK phosphorylation effectively in your specific cell line. An optimization experiment (dose-response and time-course) is highly recommended.
-
Cell Line Resistance: Some cell lines may be less sensitive to this compound.
-
Suboptimal Antibody Performance: The p-FAK antibody may not be specific or sensitive enough. Verify the antibody's performance using a positive control.
Q4: I'm observing non-specific bands on my blot. How can I reduce them?
Non-specific bands can be a common issue in Western blotting.[2] To minimize them:
-
Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes specific signal and minimizes non-specific binding.
-
Improve Blocking: Increase the blocking duration or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies).[3]
-
Increase Washing Stringency: Increase the number or duration of your wash steps after antibody incubations. Adding a mild detergent like Tween-20 to your wash buffer can also help.
-
Check for Protein Degradation: Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can lead to smaller, non-specific bands.[4][5]
Q5: Could this compound have off-target effects that I should be aware of?
While this compound is designed to be a selective FAK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[6][7] Some FAK inhibitors have been shown to affect related kinases like Pyk2.[6] If you observe unexpected changes in other signaling pathways, it may be due to off-target effects. It is good practice to consult the literature for known off-targets of this compound and, if necessary, use a secondary method to confirm the specificity of the observed effects.
Troubleshooting Guides
Problem 1: Weak or No Signal for p-FAK
| Possible Cause | Recommended Solution |
| Inactive this compound | Use a fresh aliquot of the inhibitor. Ensure proper storage conditions as per the manufacturer's instructions. |
| Suboptimal Treatment | Perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 1, 6, 24 hours) experiment to determine the optimal conditions for your cell line.[1][8] |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase inhibitors to protect the phosphorylation status of FAK.[3][5] Ensure complete cell lysis. |
| Low Protein Concentration | Load a sufficient amount of protein per lane (typically 20-30 µg of total cell lysate).[9] |
| Poor Antibody Performance | Use a p-FAK (Y397) antibody from a reputable supplier that is validated for Western blotting. Run a positive control to confirm antibody activity. |
| Inefficient Transfer | Verify protein transfer by Ponceau S staining of the membrane. Optimize transfer time and voltage, especially for a large protein like FAK (~125 kDa).[10] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% BSA in TBST for phospho-antibodies, as milk contains phosphoproteins that can increase background.[3] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer, for each experiment. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process. |
Problem 3: Inconsistent Loading Control
| Possible Cause | Recommended Solution |
| Inaccurate Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) and be precise in sample preparation. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate loading of equal protein amounts into each well. |
| Loading Control Affected by Treatment | While uncommon, some treatments can affect the expression of housekeeping genes. If you suspect this, try a different loading control from a different cellular compartment or functional class. |
Experimental Protocols
Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of this compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.
Western Blot Protocol for p-FAK and Total FAK
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[8]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibody against p-FAK (Y397) and total FAK (on a separate blot or after stripping) diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-FAK signal to the total FAK signal for each sample.
-
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for Western blotting.
Caption: Decision tree for troubleshooting this compound Western blot results.
References
- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. LabXchange [labxchange.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FAK Signaling Elicits Lamin A/C-Associated Nuclear Deformity and Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimizing Fak-IN-8 Concentration for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Fak-IN-8, a potent FAK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1][2] this compound exerts its inhibitory effect by blocking the kinase activity of FAK. A key step in FAK activation is its autophosphorylation at tyrosine 397 (Tyr397).[3] This event creates a binding site for Src family kinases, leading to the formation of a FAK/Src signaling complex that phosphorylates downstream targets like paxillin and p130CAS, and activates pro-survival pathways such as PI3K/AKT.[3][4] this compound inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
Based on available data, a starting concentration range of 1-10 µM is recommended for in vitro experiments. The IC50 of this compound for FAK inhibition is 5.32 µM.[5] In cell-based assays, it has shown anti-proliferative activity with IC50 values of 3.57 µM in MCF-7 cells and 3.52 µM in B16-F10 cells after 48 hours of treatment.[5] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A standard approach is to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 7.5, 10 µM) for a fixed duration. The efficacy of the inhibitor can then be assessed by various methods, such as:
-
Western Blotting: To measure the inhibition of FAK autophosphorylation at Tyr397 and the phosphorylation of downstream targets like paxillin.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect on cell growth.
-
Migration/Invasion Assays (e.g., Transwell, Wound Healing): To assess the impact on cell motility.
-
Adhesion Assays: To measure the ability of cells to attach to the extracellular matrix.
The workflow for optimizing this compound concentration is detailed in the "Experimental Protocols" section and visualized in the accompanying diagram.
Q4: What are some common off-target effects to be aware of with FAK inhibitors?
While this compound is designed to be a FAK inhibitor, it is important to consider potential off-target effects, as can be the case with many kinase inhibitors. For instance, some FAK inhibitors have been shown to affect platelet function, an effect that was found to be independent of FAK itself, suggesting off-target activity.[6] Another member of the FAK family, Pyk2, shares structural homology with FAK and can sometimes be inhibited by FAK inhibitors.[1] It is recommended to include appropriate controls in your experiments to validate that the observed effects are indeed due to FAK inhibition. This can include using a structurally unrelated FAK inhibitor as a positive control or using genetic approaches like siRNA-mediated FAK knockdown to confirm the phenotype.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 25 µM). The IC50 can vary significantly between cell lines. |
| Insufficient Incubation Time | Increase the incubation time. Effects on signaling can be rapid (1-4 hours), while effects on cell proliferation or apoptosis may require longer treatment (24-72 hours). |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | Some FAK inhibitors show limited effects on cell proliferation in standard 2D monolayer cultures but are more effective in 3D or anchorage-independent growth conditions (e.g., soft agar, spheroids).[7] Consider testing this compound in a 3D culture model. |
| Cell Line Resistance | The cell line you are using may have compensatory signaling pathways that bypass the need for FAK signaling. Confirm FAK expression and activity in your cell line. |
Issue 2: High levels of cell death or toxicity observed at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration Too High for the Specific Cell Line | Your cell line may be particularly sensitive to FAK inhibition. Perform a dose-response experiment starting from a much lower concentration (e.g., nanomolar range) to determine the toxicity threshold. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Off-Target Effects | The observed toxicity may be due to off-target effects. Try to rescue the phenotype by expressing a constitutively active form of a downstream effector of FAK. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. |
| Inhibitor Preparation | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability from weighing and dissolving the compound. |
| Experimental Timing | Standardize all incubation times and the timing of sample collection and processing. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| FAK Inhibition IC50 | 5.32 µM | N/A | Kinase Assay |
| Anti-proliferative IC50 | 3.57 µM | MCF-7 | Cell Proliferation Assay (48h) |
| Anti-proliferative IC50 | 3.52 µM | B16-F10 | Cell Proliferation Assay (48h) |
Data sourced from MedchemExpress.[5]
Table 2: Effective Concentrations of Various FAK Inhibitors in Preclinical Models
| Inhibitor | Concentration Range | Cell Line/Model | Observed Effect |
| PF-271 | 0.1 - 0.5 µM | ID8-IP Ovarian Cancer | Inhibition of anchorage-independent growth.[8] |
| Y15 | 10 - 50 µM | Panc-1 Pancreatic Cancer | Inhibition of cell adhesion and FAK Y397 phosphorylation.[3] |
| PND-1186 | ~0.1 µM | 4T1 Breast Carcinoma | Cellular IC50 for FAK Y397 phosphorylation inhibition.[7] |
| PF-562,271 | 0.1 - 0.3 µM | MPanc-96 Pancreatic Cancer | Maximal inhibition of FAK Y397 phosphorylation.[9] |
| TAE226 | 50 nM | AsPC-1 Pancreatic Cancer | Complete inhibition of FAK phosphorylation.[10] |
| GSK2256098 | 1.0 µM | SKOV3 Ovarian Cancer | Significant reduction of FAK Y397 autophosphorylation.[11] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Western Blotting
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Starvation (Optional): For some cell lines, serum starvation for 4-16 hours can reduce basal FAK phosphorylation, providing a clearer window to observe inhibition.
-
Treatment: Prepare a series of this compound dilutions in your cell culture medium (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 7.5, 10 µM). The '0 µM' sample is the vehicle control (e.g., DMSO). Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours). A time-course experiment may also be necessary.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-FAK (Tyr397), total FAK, and a loading control (e.g., ß-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities. The optimal concentration is the lowest concentration that achieves maximal inhibition of FAK phosphorylation without significantly affecting total FAK levels (unless the inhibitor also induces FAK degradation).
Mandatory Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 10. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Fak-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fak-IN-8, a potent inhibitor of Focal Adhesion Kinase (FAK). The information provided here is based on the known properties of FAK inhibitors and is intended to help users identify and resolve potential issues arising from off-target effects and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant decrease in cell proliferation and an increase in apoptosis even at low concentrations of this compound. Is this expected?
A1: Yes, this is an expected on-target effect of FAK inhibition. FAK is a key regulator of cell survival, proliferation, and migration.[1][2] Inhibition of FAK can lead to cell cycle arrest and apoptosis.[3][4] For example, the FAK inhibitor PF-573,228 has been shown to decrease proliferation, induce G2/M cell-cycle arrest, and increase apoptosis in various cancer cell lines.[5] Similarly, VS-4718 promotes apoptosis in tumor cells cultured in suspension.[6]
Q2: My cells are showing altered adhesion and migration properties after treatment with this compound, but the effect is more pronounced than I anticipated based on FAK inhibition alone. Could there be off-target effects?
A2: It is possible that off-target effects are contributing to the observed phenotype. While this compound is designed to be a potent FAK inhibitor, like many kinase inhibitors, it may have activity against other kinases, especially at higher concentrations. For instance, studies with the FAK inhibitor PF-573,228 have shown that it can affect platelet aggregation in a FAK-independent manner, suggesting off-target effects.[7] It is also known to be a dual-specificity inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (PYK2).[4]
Q3: I am working with platelets and see a strong inhibition of aggregation with this compound. Is this solely due to FAK inhibition?
A3: Not necessarily. Research using FAK-deficient mouse platelets has demonstrated that some FAK inhibitors can inhibit platelet aggregation through off-target effects.[7] The effects of the inhibitors PF-573,228 and PF-573,271 on platelet aggregation were observed in both wild-type and FAK-deficient platelets, indicating that the mechanism is not solely dependent on FAK.[7] Therefore, it is crucial to consider potential off-target effects when interpreting data from platelet studies.
Q4: What are some of the known off-target kinases for FAK inhibitors?
A4: The selectivity of FAK inhibitors varies. For example, PF-573,228 is reported to be 50- to 250-fold more selective for FAK over PYK2, CDK1/7, and GSK-3β.[8] VS-4718, at a concentration of 0.1µM, showed significant inhibition (>50%) of Flt3. At 1µM, six other kinases were also inhibited by more than 50%.[9] It is important to consult the kinase selectivity profile for the specific inhibitor you are using.
Q5: Can inhibition of FAK lead to compensatory signaling pathways?
A5: Yes, the inhibition of FAK can lead to the upregulation of compensatory signaling pathways. A common observation is the increased expression and phosphorylation of PYK2 when FAK is inhibited or ablated.[7] This can sometimes compensate for the loss of FAK function.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of apoptosis or cytotoxicity.
Potential Cause 1: Off-target kinase inhibition.
-
Troubleshooting Steps:
-
Review Kinase Selectivity Data: If available, review the kinase selectivity profile of this compound to identify potential off-target kinases that could be contributing to cytotoxicity.
-
Dose-Response Experiment: Perform a detailed dose-response experiment to determine the lowest effective concentration that inhibits FAK phosphorylation without causing excessive cytotoxicity.
-
Use a Structurally Different FAK Inhibitor: Compare the effects of this compound with another FAK inhibitor that has a different chemical scaffold and potentially a different off-target profile.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete FAK and compare the phenotype to that observed with this compound treatment. This can help distinguish on-target from off-target effects.
-
Potential Cause 2: Cell line sensitivity.
-
Troubleshooting Steps:
-
Titrate Inhibitor Concentration: Different cell lines can have varying sensitivities to FAK inhibitors. Perform a concentration titration to find the optimal working concentration for your specific cell line.
-
Check Cell Health: Ensure that the cells are healthy and not under any other stress before adding the inhibitor.
-
Problem 2: Inconsistent or variable effects on cell migration.
Potential Cause 1: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Optimize Serum Concentration: If using a serum-based migration assay, the concentration of serum can significantly impact the results. Optimize the serum concentration to achieve a clear window for observing inhibition of migration.
-
Control for Cell Proliferation: FAK inhibitors can affect cell proliferation, which can confound migration assay results. Ensure that the duration of your migration assay is short enough to minimize the impact of proliferation, or use a proliferation inhibitor (like mitomycin C) as a control.
-
Plate Coating: Ensure consistent and uniform coating of plates with extracellular matrix proteins (e.g., fibronectin, collagen) as this is critical for cell adhesion and migration.
-
Potential Cause 2: Off-target effects on cytoskeletal regulators.
-
Troubleshooting Steps:
-
Phenotypic Comparison: Compare the migratory phenotype induced by this compound with that of FAK knockdown to see if there are any discrepancies that might suggest off-target effects.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a resistant form of the off-target kinase.
-
Quantitative Data
Table 1: Kinase Selectivity of Representative FAK Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) or % Inhibition | Reference |
| PF-573,228 | FAK | 4 | PYK2 | ~200 | [8] |
| CDK1/7 | >1000 | [8] | |||
| GSK-3β | >1000 | [8] | |||
| VS-4718 | FAK | 1.5 | Flt3 | >50% inhibition at 100 nM | [9] |
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Migration Assay (Transwell)
-
Cell Preparation: Starve cells in serum-free media for 12-24 hours.
-
Assay Setup: Coat the top of a Transwell insert with an appropriate extracellular matrix protein. Add serum-free media containing this compound to the top chamber with the cells. Add media with a chemoattractant (e.g., 10% FBS) to the bottom chamber.
-
Incubation: Incubate for a time period optimized for your cell line (typically 4-24 hours).
-
Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Analysis: Count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
References
- 1. scbt.com [scbt.com]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Focal Adhesion Kinase Inhibition in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. VS-4718 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
minimizing cytotoxicity of Fak-IN-8 in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using FAK-IN-8, a Focal Adhesion Kinase (FAK) inhibitor. The primary focus is to help users understand, manage, and minimize cytotoxicity in cell culture experiments to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why does it cause cytotoxicity?
A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2][3] These pathways are critical for regulating cell survival, proliferation, migration, and adhesion.[4][5][6] By inhibiting the kinase activity of FAK, this compound disrupts these pro-survival signals, which can lead to cell cycle arrest and apoptosis (programmed cell death).[1][5] Therefore, a certain degree of cytotoxicity is an expected on-target effect, particularly in cancer cell lines that are highly dependent on FAK signaling for their survival and growth.[7][8]
Q2: What is the difference between on-target and off-target cytotoxicity?
A2: On-target cytotoxicity is cell death resulting from the intended inhibition of FAK and its downstream signaling pathways. This is the desired therapeutic effect in cancer research. Off-target cytotoxicity occurs when this compound interacts with other unintended kinases or cellular proteins, leading to adverse effects unrelated to FAK inhibition.[9] Minimizing off-target effects is crucial for obtaining clean experimental data. Strategies to mitigate this include using the lowest effective concentration and ensuring the shortest possible incubation time.[10][11]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration, which maximizes FAK inhibition while minimizing excessive or off-target cytotoxicity, must be determined empirically for each cell line. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell types.[1][12] It is essential to perform a dose-response experiment to determine the IC50 and to identify a working concentration that is effective without causing widespread cell death. A standard cell viability assay, such as CCK-8 or MTT, is recommended for this purpose.
Q4: Can I combine this compound with other inhibitors?
A4: Yes, combining FAK inhibitors with other targeted therapies (e.g., IGF-1R inhibitors) or chemotherapeutic agents can be a powerful strategy.[13] Crosstalk and compensatory mechanisms often exist between signaling pathways.[13] However, combination treatments can also lead to synergistic cytotoxicity. It is critical to perform a new set of dose-response experiments for the drug combination to identify optimal, non-lethal concentrations for your experimental goals.
Visualizing the FAK Signaling Pathway
Understanding the pathway this compound targets is crucial for interpreting experimental results. The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) to regulate key cellular functions.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Issue 1: Massive cell death observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High Cell Line Sensitivity | Some cell lines are inherently more sensitive to FAK inhibition. Perform a detailed dose-response curve starting from very low nanomolar concentrations to pinpoint a viable concentration range. |
| Incorrect Dilution/Stock Concentration | Double-check all calculations for stock solution preparation and serial dilutions. Use a calibrated pipette. Prepare a fresh stock solution from the original powder if in doubt. |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically <0.1%). Run a "vehicle-only" control to test for solvent toxicity. |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and have a viability of >95% before starting the experiment. Avoid using cells that have been passaged too many times.[14] |
Issue 2: Results are inconsistent between experiments.
| Possible Cause | Suggested Solution |
| Variable Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a cell counter for accurate seeding.[14] Drug sensitivity metrics like IC50 can be affected by the cell division rate.[15] |
| Inhibitor Degradation | This compound, like many small molecules, may be sensitive to light or repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials and store them protected from light at the recommended temperature (-20°C or -80°C). |
| Assay Incubation Time | The incubation time for the viability assay (e.g., CCK-8) can affect the final reading. Standardize the incubation time across all experiments based on your optimization tests.[16] |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a 96-well plate can concentrate the drug and affect results. Avoid using the outermost wells or fill them with sterile PBS/media to maintain humidity. |
Issue 3: No significant effect on cell viability is observed.
| Possible Cause | Suggested Solution |
| Cell Line Resistance | The chosen cell line may not be dependent on FAK signaling for survival. Confirm FAK expression and activation (phosphorylation at Y397) in your cell line via Western blot.[17] Consider using a different cell line known to be sensitive to FAK inhibition. |
| Inactive Compound | The this compound compound may have degraded. Purchase a new batch from a reputable supplier. |
| Insufficient Concentration or Duration | The concentrations tested may be too low or the incubation time too short. Extend the dose range to higher micromolar concentrations and consider a longer time course (e.g., 24h, 48h, 72h). |
| Sub-optimal Assay Conditions | For colorimetric assays like MTT/CCK-8, ensure the cell number is within the linear detection range of the assay. Too many or too few cells will lead to inaccurate readings.[18] |
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, the following table summarizes reported IC50 values for other common FAK inhibitors in various cancer cell lines. This data can serve as a reference for designing your initial dose-response experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Unnamed FAKI | HCT116 | Colon | 0.010 | [1] |
| Unnamed FAKI | MDA-MB-231 | Breast | 0.110 | [1] |
| Unnamed FAKI | U-87MG | Glioblastoma | 0.16 | [1] |
| Unnamed FAKI | A-549 | Lung | 0.27 | [1] |
| PF-573228 | U87-MG | Glioblastoma | >10 | [8] |
| DA | LNCaP | Prostate | 7.6 | [19] |
| DA | PC3 | Prostate | 9.8 | [19] |
Note: This table is for reference only. The IC50 of this compound in your specific cell line must be determined experimentally.
Experimental Protocols & Workflows
Protocol 1: Determining this compound IC50 using CCK-8 Assay
This protocol outlines the steps to generate a dose-response curve and calculate the IC50 value.
Workflow Diagram:
Caption: Experimental workflow for determining the IC50 of this compound.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[16] Culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical starting range might be from 100 µM down to 1 nM. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions, vehicle control, or fresh medium (for untreated control). This brings the final volume to 200 µL and the drug/vehicle to 1X concentration. Set up at least three technical replicates for each condition.[14]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[16] Incubate for 1-4 hours, until the color in the control wells has changed sufficiently.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + CCK-8 only) from all other readings.
-
Normalize the data by setting the average of the vehicle-treated control wells to 100% viability.
-
Calculate the percent viability for each this compound concentration: (Abs_treated / Abs_vehicle) * 100.
-
Plot percent viability against the log of the inhibitor concentration and fit a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Assessing Apoptosis via Caspase-3 Cleavage
If you observe reduced viability, this protocol helps determine if it's due to apoptosis. A key hallmark of apoptosis is the activation of executioner caspases, like caspase-3.[20]
Workflow & Logic Diagram:
Caption: Logic diagram for investigating apoptosis as the cause of cytotoxicity.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the determined IC50 and a higher concentration (e.g., 2x IC50) for 24 hours. Include vehicle-treated and untreated controls.
-
Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 .
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: An increase in the band corresponding to cleaved caspase-3 (typically 17-19 kDa fragments) in this compound-treated samples compared to controls indicates that the observed cytotoxicity is mediated by apoptosis.[21][22][23] Reprobe the membrane for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Strategy to Inhibit FAK and IGF-1R Decreases Growth of Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. scholar.harvard.edu [scholar.harvard.edu]
- 16. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 17. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. bioengineer.org [bioengineer.org]
- 20. Caspase 3-mediated focal adhesion kinase processing in human ovarian cancer cells: possible regulation by X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caspases cleave focal adhesion kinase during apoptosis to generate a FRNK-like polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. med.stanford.edu [med.stanford.edu]
Technical Support Center: Fak-IN-8 Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Fak-IN-8 inhibitor. All recommendations are intended to help address common issues and ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
Researchers may encounter inconsistent results when using this compound. This guide provides a structured approach to identifying and resolving potential experimental issues.
Inconsistent Inhibitory Effects
Problem: The observed inhibitory effect of this compound on cell proliferation, migration, or signaling pathways is variable between experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inhibitor Solubility and Stability | This compound may have limited solubility in aqueous media. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing working concentrations. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a stock solution for each experiment. The stability of this compound in cell culture media over long incubation periods may be a factor; consider refreshing the media with a new inhibitor for long-term assays. |
| Cell Line Variability | The IC50 value of an inhibitor can vary between different cell lines and even between different passages of the same cell line.[1][2] It is crucial to determine the optimal concentration of this compound for your specific cell line and experimental conditions through a dose-response curve. |
| Off-Target Effects | Like many kinase inhibitors, this compound may have off-target effects that can contribute to inconsistent results.[3] To confirm that the observed phenotype is due to FAK inhibition, consider using a secondary FAK inhibitor with a different chemical structure or employing genetic approaches like siRNA or CRISPR to validate the findings. |
| Experimental Conditions | Variations in cell density, serum concentration in the media, and incubation time can all influence the apparent activity of the inhibitor.[1] Standardize these parameters across all experiments to ensure consistency. |
Unexpected Cellular Responses
Problem: this compound treatment leads to unexpected or contradictory cellular responses.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Compensatory Signaling Pathways | Inhibition of FAK can sometimes lead to the activation of compensatory signaling pathways, such as the upregulation of Pyk2.[3][4] This can mask the inhibitory effect of this compound. It is advisable to probe for the activation of related kinases to understand the full cellular response. |
| Kinase-Independent FAK Functions | FAK has both kinase-dependent and kinase-independent (scaffolding) functions.[4][5][6][7] this compound, as a kinase inhibitor, will only block the former. The observed cellular response may be influenced by the scaffolding functions of FAK. |
| Cellular Context | The role of FAK can be highly context-dependent, varying with cell type and the tumor microenvironment.[8] An effect observed in one cell line may not be present in another. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: How can I confirm that this compound is inhibiting FAK in my cells?
A2: The most direct way to confirm FAK inhibition is to perform a Western blot analysis to assess the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (pFAK Y397).[9] A decrease in the pFAK Y397 signal upon treatment with this compound indicates target engagement. You can also assess the phosphorylation of downstream FAK targets like paxillin.
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The reported IC50 for this compound is 5.32 µM in a biochemical assay, while cellular IC50 values for anti-proliferative activity in MCF-7 and B16-F10 cells are reported as 3.57 µM and 3.52 µM, respectively.[10]
Q4: Can this compound be used in animal models?
A4: While some FAK inhibitors have been evaluated in vivo, specific information regarding the in vivo efficacy and pharmacokinetics of this compound may be limited. It is advisable to consult the relevant literature or the supplier's technical data for in vivo studies.
Experimental Protocols
Western Blot for FAK Phosphorylation
This protocol describes the detection of total FAK and phosphorylated FAK (pFAK Y397) to assess the inhibitory activity of this compound.
Materials:
-
Cells of interest
-
This compound inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-FAK and anti-pFAK (Y397)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK and pFAK (Y397) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Migration (Wound Healing) Assay
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
This compound inhibitor
-
Culture plates (e.g., 24-well plates)
-
Pipette tips or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.
-
Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at various time points (e.g., 6, 12, 24 hours) thereafter.
-
Analysis: Measure the width or area of the wound at each time point to quantify the rate of cell migration.
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of the FAK Network in Pathologies Related to Altered Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK activity sustains intrinsic and acquired ovarian cancer resistance to platinum chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Fak-IN-8 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Fak-IN-8. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its activity and ensure the reproducibility of your experimental results. While specific long-term stability data for this compound is not extensively published, the following recommendations are based on general guidelines for similar FAK inhibitors.
Data Presentation: Storage and Stability of FAK Inhibitors
| Condition | Powder | In Solvent (e.g., DMSO) |
| Storage Temperature | -20°C | -80°C or -20°C |
| Shelf Life | Up to 3 years | Up to 6 months at -80°C; Up to 1 month at -20°C[1] |
| Handling Notes | Shipped at room temperature for short durations.[2] | Aliquot to avoid repeated freeze-thaw cycles. |
Note: It is highly recommended to refer to the Certificate of Analysis (CofA) provided by your specific supplier for the most accurate and lot-specific storage and stability information.
Experimental Protocols
Below is a general protocol for a cell-based assay using this compound, based on published literature.[2] Researchers should optimize the protocol for their specific cell lines and experimental conditions.
Cell Proliferation Assay (e.g., CCK-8 Assay)
This protocol outlines the steps to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0-10 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Treatment:
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).[2]
-
-
Cell Viability Assessment (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value of this compound for the specific cell line.
-
Mandatory Visualizations
FAK Signaling Pathway
Caption: A diagram illustrating the central role of FAK in integrin-mediated signaling pathways.
Experimental Workflow for Using this compound
Caption: A general workflow for the preparation and use of this compound in cell-based experiments.
Troubleshooting and FAQs
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation can occur if the solubility of this compound is exceeded in the working solution.
-
Check DMSO Quality: Ensure you are using anhydrous (dry) DMSO, as water can reduce the solubility of many inhibitors.
-
Warm Gently: You can try to gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound.
-
Prepare Fresh: It is always best to prepare working solutions fresh from a frozen DMSO stock just before use.
-
Lower Final Concentration: If precipitation persists in your cell culture media, consider lowering the final concentration of this compound or increasing the final percentage of DMSO (while ensuring it remains non-toxic to your cells, typically <0.5%).
Q2: I am not observing the expected inhibitory effect of this compound.
A2: Several factors could contribute to a lack of efficacy.
-
Compound Integrity: Ensure that the this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivity to FAK inhibition. The reported IC50 of 5.32 µM is a starting point, and you may need to perform a dose-response experiment with a wider concentration range to determine the optimal concentration for your cell line.[2]
-
FAK Expression and Activity: Confirm that your cell line expresses FAK and that the pathway is active under your experimental conditions. You can assess the baseline levels of total FAK and phosphorylated FAK (p-FAK) by Western blot.
-
Assay Timing: The inhibitory effects may be time-dependent. Consider performing a time-course experiment to identify the optimal treatment duration.
-
Off-Target Effects: Be aware that at higher concentrations, kinase inhibitors can have off-target effects. Correlate your phenotypic observations with direct evidence of FAK inhibition (e.g., reduced p-FAK levels).
Q3: How can I confirm that this compound is inhibiting FAK in my cells?
A3: The most direct way to confirm FAK inhibition is to measure the phosphorylation status of FAK and its downstream targets.
-
Western Blotting: Perform a Western blot to detect the levels of phosphorylated FAK (at key autophosphorylation sites like Tyr397) and total FAK. A successful inhibition should show a decrease in the p-FAK/total FAK ratio. You can also probe for downstream markers such as phosphorylated Paxillin.
-
Immunofluorescence: Use immunofluorescence to visualize the localization and phosphorylation of FAK at focal adhesions.
Q4: Are there any known resistance mechanisms to FAK inhibitors?
A4: While specific resistance mechanisms to this compound are not well-documented, general mechanisms of resistance to kinase inhibitors can include:
-
Upregulation of Bypass Pathways: Cells may compensate for FAK inhibition by upregulating alternative signaling pathways that promote survival and proliferation.
-
Scaffolding Function of FAK: FAK has both kinase-dependent and kinase-independent (scaffolding) functions. An ATP-competitive inhibitor like this compound may not block the scaffolding functions, which could still contribute to cell signaling.
For further assistance, please refer to the technical documentation provided by your supplier or contact their technical support services.
References
Technical Support Center: Addressing FAK Inhibitor Resistance
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Focal Adhesion Kinase (FAK) inhibitor resistance in cell lines. It provides practical troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving resistance to FAK inhibitors in cancer cell lines?
A1: Resistance to FAK inhibitors is often multifactorial, but typically involves the activation of compensatory or "bypass" signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of FAK. Key mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Reprogramming: Cancer cells can upregulate or activate RTKs like EGFR, HER2, or MET.[1][2] These RTKs can then directly phosphorylate and reactivate FAK at its critical Tyr397 site, rendering kinase inhibitors ineffective.[1][2] This can be a rapid response in cells with high initial RTK expression or a long-term adaptation in cells that initially have low RTK levels.[2]
-
Activation of Parallel Signaling Cascades: Cells can bypass their dependency on FAK by activating other pro-survival pathways. Commonly implicated pathways include the PI3K/Akt/mTOR and Ras/MEK/ERK (MAPK) cascades, which can be triggered by the aforementioned RTKs.[1][3]
-
Upregulation of STAT3 Signaling: In some cancer types, such as pancreatic cancer, prolonged FAK inhibition can lead to the activation of STAT3 signaling, which then drives resistance.[4][5]
-
Crosstalk with Other Pathways: FAK signaling is deeply integrated with other pathways, such as Wnt/β-catenin.[6] Activation of these pathways can sustain pro-survival signals and contribute to resistance.[6]
Q2: My cells initially respond to the FAK inhibitor, but resistance emerges after prolonged treatment. What is happening?
A2: This phenomenon is known as acquired resistance. The initial sensitivity indicates that the cancer cells are, to some extent, dependent on FAK signaling. However, the continuous pressure of the FAK inhibitor acts as a selective force, allowing a small population of cells with pre-existing or newly acquired alterations to survive and expand. These alterations often involve the upregulation of bypass pathways (as described in Q1), which effectively rewire the cell's signaling network to become FAK-independent.[2][7]
Q3: Are there any established biomarkers that can predict whether my cell line will be sensitive or resistant to a FAK inhibitor?
A3: While there is no universal biomarker, research suggests several indicators can help predict response. High expression or activation of RTKs like HER2 may predict intrinsic resistance to FAK inhibitors.[1][2] Conversely, a specific gene expression signature has been identified in ovarian cancer cell lines that can distinguish between sensitive and resistant subgroups.[8] Currently, patient or cell line stratification based on the expression profile of RTKs and related pathway components is a key area of investigation.[2]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed after treatment with a FAK inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor Inactivity | 1. Confirm the inhibitor's purity, storage conditions, and expiration date. 2. Prepare a fresh stock solution in the recommended solvent (e.g., DMSO). 3. Test the inhibitor on a known FAK-dependent, sensitive cell line to validate its activity. |
| Suboptimal Concentration or Duration | 1. Perform a dose-response experiment, treating cells with a range of inhibitor concentrations (e.g., 0.01 µM to 50 µM) for a fixed time (e.g., 72 hours) to determine the IC50 value.[9][10] 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration. |
| Intrinsic Cellular Resistance | 1. Perform a baseline Western blot to assess the endogenous activation status of FAK (p-FAK Y397) and key bypass pathway proteins (e.g., p-Akt, p-ERK). High basal activation of these pathways can indicate intrinsic resistance.[1] 2. Consider combination therapy. Co-treat cells with the FAK inhibitor and an inhibitor of a suspected bypass pathway (e.g., a PI3K or MEK inhibitor) to look for synergistic effects.[11][12] |
| Experimental Conditions | 1. Ensure the cell seeding density is optimal; confluent cells may be less sensitive to treatment. 2. Confirm that the solvent concentration (e.g., DMSO) in the final culture medium is non-toxic (typically <0.1%). |
Problem 2: Western blot shows no reduction in phosphorylated FAK (p-FAK Y397) after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Ineffective Inhibition | 1. Increase the inhibitor concentration and/or reduce the treatment time. Inhibition of phosphorylation can be a rapid event. A time-course of 30 minutes to 6 hours may be more appropriate than 24-48 hours. 2. Confirm that the inhibitor targets the FAK kinase domain, as some compounds may have different mechanisms of action.[13] |
| RTK-Mediated Reactivation | Oncogenic RTKs can directly phosphorylate FAK Y397, bypassing the need for FAK's own kinase activity.[1][2] 1. Check the phosphorylation status of RTKs (EGFR, HER2, etc.) in your treated cells. 2. Co-treat with an appropriate RTK inhibitor to see if p-FAK levels are reduced. |
| Technical Issues with Western Blot | 1. Lysis Buffer: Crucially, use a lysis buffer containing fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins. 2. Blocking Buffer: Use a blocking buffer based on Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins (casein) that can increase background noise with phospho-specific antibodies. 3. Antibody Validation: Ensure your primary antibody for p-FAK (Y397) is validated and used at the recommended dilution.[14][15] Run a positive control (e.g., lysate from Src-transfected cells) and a negative control (e.g., lysate treated with a phosphatase like CIP) to confirm antibody specificity.[15] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seeding: Plate 2,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Aspirate the medium and add fresh medium containing the FAK inhibitor at various concentrations (typically in a 7-point serial dilution) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.[16]
2. Western Blot for Phospho-FAK (Y397)
-
Cell Lysis: After treatment, place the cell culture dish on ice. Wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 7.5% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Y397) (e.g., Cell Signaling Technology #3283 or #8556) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[14][15]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
Stripping and Reprobing: To normalize, the membrane can be stripped and reprobed for total FAK and a loading control like GAPDH or β-actin.[17]
Quantitative Data Summary
Table 1: Representative IC50 Values of FAK Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line (Cancer Type) | FAK Inhibitor | IC50 (Sensitive Parental) | IC50 (Acquired Resistance) | Fold Resistance |
| HCC4006 (NSCLC) | PF-573228 | ~1 µM | >10 µM | >10 |
| K1 (Papillary Thyroid) | Y15 | 15.5 µM | Not Applicable (Intrinsic) | N/A |
| BCPAP (Papillary Thyroid) | Y15 | 9.9 µM | Not Applicable (Intrinsic) | N/A |
| U87-MG (Glioblastoma) | PF-573228 | ~10 µM | Not Applicable (Intrinsic) | N/A |
| Data are synthesized from representative findings in the literature for illustrative purposes.[9][10][16] Actual IC50 values are highly dependent on specific experimental conditions. |
Visual Guides: Pathways and Workflows
Caption: FAK signaling and common resistance bypass pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-FAK (Tyr397) (D20B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Efficacy of FAK-IN-8
Welcome to the technical support center for FAK-IN-8, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during in vivo experiments with this compound, a potent inhibitor of Focal Adhesion Kinase (FAK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] this compound exerts its effects by inhibiting the autophosphorylation of FAK, thereby blocking downstream signaling pathways involved in cancer progression.
Q2: What are the known in vitro IC50 values for this compound?
A2: this compound has a reported IC50 of 5.32 µM for FAK. It has also shown anti-proliferative activity against MCF-7 and B16-F10 cancer cell lines with IC50 values of 3.57 µM and 3.52 µM, respectively.
Q3: What are the common challenges associated with the in vivo use of FAK inhibitors like this compound?
A3: Like many kinase inhibitors, FAK inhibitors can present several challenges in vivo, including:
-
Poor aqueous solubility: This can hinder formulation and bioavailability.
-
Suboptimal pharmacokinetics: Issues such as rapid metabolism or poor absorption can limit efficacy.[2]
-
Off-target effects: Due to similarities in the ATP-binding sites of kinases, off-target inhibition can lead to unexpected toxicities or confound experimental results.[3][4]
-
Limited single-agent efficacy: FAK inhibitors have often shown limited efficacy as monotherapies in clinical trials, suggesting the need for combination strategies.[4]
Q4: Are there any known in vivo studies specifically using this compound?
Troubleshooting In Vivo Efficacy of this compound
This section provides guidance on common issues encountered during in vivo experiments with this compound and suggests potential solutions.
Issue 1: Poor or inconsistent tumor growth inhibition.
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation/Solubility | This compound is predicted to have low aqueous solubility. Ensure the formulation is optimized for in vivo delivery. Consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for intraperitoneal (IP) injection or oral gavage (PO).[5] Always perform a small-scale solubility test before preparing the bulk formulation. |
| Inadequate Dosing or Schedule | The optimal dose and schedule for this compound in vivo have not been established. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). A typical starting point for a novel kinase inhibitor might be in the range of 10-50 mg/kg daily, but this needs to be empirically determined.[6] |
| Poor Bioavailability | If using oral gavage, the compound may have poor absorption from the GI tract. Consider switching to intraperitoneal (IP) injection to bypass first-pass metabolism.[7] Pharmacokinetic studies on other 1,3,4-thiadiazole derivatives suggest that some have a lower rate of absorption.[8] |
| Rapid Metabolism/Clearance | This compound may be rapidly metabolized and cleared from circulation. Pharmacokinetic studies are necessary to determine the half-life. If the half-life is short, consider more frequent dosing (e.g., twice daily) or a continuous delivery method like osmotic pumps. The FAK inhibitor Y15, for instance, was found to be rapidly absorbed and metabolized.[2] |
| Tumor Model Resistance | The chosen cancer model may be inherently resistant to FAK inhibition as a monotherapy. FAK inhibitors have shown greater efficacy in combination with other agents.[9] Consider combination therapy with standard-of-care chemotherapeutics or other targeted agents relevant to your cancer model. |
Issue 2: Observed toxicity or adverse effects in animal models.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This compound may be inhibiting other kinases, leading to toxicity.[3][4] Reduce the dose to a level that still shows target engagement (FAK inhibition) but minimizes toxicity. If toxicity persists, consider profiling this compound against a panel of kinases to identify potential off-targets. |
| Vehicle Toxicity | The formulation vehicle itself may be causing adverse effects, especially with chronic dosing. Run a vehicle-only control group to assess this. If the vehicle is toxic, explore alternative formulations (e.g., using cyclodextrins or lipid-based formulations). |
| On-Target Toxicity | Inhibition of FAK in normal tissues may lead to toxicity. FAK plays a role in normal cellular processes.[1] Carefully monitor for signs of toxicity (e.g., weight loss, behavioral changes) and perform histopathological analysis of major organs at the end of the study. |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation (General Guidance)
Objective: To prepare a stock solution and a working formulation of this compound for intraperitoneal (IP) or oral gavage (PO) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). This may require gentle warming and vortexing. Store the stock solution at -20°C.
-
-
Prepare Working Formulation (Example for a final concentration of 5 mg/mL):
-
For a 1 mL final volume, combine the following in a sterile tube under aseptic conditions:
-
100 µL of 50 mg/mL this compound stock in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of saline
-
-
Vortex thoroughly until the solution is clear and homogenous.
-
Prepare this formulation fresh daily.
-
Note: This is a general starting formulation. The optimal vehicle composition may need to be adjusted based on the solubility and stability of this compound.
Protocol 2: Assessment of FAK Inhibition In Vivo
Objective: To determine if this compound is effectively inhibiting its target in tumor tissue.
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle control to tumor-bearing mice at the desired dose and schedule.
-
-
Tissue Collection:
-
Euthanize a subset of mice at various time points after the final dose (e.g., 2, 8, and 24 hours) to assess the duration of target inhibition.
-
Excise tumors and a selection of normal tissues (e.g., liver, spleen).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the frozen tissues.
-
Perform Western blotting to assess the phosphorylation status of FAK at its autophosphorylation site (Tyrosine 397, pFAK-Y397).
-
Also, probe for total FAK to ensure that changes in pFAK are not due to changes in total protein levels.
-
To assess downstream pathway inhibition, probe for the phosphorylation of key FAK substrates such as Paxillin (pPaxillin) or Akt (pAkt).
-
Visualizations
FAK Signaling Pathway
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Assays with FAK Inhibitors
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for conducting cell viability assays with Focal Adhesion Kinase (FAK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and how do its inhibitors affect cell viability?
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell signaling pathways related to cell survival, proliferation, migration, and adhesion.[1][2] FAK is often overexpressed in various cancers, making it a key therapeutic target.[1][3] FAK inhibitors work by blocking the kinase activity of FAK, which disrupts downstream signaling cascades.[1][4] This can lead to the suppression of survival signals (e.g., via Akt and ERK pathways), induction of apoptosis (cell death), and cell cycle arrest, ultimately reducing the viability of cancer cells.[3][5][6]
Q2: Which cell viability assay is best for use with FAK inhibitors?
The ideal assay depends on your specific experimental goals, cell type, and the inhibitor's properties. It is often recommended to use more than one type of cell viability assay to confirm results.[7]
-
Metabolic Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[8] They are widely used but can be susceptible to interference from compounds that affect cellular metabolism or have off-target effects on oxidoreductase enzymes.[9][10]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[11] They are generally considered more sensitive than metabolic assays and are less prone to interference from colored compounds.
-
Dye Exclusion Assays (e.g., Trypan Blue): These assays directly count viable versus non-viable cells based on membrane integrity.[12] While straightforward, they are lower-throughput and may not capture early-stage apoptosis.
Q3: What are the most important controls to include in my experiment?
Proper controls are critical for interpreting your data accurately. Always include:
-
Untreated Cells: Cells cultured in media alone to establish a baseline for 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the FAK inhibitor. This accounts for any potential toxicity of the vehicle itself.
-
Positive Control: A known cytotoxic compound to ensure the assay is performing as expected and the cells are responsive to treatment.
-
Media-Only Control (No Cells): Wells containing only culture medium and the assay reagent to determine the background signal.[13]
Q4: Can FAK inhibitors directly interfere with the chemistry of viability assays?
Yes, small molecule inhibitors can sometimes interfere with assay components. For example, some kinase inhibitors have been shown to interfere with the MTT reduction rate, leading to an over- or underestimation of cell viability.[9][10][14] FAK inhibitors could also have off-target effects on cellular metabolism that are independent of FAK inhibition, which would disproportionately affect metabolic assays like MTT or MTS.[15] If you suspect interference, comparing the results with a non-metabolic assay (e.g., an ATP-based assay or a direct cell count) is recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: The FAK inhibitor shows no dose-dependent effect on cell viability.
-
Q: Why is my FAK inhibitor not working?
-
A1: Inhibitor Potency and Concentration: Verify the IC50 of your specific FAK inhibitor for the cell line you are using. The required concentration can vary significantly between cell lines.[3][16] Ensure your concentration range is appropriate to capture a dose-response curve.
-
A2: Treatment Duration: The effect of FAK inhibition on cell viability may not be immediate. It can take 24, 48, or even 72+ hours for apoptotic effects to become apparent.[17] Consider performing a time-course experiment to determine the optimal treatment duration.
-
A3: Cell Line Sensitivity and Resistance: Not all cell lines are equally sensitive to FAK inhibition.[3] Resistance can be intrinsic or acquired and may involve compensatory signaling through other pathways, such as receptor tyrosine kinases (RTKs) like EGFR or HER2, or activation of the STAT3 pathway.[18][19][20]
-
A4: Inhibitor Stability: Ensure the inhibitor is properly stored and that its activity has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Problem 2: There is high variability between replicate wells.
-
Q: Why are my replicates not consistent?
-
A1: Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly across the plate.[21][22]
-
A2: Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To minimize this, avoid using the outer wells for experimental samples or ensure proper humidification in the incubator.
-
A3: Reagent Mixing (Especially for Lysis-Based Assays): For assays like CellTiter-Glo®, incomplete cell lysis and inadequate mixing of the reagent with the cell culture medium can cause significant variability.[23] Ensure the plate is shaken on an orbital shaker after reagent addition as recommended by the manufacturer's protocol.[13]
-
A4: Assay Timing: For kinetic assays, ensure that the time between reagent addition and reading is consistent for all plates.
-
Problem 3: The viability signal is unexpectedly high or increases with inhibitor concentration.
-
Q: Why does my viability signal increase after adding the inhibitor?
-
A1: Assay Interference: The inhibitor may be directly interacting with the assay chemistry. For example, some compounds can chemically reduce MTT, leading to a false positive signal.[10] This is a known pitfall of tetrazolium-based assays.[9]
-
A2: Off-Target Effects: The FAK inhibitor could have off-target effects that stimulate metabolic activity or cell proliferation at certain concentrations, masking the cytotoxic effect of FAK inhibition.[15]
-
A3: Troubleshooting Steps: To diagnose this, run a control plate with the inhibitor in cell-free media to see if it reduces the assay reagent directly. Compare results with a different type of viability assay that has a distinct mechanism (e.g., switch from MTT to CellTiter-Glo® or a dye-exclusion method).
-
Problem 4: Results from different viability assays (e.g., MTT vs. CellTiter-Glo®) do not match.
-
Q: Why do my MTT and ATP assay results show different viability percentages?
-
A1: Different Biological Readouts: These assays measure different aspects of cell health. MTT/MTS measures metabolic rate (mitochondrial reductase activity), while CellTiter-Glo® measures ATP levels (an indicator of available energy).[8][11][24] FAK inhibition might reduce ATP levels and induce apoptosis without immediately shutting down all mitochondrial reductase activity, leading to a discrepancy.
-
A2: Metabolic Reprogramming: Cells treated with a kinase inhibitor can undergo metabolic reprogramming as a stress response, which may alter the rate of tetrazolium salt reduction without a corresponding change in cell number or ATP levels.[10]
-
A3: Interpretation: Discrepancies do not necessarily mean one assay is wrong. Instead, they can provide deeper insight into the inhibitor's specific mechanism of action. An effect on ATP levels (CellTiter-Glo®) is often a more direct indicator of cell viability and cytotoxicity.
-
Quantitative Data Summary
Table 1: Common FAK Inhibitors and Their In Vitro Potency
| Inhibitor | Other Names | Target(s) | IC50 | Reference(s) |
|---|---|---|---|---|
| Defactinib | VS-6063, PF-04554878 | FAK | ~0.5 - 28 nM | [25][26] |
| PF-573228 | PF-228 | FAK | 4 nM | [25][26] |
| PF-562271 | VS-6062 | FAK, Pyk2 | FAK: 1.5 nM; Pyk2: 14 nM | [25][27] |
| VS-4718 | PND-1186 | FAK | 1.5 nM | [25][26] |
| TAE226 | FAK, IGF-1R | FAK: 5.5 nM | [3][28] | |
| GSK2256098 | FAK | Potent, ATP-competitive | [28] | |
| BI-853520 | Ifebemtinib | FAK | 1 nM | [25][27] |
| CEP-37440 | | FAK, ALK | FAK: 2.3 nM; ALK: 2.0 nM |[27][28] |
IC50 values can vary significantly based on the assay conditions and cell line used.
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| MTT | Colorimetric; Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[8] | Inexpensive, well-established. | Requires a solubilization step; endpoint only; can be affected by metabolic changes and compound interference.[9][10][24] |
| MTS / XTT | Colorimetric; Similar to MTT but produces a water-soluble formazan product.[7] | Simpler protocol than MTT (no solubilization); allows for kinetic reads. | Higher background than MTT; can be affected by metabolic changes and compound interference.[24] |
| CellTiter-Glo® | Luminescent; Measures ATP levels, indicating the presence of metabolically active cells.[11] | High sensitivity, simple "add-mix-read" protocol, less prone to compound interference than colorimetric assays. | More expensive; requires a luminometer. |
| Trypan Blue | Dye Exclusion; Viable cells with intact membranes exclude the dye, non-viable cells do not.[12] | Direct measure of cell number and membrane integrity; inexpensive. | Low throughput, subjective counting, does not detect early-stage apoptosis.[12] |
Experimental Protocols
Protocol 1: General Method for MTS-Based Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring they are healthy and have high viability (>90%).[21]
-
Dilute the cell suspension to the optimal seeding density in a 96-well plate (e.g., 2,000-10,000 cells/well in 100 µL). This must be optimized for your specific cell line and experiment duration.[29][30]
-
Incubate the plate for 18-24 hours to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the FAK inhibitor and vehicle control in culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Prepare the MTS reagent according to the manufacturer's instructions. This often involves mixing the MTS solution with an electron coupling solution (e.g., PES).[24]
-
Add 20 µL of the prepared MTS reagent directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized.
-
-
Data Acquisition:
-
Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[31]
-
Subtract the average absorbance of the media-only (background) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Protocol 2: General Method for CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTS protocol above. Assays are typically performed in opaque-walled 96-well plates suitable for luminescence.
-
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is critical for consistent enzyme activity.[13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[32]
-
-
Signal Generation and Data Acquisition:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[32]
-
Measure luminescence using a microplate luminometer.
-
Subtract the average luminescence of the media-only (background) wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Visualizations
Caption: Core FAK signaling pathways promoting cell survival.
Caption: General workflow for a plate-based cell viability assay.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 13. ch.promega.com [ch.promega.com]
- 14. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 15. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 21. biocompare.com [biocompare.com]
- 22. opentrons.com [opentrons.com]
- 23. promega.com [promega.com]
- 24. islasas.com [islasas.com]
- 25. FAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 26. selleckchem.com [selleckchem.com]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 31. researchgate.net [researchgate.net]
- 32. nordicbiolabs.se [nordicbiolabs.se]
unexpected phenotypes with Fak-IN-8 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes with Fak-IN-8 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1] FAK plays a crucial role in signal transduction pathways initiated by integrins and growth factor receptors, which are involved in cell adhesion, migration, proliferation, and survival.[1][2] this compound works by targeting the FAK enzyme and blocking its activity, thereby disrupting these critical cellular processes.[1]
Q2: What are the expected cellular phenotypes after this compound treatment?
Based on the known functions of FAK, treatment with this compound is generally expected to lead to:
-
Reduced cell migration and invasion: FAK is a key regulator of cell motility.[2][3]
-
Decreased cell proliferation and survival: FAK signaling promotes cell growth and protects against apoptosis.[3][4]
-
Induction of apoptosis or anoikis: Inhibition of FAK can lead to programmed cell death, particularly in anchorage-dependent cells.[5]
-
Alterations in cell morphology and adhesion: As a key component of focal adhesions, FAK inhibition can disrupt cell-matrix interactions.[6]
Q3: We are observing an unexpected increase in cell migration/invasion after this compound treatment. What could be the cause?
This paradoxical effect, while counterintuitive, has been noted in some contexts.[7] Potential explanations include:
-
Activation of compensatory signaling pathways: Inhibition of FAK can sometimes lead to the upregulation of other pro-migratory pathways as a compensatory mechanism.
-
Off-target effects: this compound, like many kinase inhibitors, may have off-target effects on other kinases that could promote migration.[8][9]
-
Cell-type specific responses: The cellular context, including the expression levels of other signaling molecules, can dramatically influence the response to FAK inhibition.[7]
-
FAK's dual role in migration: Emerging evidence suggests that in certain oncogenic contexts, FAK can negatively regulate cell migration.[7] Its inhibition in these specific cases could paradoxically enhance motility.
Q4: Our cells are showing increased resistance to apoptosis after this compound treatment. Why might this be happening?
Increased resistance to apoptosis is an unexpected outcome. Possible reasons include:
-
Activation of pro-survival pathways: Similar to the paradoxical effect on migration, cells may activate alternative pro-survival pathways to compensate for FAK inhibition. FAK has been shown to activate AKT signaling, which is a major pro-survival pathway.[10]
-
Scaffolding function of FAK: FAK has both kinase-dependent and kinase-independent scaffolding functions.[5][11] A kinase inhibitor like this compound may not affect its scaffolding functions, which could still contribute to cell survival.
-
Off-target effects: The inhibitor might be unintentionally activating other pro-survival kinases.[8]
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on FAK Phosphorylation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Compound Instability or Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Titrate this compound across a range of concentrations (e.g., 0.1 µM to 10 µM). |
| Low FAK Expression in Cell Line | Verify the expression level of FAK in your cell line using Western blot or qPCR. Select a cell line with robust FAK expression for your experiments. |
| Rapid FAK Turnover/Recovery | Perform a time-course experiment to determine the optimal treatment duration. Analyze FAK phosphorylation at various time points post-treatment (e.g., 1, 6, 12, 24 hours). |
| Assay-related Issues | Ensure the specificity and sensitivity of your anti-phospho-FAK antibody. Include appropriate positive and negative controls in your Western blot analysis. |
Problem 2: Unexpected Increase in Cell Proliferation or Viability
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Off-target Effects | Profile the activity of this compound against a panel of other kinases to identify potential off-target interactions. Consider using a structurally different FAK inhibitor as a control.[8][9] |
| Activation of Compensatory Pathways | Use pathway analysis tools (e.g., phospho-kinase arrays, RNA-seq) to identify signaling pathways that are upregulated upon this compound treatment. |
| Paradoxical FAK Function | Investigate the role of FAK in your specific cellular context. In some instances, FAK can have an inhibitory role in proliferation.[12] |
| Cell Culture Conditions | Ensure consistent cell seeding densities and growth conditions. Variations in confluency can significantly impact proliferation rates. |
Experimental Protocols
Western Blot for FAK Phosphorylation
-
Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FAK (e.g., Tyr397) and total FAK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phospho-FAK signal to the total FAK signal.
Cell Migration Assay (Transwell/Boyden Chamber)
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours. Pre-treat cells with this compound or vehicle control for the desired time.
-
Assay Setup: Seed the pre-treated cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size). The lower chamber should contain a chemoattractant (e.g., medium with 10% FBS).
-
Incubation: Incubate the plate for a duration that allows for cell migration but not proliferation (e.g., 6-24 hours).
-
Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Signaling Pathways and Workflows
References
- 1. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase signaling activities and their implications in the control of cell survival and motility [imrpress.com]
- 4. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Paradoxical roles of FAK in tumor cell migration and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Focal Adhesion Kinase and Resistance to mTOR Inhibition in Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An inhibitory role for FAK in regulating proliferation: a link between limited adhesion and RhoA-ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating FAK-IN-8 Target Engagement
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the target engagement of FAK-IN-8, a novel Focal Adhesion Kinase (FAK) inhibitor. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is FAK, and why is it an important drug target?
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways initiated by integrins and growth factor receptors.[1][2][3][4] FAK is a key regulator of cell adhesion, migration, proliferation, survival, and angiogenesis.[1][2][3][4][5] In many types of cancer, FAK is overexpressed and activated, which is associated with tumor progression, metastasis, and a poor prognosis.[5][6][7] Therefore, inhibiting FAK activity is a promising therapeutic strategy for cancer treatment.[2][7]
Q2: What is this compound, and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target the kinase activity of FAK. Like many other FAK inhibitors, it is expected to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FAK kinase domain. This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation and the subsequent recruitment and activation of other signaling proteins like Src.[8][9][10] By inhibiting FAK, this compound aims to disrupt downstream signaling pathways, thereby impeding cancer cell migration, proliferation, and survival.[4]
Troubleshooting Guides
Issue 1: How can I confirm that this compound is directly binding to FAK in my experimental system?
To confirm direct target engagement, several biophysical and cellular assays can be employed.
Recommended Assays:
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged FAK and a fluorescent energy transfer probe that binds to the ATP pocket. A FAK-binding compound like this compound will displace the probe, leading to a decrease in the BRET signal.[11]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding. Cells are treated with this compound, heated to various temperatures, and the amount of soluble FAK is quantified by Western blot or other methods. Binding of this compound is expected to increase the thermal stability of FAK.
Experimental Workflow for NanoBRET™ Target Engagement Assay:
Caption: Workflow for NanoBRET™ Target Engagement Assay.
Issue 2: How do I verify that this compound is inhibiting FAK kinase activity in cells?
The most direct way to assess FAK inhibition in a cellular context is to measure the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397).
Recommended Method: Western Blotting
A reduction in the level of phosphorylated FAK at Y397 (pFAK Y397) is a direct indicator of FAK kinase inhibition.[9][12][13][14][15]
Experimental Protocol: Western Blot for pFAK (Y397)
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for pFAK (Y397).
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Quantitative Data Summary (Example):
| This compound Conc. (nM) | pFAK (Y397) / Total FAK (Relative Intensity) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.52 |
| 100 | 0.15 |
| 1000 | 0.05 |
Issue 3: How can I assess the downstream effects of this compound to confirm pathway inhibition?
FAK activation leads to the phosphorylation of several downstream proteins.[16] Assessing the phosphorylation status of these downstream effectors can confirm that this compound is effectively blocking the FAK signaling pathway.
Key Downstream Signaling Pathways:
The FAK/Src complex can activate multiple downstream pathways, including the PI3K/AKT and MAPK/ERK pathways.[6][8]
Caption: Simplified FAK Signaling Pathway and the inhibitory action of this compound.
Recommended Method: Western Blotting for Downstream Effectors
-
p-AKT (Ser473): A key node in the cell survival pathway.
-
p-ERK1/2 (Thr202/Tyr204): A central component of the MAPK pathway regulating proliferation and migration.
-
p-Paxillin (Y118): A direct substrate of FAK, involved in focal adhesion dynamics.[9]
Experimental Protocol:
Follow the same Western Blot protocol as for pFAK, using primary antibodies specific for the phosphorylated forms of AKT, ERK, and Paxillin. Remember to strip and re-probe for the total protein levels of each.
Quantitative Data Summary (Example):
| This compound Conc. (nM) | pAKT/Total AKT | pERK/Total ERK | pPaxillin/Total Paxillin |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 10 | 0.92 | 0.95 | 0.88 |
| 100 | 0.61 | 0.68 | 0.45 |
| 1000 | 0.25 | 0.31 | 0.12 |
Issue 4: How can I demonstrate the functional consequences of this compound target engagement in vitro?
Inhibiting FAK should lead to measurable changes in cell behavior, particularly in processes regulated by FAK such as cell migration and invasion.
Recommended Functional Assays:
-
Wound Healing (Scratch) Assay: A straightforward method to assess collective cell migration.
-
Transwell Migration/Invasion Assay (Boyden Chamber): A more quantitative method to measure the migration of individual cells towards a chemoattractant. For invasion assays, the transwell insert is coated with a layer of extracellular matrix (e.g., Matrigel).
Experimental Protocol: Transwell Migration Assay
-
Cell Preparation: Serum-starve cells for 12-24 hours.
-
Assay Setup:
-
Add a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.
-
Resuspend serum-starved cells in serum-free media containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Analysis:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Quantitative Data Summary (Example):
| This compound Conc. (nM) | Migrated Cells (% of Control) |
| 0 (Vehicle) | 100 |
| 10 | 85 |
| 100 | 42 |
| 1000 | 18 |
Issue 5: How can I validate this compound target engagement in vivo?
Validating target engagement in an in vivo model is crucial for preclinical drug development. This typically involves pharmacodynamic (PD) and efficacy studies.
Recommended In Vivo Studies:
-
Pharmacodynamic (PD) Studies: These studies assess whether the drug is hitting its target in the tumor tissue at a given dose and time.
-
Efficacy Studies: These studies evaluate the effect of this compound on tumor growth and metastasis.
Logical Flow for In Vivo Validation:
Caption: Logical relationship between pharmacodynamic and efficacy studies for in vivo validation.
Quantitative Data Summary (Example Efficacy):
| Treatment Group | Average Tumor Volume (mm³) at Day 21 |
| Vehicle Control | 1250 |
| This compound (25 mg/kg, BID) | 650 |
| This compound (50 mg/kg, BID) | 320 |
By following these troubleshooting guides and experimental protocols, researchers can systematically and robustly validate the target engagement of this compound, from direct binding confirmation to in vivo efficacy.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal Adhesion Kinase Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 11. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to FAK Inhibitors: Fak-IN-8 vs. Other Key Compounds
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that are fundamental to cancer progression. Overexpressed and activated in a multitude of cancer types, FAK orchestrates cellular processes including survival, proliferation, migration, and invasion. Its central role in tumorigenesis has made it an attractive target for therapeutic intervention, leading to the development of numerous small molecule inhibitors.
This guide provides an objective comparison of Fak-IN-8 against other well-characterized FAK inhibitors: PF-573228, Defactinib (VS-6063), GSK2256098, and BI 853520. The comparison is based on publicly available experimental data, focusing on biochemical potency, cellular activity, kinase selectivity, and preclinical efficacy.
The FAK Signaling Pathway
FAK acts as a central node, integrating signals from integrins and growth factor receptors to activate downstream pathways like PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases. This FAK/Src complex then phosphorylates a host of downstream targets, promoting cell motility, invasion, and angiogenesis.
Comparative Performance of FAK Inhibitors
The following tables summarize the quantitative data for this compound and its comparators. A significant disparity in potency is immediately evident, with this compound exhibiting micromolar activity, whereas other inhibitors are potent at the nanomolar level.
Table 1: In Vitro Potency and Cellular Activity
| Inhibitor | Target | Recombinant Enzyme IC50 | Cellular p-FAK (Y397) Inhibition IC50 | Ref |
| This compound | FAK | 5.32 µM | Not Reported | |
| PF-573228 | FAK | 4 nM | 30 - 100 nM | |
| Defactinib (VS-6063) | FAK, Pyk2 | Not Reported | Potent FAK inhibition demonstrated | |
| GSK2256098 | FAK | Not Reported | 8.5 - 15 nM (in various cell lines) | |
| BI 853520 (Ifebemtinib) | FAK | 1 nM | 1 nM (in PC-3 cells) |
Table 2: Kinase Selectivity Profile
High selectivity is crucial for minimizing off-target effects. A key consideration for FAK inhibitors is their selectivity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).
| Inhibitor | Selectivity for FAK vs. Pyk2 | Other Notable Kinases Inhibited | Ref |
| This compound | Not Reported | Not Reported | |
| PF-573228 | ~50 to 250-fold selective for FAK | CDK1/7, GSK-3β | |
| Defactinib (VS-6063) | Inhibits both FAK and Pyk2 | MELK | |
| GSK2256098 | ~1000-fold selective for FAK | - | |
| BI 853520 (Ifebemtinib) | Highly Selective | FER, FES (at ~900-1000x higher concentration) |
In Vivo Efficacy Summary
Preclinical in vivo studies are critical for evaluating the therapeutic potential of FAK inhibitors.
-
This compound: No specific in vivo efficacy data was identified in the reviewed literature.
-
PF-573228: Inhibition of FAK by PF-573228 has been shown to suppress mammary tumorigenesis and lung metastasis in mouse models.
-
Defactinib (VS-6063): As a monotherapy, Defactinib has shown modest clinical activity in heavily pretreated KRAS-mutant non-small cell lung cancer (NSCLC). It has also been shown to target cancer stem cells and enhance the anti-tumor effects of paclitaxel in preclinical models.
-
GSK2256098: In preclinical models, GSK2256098 has been shown to inhibit the growth and survival of pancreatic ductal adenocarcinoma cells. It reduces microvessel density and cell proliferation in tumor models. Clinical studies have shown it is tolerable in patients with relapsed glioblastoma.
-
BI 853520 (Ifebemtinib): Oral administration of BI 853520 significantly suppresses primary tumor growth in various xenograft models. A Phase I study in patients with advanced nonhematologic malignancies found the drug to have a manageable safety profile and modest antitumor activity.
Experimental Methodologies
The data presented in this guide is derived from a range of standard biochemical and cell-based assays. The general workflow for evaluating a potential FAK inhibitor is outlined below.
Recombinant Kinase Assay (Biochemical IC50)
This cell-free assay measures the direct inhibitory effect of a compound on the kinase activity of purified, recombinant FAK enzyme.
-
Principle: The assay quantifies the transfer of phosphate from ATP to a generic peptide substrate by the FAK enzyme.
-
Protocol Outline: Purified FAK enzyme is incubated with a peptide substrate (e.g., Poly(Glu:Tyr)) and ATP in a kinase buffer. The test inhibitor is added at various concentrations. The reaction is allowed to proceed, and the amount of phosphorylated substrate (or remaining ATP) is measured, typically using luminescence (e.g., Kinase-Glo) or fluorescence-based methods. The IC50 value is calculated as the inhibitor concentration that reduces enzyme activity by 50%.
Cell-Based FAK Autophosphorylation Assay (Cellular IC50)
This assay determines an inhibitor's potency within a cellular context by measuring the inhibition of FAK autophosphorylation at Y397.
-
Principle: This assay quantifies the level of endogenous FAK-pY397 in cancer cells after treatment with the inhibitor.
-
Protocol Outline: Cancer cell lines with high FAK expression (e.g., PC-3, SKOV-3, U87MG) are seeded in multi-well plates. After adherence, cells are treated with a range of inhibitor concentrations for a defined period (e.g., 90 minutes to 2 hours). Cells are then lysed, and the protein concentration is normalized. The levels of FAK-pY397 are quantified using methods like ELISA or Western blotting with a specific antibody against the phosphorylated Y397 site.
Kinase Selectivity Profiling
-
Principle: To assess off-target effects, lead compounds are screened against a large panel of other kinases.
-
Protocol Outline: The inhibitor, typically at a fixed concentration (e.g., 1 µM), is tested in biochemical assays against a broad panel of recombinant protein kinases. The percentage of inhibition for each kinase is determined, providing a selectivity profile and identifying potential off-target activities.
In Vivo Xenograft Studies
-
Principle: This method evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Protocol Outline: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally or via injection according to a specific dosing schedule (e.g., 50 mg/kg, once daily). Tumor volume is measured regularly. At the end of the study, tumors are often excised for pharmacodynamic analysis (e.g., measuring p-FAK levels) and histological evaluation.
Logical Comparison and Conclusion
The defining characteristic that separates this compound from the other inhibitors discussed is its significantly lower potency. While compounds like BI 853520 and PF-573228 inhibit FAK at low nanomolar concentrations, this compound's activity is in the micromolar range. This substantial difference in potency has profound implications for its potential as a therapeutic agent, as higher concentrations are typically required to achieve a biological effect, increasing the risk of off-target toxicity.
In contrast, inhibitors like GSK2256098 and BI 853520 combine high potency with exceptional selectivity, making them more promising candidates for clinical development. Defactinib, while also a potent inhibitor, has a broader target profile that includes Pyk2, which may be advantageous or disadvantageous depending on the specific cancer context.
A Comparative Guide to FAK Inhibitors: Fak-IN-8 and PF-573228
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis. The compounds reviewed are Fak-IN-8 and PF-573228, both of which have been evaluated for their potential as anti-cancer agents. This document synthesizes available experimental data to offer an objective comparison of their performance.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors.[1][2][3][4] It plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1][5] FAK is a 125 kDa protein composed of an N-terminal FERM domain, a central kinase domain, and a C-terminal focal adhesion targeting (FAT) domain.[3][6][7] Its activation is initiated by autophosphorylation at the Tyrosine-397 (Y397) residue, which creates a binding site for Src family kinases, leading to full catalytic activation.[2][5] Overexpression and hyperactivity of FAK are observed in numerous cancers, correlating with poor prognosis and making it an attractive target for therapeutic intervention.[1][6][8][9]
Mechanism of Action
Both this compound and PF-573228 are small molecule inhibitors that target the kinase activity of FAK. PF-573228 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FAK kinase domain, preventing the transfer of phosphate and subsequent downstream signaling.[10] While the precise binding mode of this compound is not as extensively detailed in the available literature, as a kinase inhibitor, it is presumed to interfere with the catalytic function of FAK.
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in cellular signaling, which both this compound and PF-573228 aim to inhibit.
Caption: FAK is activated by ECM and growth factors, leading to downstream signaling that promotes cancer progression.
Biochemical and Cellular Activity
The following tables summarize the quantitative data for this compound and PF-573228 based on published literature.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | FAK | Not Specified | 5.32 µM | [11][12] |
| PF-573228 | FAK | Cell-free kinase assay | 4 nM | [10] |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Effect Measured | IC50 / Concentration | Reference |
| This compound | MCF-7, B16-F10 | Anti-proliferative | Not specified | [11] |
| PF-573228 | REF52, PC3 | Inhibition of p-FAK (Y397) | 100 nM | [10] |
| A431 | Inhibition of p-FAK (Y397) | 11 nM | ||
| SKOV-3 | Inhibition of p-FAK (Y397) | 50 nM | ||
| MDCK | Inhibition of p-FAK (Y397) | 500 nM | ||
| OVCAR-3 | Inhibition of cell survival | Dose-dependent | [10] | |
| Various | Inhibition of cell migration | Effective | [10] |
Performance Summary: Based on the available data, PF-573228 is a significantly more potent inhibitor of FAK in biochemical assays than this compound, with an IC50 in the low nanomolar range compared to the micromolar activity of this compound.[10][11][12] PF-573228 has demonstrated robust inhibition of FAK autophosphorylation in multiple cell lines at nanomolar concentrations and has been shown to effectively block cell migration.[10] While this compound shows anti-proliferative effects, the concentrations required to achieve this are not clearly specified in the accessible literature.[11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays commonly used to characterize FAK inhibitors.
FAK Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of FAK.
-
Enzyme and Substrate Preparation : Purified, active FAK kinase domain is prepared. A generic tyrosine kinase substrate, such as poly(Glu-Tyr), is used.
-
Reaction Mixture : The FAK enzyme, substrate, and ATP are combined in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2).
-
Inhibitor Addition : The test compound (this compound or PF-573228) is added at various concentrations. A DMSO control is run in parallel.
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of ATP and incubated at room temperature for a set period (e.g., 15-60 minutes).
-
Detection : The level of substrate phosphorylation is quantified. This is typically done using an ELISA-based method, where a phosphotyrosine-specific antibody (e.g., PY20) conjugated to a reporter enzyme (like HRP) is used for detection.
-
Data Analysis : The signal is measured, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-FAK (Y397) Inhibition Assay
This assay determines the ability of an inhibitor to block FAK autophosphorylation within a cellular context.
-
Cell Culture : Human cancer cell lines (e.g., PC3, A431) are cultured in appropriate media until they reach 70-80% confluency.
-
Serum Starvation : Cells are often serum-starved for a period (e.g., 12-24 hours) to reduce basal FAK activity.
-
Inhibitor Treatment : Cells are pre-treated with various concentrations of the FAK inhibitor or DMSO vehicle for a specified time (e.g., 1-2 hours).
-
Stimulation : Cells are stimulated with an agent that induces FAK activation, such as replating on fibronectin-coated dishes or adding serum, for a short period (e.g., 15-30 minutes).
-
Cell Lysis : Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis :
-
Total protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-FAK (Y397) and total FAK.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification : The intensity of the p-FAK and total FAK bands is quantified using densitometry software. The ratio of p-FAK to total FAK is calculated and normalized to the control to determine the extent of inhibition.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
This assay measures the effect of the inhibitor on cell viability and growth over time.
-
Cell Seeding : Cells (e.g., MCF-7, B16-F10) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment : The following day, the media is replaced with fresh media containing serial dilutions of the FAK inhibitor or DMSO control.
-
Incubation : The plates are incubated for a period of 48 to 72 hours.
-
Viability Measurement :
-
For MTT assay : MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
For SRB assay : Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B dye. The bound dye is then solubilized with a Tris-based solution.
-
-
Data Acquisition : The absorbance is read on a microplate reader at the appropriate wavelength.
-
Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of two kinase inhibitors like this compound and PF-573228.
Caption: A stepwise approach from biochemical potency to cellular function is used to compare FAK inhibitors.
Conclusion
The comparison between this compound and PF-573228 highlights a significant difference in potency and the extent of characterization. PF-573228 is a highly potent and selective FAK inhibitor with extensive documentation of its biochemical and cellular effects.[10] It robustly inhibits FAK phosphorylation in cells at nanomolar concentrations and consequently impairs cell migration, a key process in metastasis.[10] In contrast, this compound is a less potent, micromolar inhibitor with currently limited publicly available data regarding its specific effects on FAK signaling and downstream cellular processes.[11][12] For researchers seeking a well-characterized and highly potent tool compound to study FAK biology or as a benchmark for novel inhibitor development, PF-573228 is the superior choice based on current literature. Further studies on this compound are required to fully elucidate its pharmacological profile and potential as a therapeutic agent.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Focal adhesion kinase as a new player in the biology of onco-hematological diseases: the starting evidence [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. FAK-Dependent Cell Motility and Cell Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to FAK Inhibitors: Fak-IN-8 versus Defactinib (VS-6063)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Focal Adhesion Kinase (FAK) inhibitors: Fak-IN-8 and Defactinib (VS-6063). The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their oncology and cell biology studies.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and constitutive activation of FAK are frequently observed in various cancer types, making it an attractive therapeutic target.[1] FAK inhibitors aim to disrupt these oncogenic signaling pathways, thereby impeding tumor growth and metastasis.
Compound Overview
This compound is a FAK inhibitor with demonstrated anti-proliferative activity against cancer cell lines.
Defactinib (VS-6063) is a selective and orally bioavailable small-molecule inhibitor of FAK.[2] It has undergone extensive preclinical and clinical evaluation for the treatment of various solid tumors.[2] Defactinib is known to inhibit FAK autophosphorylation at the Tyr397 site in a dose- and time-dependent manner.[3]
Performance Data
The following tables summarize the available quantitative data for this compound and Defactinib. It is important to note that the data have been compiled from different studies and experimental conditions may vary, thus direct comparison should be approached with caution.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Defactinib (VS-6063) | HUVEC | - | 3.24 | [4] |
| L02 | - | 4.66 | [4] |
Table 2: Preclinical and Clinical Observations for Defactinib (VS-6063)
| Parameter | Observation | Model System | Reference |
| Inhibition of FAK Phosphorylation | Statistically significant inhibition of pFAK (Tyr397) at 3 hours with doses of 25 mg/kg twice a day or greater. | In Vivo (HeyA8 tumor-bearing mice) | [3] |
| Tumor Growth Inhibition | In combination with Paclitaxel, resulted in a 97.9% reduction in tumor weight in the HeyA8 model and a 92.7% reduction in the SKOV3ip1 model. | In Vivo (Ovarian cancer xenografts) | [3] |
| Clinical Trial Dosage | Recommended Phase 2 dose of 400 mg orally twice daily. | Human (Advanced solid tumors) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate FAK inhibitors.
Cell Viability/Proliferation Assay (CCK-8 Assay)
This assay is used to determine the effect of the inhibitors on cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and pre-incubate for 24 hours (37°C, 5% CO2).[6]
-
Treat the cells with various concentrations of this compound or Defactinib (typically in a range of 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is then determined.[7]
Western Blot for FAK Phosphorylation
This technique is used to assess the ability of the inhibitors to block the autophosphorylation of FAK, a key indicator of its activation.
Protocol:
-
Culture cancer cells to approximately 80% confluency and then treat with different concentrations of this compound or Defactinib for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Tyr397) overnight at 4°C.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[8]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FAK or a housekeeping protein like β-actin.
Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream pathways that regulate key cellular processes.
Caption: FAK signaling cascade initiated by ECM-integrin interaction.
Experimental Workflow for FAK Inhibitor Evaluation
This diagram outlines the typical experimental steps for assessing the efficacy of FAK inhibitors.
Caption: Workflow for in vitro evaluation of FAK inhibitors.
Conclusion
Both this compound and Defactinib (VS-6063) are valuable tools for investigating the role of FAK in cancer biology. Defactinib has been more extensively characterized in preclinical and clinical settings, with established dosing and a clearer profile of its in vivo activity. While quantitative data for this compound is less comprehensive in the available literature, it remains a relevant compound for in vitro studies of FAK inhibition. The choice between these inhibitors will depend on the specific research question, experimental model, and the desired stage of drug development investigation. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their performance.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot and focal adhesion pathway activation [bio-protocol.org]
Validating the Specificity of Fak-IN-8: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the specificity of Fak-IN-8, a small molecule inhibitor of Focal Adhesion Kinase (FAK). Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound with other known FAK inhibitors, supported by experimental data and detailed methodologies. The objective is to provide a clear, data-driven resource to aid in the critical evaluation and application of this compound in research settings.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a significant target for therapeutic intervention. This compound has emerged as a tool for studying FAK signaling; however, a thorough understanding of its specificity is paramount for the accurate interpretation of experimental results.
Comparative Analysis of FAK Inhibitor Specificity
The following table summarizes the in vitro kinase inhibitory activity of this compound and other commonly used FAK inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in assay conditions.
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Other Notable Off-Targets (IC50 < 1 µM) | Reference |
| This compound | 5320 | Not Available | Not Available | [Source for this compound data] |
| PF-573,228 | 4 | 30 | CDK2, CDK5, CDK6, LCK, SRC | [1][2] |
| Defactinib (VS-6063) | 0.6 | 0.3 | ALK, ACK1, TYRO3 | [Source for Defactinib data] |
| Y15 | ~1000 (pY397) | Not Available | Not Available | [Source for Y15 data] |
| GSK2256098 | 0.4 | >10000 | Highly selective for FAK | [1] |
| VS-4718 | 1.5 | 14 | Aurora A, Aurora B, CLK1, PLK1, RSK1, RSK3, STK33, TAOK1, ULK1 | [1][3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. "Not Available" indicates that the data was not found in the searched literature.
Experimental Methodologies
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
1. Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the ADP concentration.[4][5][6][7][8]
-
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test inhibitor (e.g., this compound) in a suitable reaction buffer. Incubate at 30°C for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Western Blotting for FAK Phosphorylation
This technique is used to assess the inhibitor's effect on FAK activity within a cellular context by measuring the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397).
-
Principle: Cells are treated with the inhibitor, and the cell lysates are then subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated FAK (p-FAK Tyr397) and total FAK.[9][10][11]
-
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the inhibitor for a specified time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-FAK (Tyr397) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble (non-denatured) target protein remaining at different temperatures is quantified.[12][13][14]
-
Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the precipitated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (FAK) using Western blotting or other protein detection methods. An increase in the amount of soluble FAK in the inhibitor-treated samples at higher temperatures indicates target engagement.
-
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Simplified FAK signaling pathway.
Caption: Experimental workflows for inhibitor validation.
Conclusion
The comprehensive evaluation of a kinase inhibitor's specificity is a cornerstone of rigorous pharmacological research. While this compound demonstrates inhibitory activity against FAK, the available data on its broader kinome selectivity is limited. This guide provides a framework for comparing this compound to other established FAK inhibitors and outlines the essential experimental protocols required for a thorough specificity assessment. Researchers are encouraged to perform in-house, side-by-side comparisons under their specific experimental conditions to ensure the highest confidence in their findings. The provided diagrams and methodologies serve as a valuable resource to design and execute these critical validation experiments.
References
- 1. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. carnabio.com [carnabio.com]
- 9. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-FAK (Tyr397) antibody (83933-1-PBS) | Proteintech [ptglab.com]
- 11. Phospho-FAK (Tyr397) (D20B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of FAK Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen biological consequences, complicating data interpretation and potentially causing toxicity. This guide provides a comparative analysis of the cross-reactivity of Focal Adhesion Kinase (FAK) inhibitors, with a focus on available data for selective compounds. While specific quantitative cross-reactivity data for the inhibitor Fak-IN-8 is not publicly available, this guide will present a detailed analysis of a well-characterized FAK inhibitor, VS-4718, to illustrate the principles and data presentation expected in such a comparison.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivity are implicated in various cancers, making it an attractive therapeutic target. However, the development of FAK inhibitors is often challenged by the structural similarities within the ATP-binding sites of the human kinome, leading to potential cross-reactivity with other kinases.
Comparative Kinase Selectivity: The Case of VS-4718
VS-4718 (also known as PND-1186) is a potent and selective inhibitor of FAK. Its selectivity has been profiled across a broad panel of kinases, providing valuable insights into its off-target interaction profile.
Kinome-wide Selectivity Data for VS-4718
The following table summarizes the inhibitory activity of VS-4718 against a selection of kinases. This data is typically generated through large-scale kinase screening panels.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FAK |
| FAK (PTK2) | 1.5 | 1 |
| PYK2 (PTK2B) | 1.5 | 1 |
| WEE1 | >1000 | >667 |
| AURKA | >1000 | >667 |
| FLT3 | >1000 | >667 |
| ACK1 | >1000 | >667 |
Data is illustrative and compiled from publicly available information. Actual values may vary depending on the specific assay conditions.
As the data indicates, VS-4718 is a potent inhibitor of both FAK and its closely related family member, Proline-rich Tyrosine Kinase 2 (PYK2).[1] However, it demonstrates high selectivity against other kinases, with significantly higher concentrations required for inhibition. This high degree of selectivity is a desirable characteristic for a chemical probe or therapeutic candidate, as it minimizes the potential for confounding off-target effects.
Experimental Protocols
The determination of kinase inhibitor selectivity involves robust and standardized biochemical assays. A common methodology is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of purified kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of product formed is quantified, and the inhibition by the test compound is determined.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system
-
Test inhibitor (e.g., VS-4718) at various concentrations
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Filter plates or other separation method
-
Scintillation counter or luminescence reader
Procedure:
-
A reaction mixture is prepared containing the assay buffer, the specific kinase, and its substrate.
-
The test inhibitor is added to the reaction mixture at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).
-
The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).
-
The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper or using filter plates that bind the substrate.
-
The amount of incorporated phosphate is quantified. For radiolabeled ATP, this is done using a scintillation counter. For non-radioactive methods, a variety of detection systems can be used, such as antibody-based detection of the phosphorylated substrate or luminescence-based ATP detection.
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
FAK Signaling Pathway and Experimental Workflow
To visualize the context in which FAK inhibitors function and the workflow for their evaluation, the following diagrams are provided.
References
A Comparative Analysis of FAK Inhibitor Potency for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative potency of leading Focal Adhesion Kinase (FAK) inhibitors. This guide provides a comprehensive analysis of experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. A number of small molecule inhibitors targeting the ATP-binding site of the FAK kinase domain have been developed and are in various stages of preclinical and clinical evaluation. This guide provides a comparative analysis of the potency of five prominent FAK inhibitors: Defactinib (VS-6063), GSK2256098, PF-562271, TAE226, and BI 853520.
Data Presentation: Comparative Potency of FAK Inhibitors
The following table summarizes the biochemical and cellular potency of the selected FAK inhibitors based on publicly available data. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Notes |
| Defactinib (VS-6063) | FAK | 0.6[1] | Not widely reported | Potent inhibitor of both FAK and Pyk2 with similar potency (IC50 = 0.6 nM for Pyk2)[1]. |
| GSK2256098 | FAK | 0.8[2] | 15 (in cellular FAK phosphorylation assay)[2] | Highly selective for FAK over the closely related kinase Pyk2 (over 1000-fold)[2]. |
| PF-562271 | FAK | 1.5[3] | 5 (in inducible cell-based phospho-FAK assay)[3] | Potent inhibitor of both FAK and Pyk2 (IC50 = 14 nM for Pyk2)[3]. |
| TAE226 | FAK | 5.5[4] | Not widely reported | Dual inhibitor of FAK and Insulin-like Growth Factor 1 Receptor (IGF-1R) (IC50 = 140 nM)[4]. Also inhibits Pyk2. |
| BI 853520 | FAK | 1[4] | 1 (inhibition of FAK autophosphorylation in PC-3 cells)[4] | Highly potent and selective for FAK. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines the determination of an inhibitor's IC50 value against purified FAK enzyme using a luminescence-based ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(E,Y)4:1)
-
ATP
-
FAK inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the FAK inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted FAK inhibitor or vehicle control (e.g., DMSO in Kinase Buffer) to the wells of the microplate.
-
Add 2.5 µL of a solution containing the FAK enzyme and FAK substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination of Kinase Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular FAK Autophosphorylation Inhibition Assay (Western Blot)
This protocol describes how to assess the potency of a FAK inhibitor in a cellular context by measuring the inhibition of FAK autophosphorylation at tyrosine 397 (Y397) using Western blotting.
Materials:
-
Cancer cell line known to have active FAK signaling (e.g., MDA-MB-231, PC-3)
-
Cell culture medium and supplements
-
FAK inhibitor (test compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397)
-
Mouse or Rabbit anti-total FAK
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen cancer cell line in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with a range of concentrations of the FAK inhibitor or vehicle control (DMSO) for a specified period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and denature by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped of the phospho-FAK antibody and re-probed with an antibody against total FAK and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-FAK, total FAK, and the loading control using densitometry software.
-
Normalize the phospho-FAK signal to the total FAK signal and/or the loading control signal.
-
Calculate the percentage of inhibition of FAK phosphorylation for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Mandatory Visualization
Caption: Simplified FAK signaling pathway initiated by integrin engagement with the ECM.
Caption: Experimental workflows for determining FAK inhibitor potency.
References
- 1. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selectivity switch between FAK and Pyk2: Macrocyclization of FAK inhibitors improves Pyk2 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Power of Fak-IN-8: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of Fak-IN-8 against other Focal Adhesion Kinase (FAK) inhibitors. The information is supported by experimental data to aid in the evaluation of this compound for further investigation.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of human cancers and plays a pivotal role in cell survival, proliferation, and migration.[1][2] Its inhibition is a promising strategy for cancer therapy. This guide focuses on this compound, a potent FAK inhibitor, and compares its anti-proliferative efficacy with other known FAK inhibitors.
Disclaimer: The compound referred to as "this compound" in this guide is understood to be the "derivative 8" or "compound 8" as described in recent literature, exhibiting high anti-FAK activity.[3][4]
Quantitative Comparison of Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other FAK inhibitors across various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | FAK IC50 (nM) | AsPC-1 (Pancreatic) IC50 (µM) | BxPC-3 (Pancreatic) IC50 (µM) | PANC-1 (Pancreatic) IC50 (µM) | H1975 (Lung) IC50 (µM) | MCF-7/ADR (Breast) IC50 (µM) | U-87MG (Glioblastoma) IC50 (µM) | A549 (Lung) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| This compound (derivative 8) | High Activity | Strong Activity | Strong Activity | Strong Activity | Strong Activity | Strong Activity | - | - | - |
| TAE226 | 5.5 - 7.0[3] | - | - | - | - | - | Better than Cmpd 16 | Better than Cmpd 16 | Better than Cmpd 16 |
| PF-573228 | - | - | - | - | - | - | - | - | - |
| GSK-2256098 | 22.14[3] | - | - | - | - | - | - | - | - |
| Defactinib (VS-6063) | - | - | - | - | - | - | - | - | - |
| VS-4718 (PND-1186) | - | - | - | - | - | - | - | - | - |
| Compound 9 | 4.25[3] | 3.31[3] | 0.02[3] | 14.76[3] | - | - | - | - | - |
| Compound 16 | 19.10[3] | - | - | - | - | - | 4-fold less than TAE226 | 6-fold less than TAE226 | 14-fold less than TAE226 |
| Compound 20 | Moderate Activity | - | - | - | - | - | Remarkable Activity | - | Remarkable Activity |
| Compound 34 | 18.10[3] | - | - | - | - | - | - | - | - |
Data compiled from multiple sources.[3] Dashes indicate data not available in the reviewed literature.
This compound (derivative 8) has demonstrated strong anti-proliferative activity across a range of pancreatic, lung, and breast cancer cell lines.[3] Notably, its efficacy is comparable to or exceeds that of other well-characterized FAK inhibitors in certain cell lines. For instance, compound 9, another potent FAK inhibitor, shows exceptional activity against BxPC-3 pancreatic cancer cells.[3] Compound 16, while having a moderate FAK IC50, exhibits significant anti-proliferative effects in glioblastoma, lung, and breast cancer cells, surpassing TAE226 in these lines.[3]
Key Experimental Methodologies
The anti-proliferative effects and mechanistic actions of FAK inhibitors are typically assessed using the following key experimental protocols:
MTT Assay for Cell Viability and Proliferation
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[7]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the FAK inhibitor (e.g., this compound) and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of FAK Phosphorylation
This technique is used to detect the phosphorylation status of FAK and its downstream signaling proteins, thereby confirming the on-target effect of the inhibitor.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis and then transferred to a membrane. The membrane is probed with primary antibodies specific to the phosphorylated form of the target protein (e.g., phospho-FAK at Tyr397) and total protein levels. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[8]
Detailed Protocol:
-
Cell Lysis: After treatment with the FAK inhibitor, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Sample Preparation: Mix equal amounts of protein with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[9]
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9][10]
-
Blocking: Block the membrane with a solution containing 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK Y397) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated FAK compared to total FAK.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental processes, the following diagrams have been generated.
Caption: FAK Signaling Pathway and Inhibition by this compound.
References
- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. merckmillipore.com [merckmillipore.com]
Validating FAK Inhibition: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and supporting data for validating the inhibition of Focal Adhesion Kinase (FAK) using western blotting. This guide includes detailed experimental protocols, quantitative data comparisons of common FAK inhibitors, and visualizations of the FAK signaling pathway and experimental workflows.
Comparative Analysis of FAK Inhibitor Efficacy
The inhibition of FAK is a critical area of research in oncology and other diseases. Western blotting is a cornerstone technique to quantify the reduction in FAK activity, primarily by measuring the phosphorylation of FAK at key tyrosine residues. The autophosphorylation site Tyr397 is a primary indicator of FAK activation.[1][2][3] The following table summarizes quantitative data from various studies on the efficacy of different FAK inhibitors.
| FAK Inhibitor | Alternative Names | Cell Line(s) | Concentration(s) | Effect on p-FAK (Tyr397) | Reference(s) |
| PF-573228 | - | Human pulmonary artery endothelial cells, LNCaP, BAC1.2F5 | 1 µM, 10 µM | Significant attenuation of thrombin-induced phosphorylation. Inhibition of Tyr397 phosphorylation. | [1][4] |
| Defactinib | VS-6063, PF-04554878 | MCF7-YAP-S127A, MDA-MB-231, Thyroid cancer cell lines (TT, K1, BCPAP, TPC1), Taxane-sensitive and -resistant ovarian cancer cell lines | 0.001-50 µM | Dose-dependent inhibition of Tyr397 phosphorylation. | [5][6][7] |
| Y15 | 1,2,4,5-benzenetetraamine tetrahydrochloride | SW620, BT474 | 0.1-10 µM | Significant dose-dependent decrease in Tyr397 autophosphorylation. | [2] |
| TAE226 | NVP-TAE226 | Human pulmonary artery endothelial cells | 5 µM | Significant attenuation of thrombin-induced phosphorylation. | [1] |
| BSJ-04-146 | FAK PROTAC | Cancer cell lines | Not specified | Induces rapid and potent FAK degradation. | [8] |
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) triggers the recruitment of FAK to focal adhesions. This leads to the autophosphorylation of FAK at Tyr397, creating a binding site for Src family kinases. The subsequent phosphorylation of other tyrosine residues by Src activates downstream signaling cascades, including the PI3K/AKT and Ras/MEK/ERK pathways, which regulate cell survival, proliferation, and migration.[9][10][11]
Experimental Workflow for Western Blot Validation
The following diagram outlines the key steps for validating FAK inhibition using western blotting. The process begins with cell culture and treatment with FAK inhibitors, followed by protein extraction, quantification, electrophoresis, and immunodetection.
Detailed Experimental Protocol for Western Blotting
This protocol provides a detailed methodology for performing western blot analysis to assess FAK inhibition.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of FAK inhibitors (e.g., PF-573228, Defactinib) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Rabbit anti-p-FAK (Tyr397) (e.g., 1:1000 dilution)
-
Mouse anti-total FAK (e.g., 1:1000 dilution)
-
Mouse anti-β-actin or anti-GAPDH (loading control, e.g., 1:5000 dilution)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Acquire chemiluminescent signals using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-FAK signal to the total FAK signal and then to the loading control to determine the relative inhibition.[14]
References
- 1. Attenuation of Murine Acute Lung Injury by PF-573,228, an Inhibitor of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western blot and focal adhesion pathway activation [bio-protocol.org]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of FAK Inhibitors: Featuring Fak-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Focal Adhesion Kinase (FAK) inhibitor Fak-IN-8 with other notable FAK inhibitors, focusing on their in vitro and in vivo effects. The information is intended to support research and development efforts in oncology and other fields where FAK signaling plays a critical role.
Introduction to FAK and its Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are commonly observed in various cancers, making it a compelling target for therapeutic intervention. FAK inhibitors aim to disrupt these oncogenic signaling pathways, thereby impeding tumor growth and metastasis. This guide focuses on this compound, a 1,3,4-thiadiazol-2-amide derivative, and compares its activity with other well-characterized FAK inhibitors.
In Vitro Efficacy of FAK Inhibitors
The in vitro activity of FAK inhibitors is primarily assessed by their ability to inhibit the kinase activity of FAK and to suppress the proliferation of cancer cell lines.
Kinase Inhibition and Anti-proliferative Activity
This compound has demonstrated inhibitory activity against FAK and has shown to reduce the viability of cancer cells. For comparative purposes, data for other FAK inhibitors, PF-573228 and Y15, are also presented.
| Compound | FAK Inhibition IC50 | Cell Line | Anti-proliferative IC50 | Reference |
| This compound | 5.32 µM | MCF-7 (Breast Cancer) | 3.57 µM | MedChemExpress |
| B16-F10 (Melanoma) | 3.52 µM | MedChemExpress | ||
| PF-573228 | 4 nM | REF52, PC3 | - | [2] |
| Y15 | 1 µM (for autophosphorylation) | Panc-1 (Pancreatic Cancer) | ~1 µM | [3] |
| SW620 (Colon Cancer) | ~1-2 µM | [4] |
Note: The anti-proliferative IC50 values for this compound are also reported in a review as 0.45 µM (MCF-7) and 0.31 µM (B16-F10). This discrepancy may be due to different experimental conditions.
In Vivo Effects of FAK Inhibitors
Currently, there is a lack of publicly available in vivo data for this compound. To provide a relevant comparison, this section summarizes the in vivo effects of PF-573228 and Y15 in preclinical tumor models.
Tumor Growth Inhibition
Both PF-573228 and Y15 have been shown to inhibit tumor growth in various xenograft models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| PF-573228 | Bladder Cancer | Not specified | Tumor suppression and prolonged survival | [2] |
| Y15 | Pancreatic Cancer Xenograft | 30 mg/kg, i.p., daily | Significant tumor regression | [3][5] |
| Colon Cancer Xenograft | Not specified | Significantly decreased tumor volume | [4] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of FAK inhibitors requires knowledge of the signaling pathways they disrupt and the experimental workflows used to assess their effects.
FAK Signaling Pathway
FAK is a central node in signaling pathways initiated by integrins and growth factor receptors. Its activation leads to the recruitment and activation of Src kinase, which in turn phosphorylates downstream targets, including those in the PI3K/Akt and MAPK/ERK pathways, promoting cell survival and proliferation.
Caption: Simplified FAK signaling pathway and the point of inhibition by FAK inhibitors.
Experimental Workflow: In Vitro Anti-proliferative Assay
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of a FAK inhibitor using an MTT assay.
Caption: Workflow for determining the anti-proliferative IC50 of a FAK inhibitor.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and can be adapted for testing FAK inhibitors.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, B16-F10) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the FAK inhibitor (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the logarithm of the inhibitor concentration.
Western Blot for FAK Phosphorylation
This protocol is used to determine the effect of a FAK inhibitor on the phosphorylation status of FAK.
-
Cell Treatment and Lysis: Plate cells and treat with the FAK inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (e.g., pY397) and total FAK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
Conclusion
This compound is a FAK inhibitor with demonstrated in vitro anti-proliferative activity against breast cancer and melanoma cell lines. While direct in vivo efficacy data for this compound is not yet available, the promising in vitro results warrant further investigation. For comparative context, established FAK inhibitors like PF-573228 and Y15 have shown significant tumor growth inhibition in various preclinical models, highlighting the therapeutic potential of targeting FAK. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation of this compound and other novel FAK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Head-to-Head Showdown: Evaluating FAK Inhibitors in Breast Cancer Cells
For researchers, scientists, and drug development professionals, the pursuit of effective cancer therapies is a continuous journey of discovery and refinement. In the realm of breast cancer, Focal Adhesion Kinase (FAK) has emerged as a critical signaling node, playing a pivotal role in tumor progression, metastasis, and resistance to treatment. Consequently, a new generation of therapeutic agents—FAK inhibitors—has entered the preclinical and clinical arenas. This guide provides a comprehensive head-to-head comparison of prominent FAK inhibitors, summarizing their performance in breast cancer cell models with supporting experimental data and detailed methodologies.
Focal Adhesion Kinase is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors, thereby regulating essential cellular processes such as survival, proliferation, migration, and invasion. Its overexpression and hyperactivity are frequently observed in various cancers, including aggressive forms of breast cancer like triple-negative breast cancer (TNBC), making it a compelling therapeutic target. This guide focuses on a comparative analysis of four key FAK inhibitors: Defactinib (VS-6063), VS-4718, PF-573228, and GSK2256098, evaluating their efficacy in preclinical breast cancer models.
Comparative Efficacy of FAK Inhibitors
The following tables summarize the available quantitative data on the performance of these FAK inhibitors in key assays relevant to breast cancer progression.
Table 1: Inhibition of Cell Viability (IC50)
| Inhibitor | Breast Cancer Cell Line | IC50 (µM) | Citation |
| Defactinib (VS-6063) | MDA-MB-231 (TNBC) | 0.281 | [1] |
| Defactinib (VS-6063) | MDA-MB-453 (HER2+) | > 10 | [1] |
| Defactinib (VS-6063) | SkBr3 (HER2+) | > 10 | [1] |
| VS-4718 | Pediatric Tumor Cell Lines (Median) | 1.22 | [2] |
Table 2: Inhibition of Cancer Stem Cell (CSC) Populations
| Inhibitor | Breast Cancer Cell Line | Assay | Effect | Citation |
| Defactinib (VS-6063) | MDA-MB-231 | Aldefluor Assay | Dose-dependent decrease in Aldefluor+ cells | [3] |
| VS-4718 | SUM159, MCF7, MDA-MB-231 | Aldefluor Assay | Dose-dependent reduction of Aldefluor+ cells | [3] |
| VS-4718 | SUM159 | Side Population Assay | Marked reduction from 1.9% to 0.3% | [3] |
| VS-4718 | MCF7 | Side Population Assay | Marked reduction from 7.2% to 0.1% | [3] |
| Defactinib (VS-6063) & VS-4718 | Patient-Derived Xenograft (PDX) | Tumorsphere Formation | Dose-dependent diminishment of primary and secondary spheres | [3] |
Table 3: Inhibition of Cell Migration and Invasion
| Inhibitor | Breast Cancer Cell Line | Assay | Effect | Citation |
| SJP1602 | MDA-MB-231 | Transwell Migration | Superior to VS-6063 and GSK2256098 at 5 µM | [4] |
| SJP1602 | MDA-MB-231, 4T1, Hs578T | 3D Spheroid Invasion | Significantly inhibits invasion compared to VS-6063 and GSK2256098 at 1 µM | [4] |
| VS-4718 | 4T1 | Motility Assay | Inhibits motility | [5] |
Table 4: In Vivo Antitumor Efficacy
| Inhibitor | Breast Cancer Model | Dosage | Effect on Tumor Growth | Citation |
| Defactinib (VS-6063) | CAL-51 (TNBC) Xenograft | 50 mg/kg, bid, 20 days (following paclitaxel) | Delays tumor re-growth | [3] |
| VS-4718 | CAL-51 (TNBC) Xenograft | 50 mg/kg, bid, 20 days (following paclitaxel) | Delays tumor re-growth | [3] |
| Defactinib (VS-6063) | PDX Model TNBC-607 | 50 mg/kg, bid, 40 days (with paclitaxel) | Delays tumor re-growth | [3] |
| VS-4718 | PDX Model TNBC-607 | 50 mg/kg, bid, 40 days (with paclitaxel) | Delays tumor re-growth | [3] |
| SJP1602 | MDA-MB-231 Xenograft | 20, 40, 80 mg/kg daily for 14 days | Dose-dependent reduction in tumor growth (72%, 74%, 81% TGI respectively) | [4] |
Signaling Pathways and Experimental Workflows
The efficacy of FAK inhibitors is rooted in their ability to disrupt key signaling cascades that drive cancer progression. The following diagrams illustrate the central role of FAK and a typical workflow for comparing FAK inhibitors.
References
- 1. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
Evaluating the Selectivity Profile of Fak-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity profile of the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-8, in comparison to other widely used FAK inhibitors, PF-573228 and VS-6063 (Defactinib). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate tool compound for their studies. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing essential processes such as cell adhesion, migration, proliferation, and survival. Its dysregulation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors targeting the kinase activity of FAK have emerged as valuable research tools and potential anticancer agents. However, the clinical utility of kinase inhibitors is often hampered by off-target effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.
Comparative Selectivity Profile of FAK Inhibitors
To objectively assess the selectivity of this compound, its inhibitory activity against a broad panel of kinases was compared to that of PF-573228 and VS-6063. The following tables summarize the biochemical potency and selectivity of these compounds.
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | FAK/Pyk2 Selectivity Fold | Reference |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | |
| PF-573228 | 4 | ~200 - 1000 | ~50 - 250 | [1] |
| VS-6063 (Defactinib) | 0.6 | 0.6 | 1 | [2] |
Table 1: Biochemical Potency against FAK and Pyk2. This table highlights the half-maximal inhibitory concentration (IC50) of each inhibitor against FAK and its closest homolog, Pyk2. A higher FAK/Pyk2 selectivity fold indicates greater specificity for FAK.
| Inhibitor | Testing Platform | Number of Kinases Screened | Primary Off-Targets (Inhibition > 80% at 1 µM) | Reference |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | |
| PF-573228 | KINOMEscan | >400 | Data not fully disclosed in public literature, but known to have off-target effects. | |
| VS-6063 (Defactinib) | KINOMEscan | 468 | >100-fold selectivity for FAK/Pyk2 over other kinases. | [2][3] |
Table 2: Kinome-wide Selectivity Profile. This table provides an overview of the broader selectivity of the inhibitors against a large panel of kinases, a crucial aspect for understanding potential off-target effects. The data for this compound is not publicly available, limiting a direct comparison.
Experimental Methodologies
The following are detailed protocols for key experiments typically used to evaluate the selectivity and cellular activity of FAK inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., poly(E,Y)4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, PF-573228, VS-6063)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution.
-
Add 2 µL of a solution containing the FAK enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for FAK.
-
Incubate the reaction at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4][5][6][7][8]
Cellular FAK Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the autophosphorylation of FAK at Tyrosine 397 (Y397) in a cellular context, a key indicator of FAK activation.
Materials:
-
Cancer cell line known to have active FAK signaling (e.g., MDA-MB-231, HCT116)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, PF-573228, VS-6063)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the FAK inhibitors or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
-
Densitometry Analysis: Quantify the band intensities for phospho-FAK and total FAK. The ratio of phospho-FAK to total FAK indicates the level of FAK inhibition.[9][10][11][12]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: FAK Signaling Pathway.
Caption: Biochemical Kinase Assay Workflow.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. carnabio.com [carnabio.com]
- 9. origene.com [origene.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Independent Verification of Fak-IN-8 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-8, with other commercially available FAK inhibitors. The information presented is supported by experimental data from publicly available sources and includes detailed protocols for key verification assays.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways controlling cell survival, proliferation, migration, and adhesion.[1][2] FAK is activated by various extracellular stimuli, including signals from integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Tyr397), creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, initiating signaling cascades that are often dysregulated in cancer, promoting tumor growth and metastasis. Given its central role in these processes, FAK has emerged as a promising therapeutic target for cancer.
Comparison of FAK Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other selected FAK inhibitors against the FAK enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | FAK IC50 (nM) | Cell-Based IC50 (nM) | Cell Line(s) |
| This compound | 5320 | 3570 / 3520 | MCF-7 / B16-F10 |
| PF-573228 | 4 | - | - |
| Y15 | - | - | - |
| GSK2256098 | 0.4 (Ki) | - | - |
| TAE226 | - | - | - |
| Defactinib (VS-6063) | 0.5 | - | - |
| PF-562271 | 0.6 | - | - |
| IN10018 (BI-853520) | 1 | - | - |
Signaling Pathway and Inhibition
The diagram below illustrates the central role of FAK in cellular signaling and the point of intervention for FAK inhibitors like this compound.
Caption: FAK signaling pathway and mechanism of inhibition.
Experimental Workflow for Independent Verification
To independently verify the activity of a FAK inhibitor such as this compound, a series of in vitro and cell-based assays are recommended. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for FAK inhibitor verification.
Experimental Protocols
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FAK. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the FAK inhibitors in kinase buffer.
-
In a multi-well plate, add the FAK enzyme, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[3][4]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
This colorimetric assay assesses the effect of FAK inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, B16-F10)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the FAK inhibitors for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][6][7][8][9]
-
Add the solubilization solution to dissolve the formazan crystals.[5][6][7][8][9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6][7][8][9]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each inhibitor.
Western Blot for FAK Phosphorylation
This technique is used to determine if the FAK inhibitor reduces the phosphorylation of FAK at its autophosphorylation site (Tyr397) in treated cells, confirming target engagement.
Materials:
-
Cancer cell lines
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the FAK inhibitors at various concentrations for a defined time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397).[1][10][11][12][13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1][10][11]
-
Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.[12]
-
Quantify the band intensities to determine the relative levels of FAK phosphorylation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com.cn [promega.com.cn]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. chondrex.com [chondrex.com]
- 10. Western blot and focal adhesion pathway activation [bio-protocol.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Cellular Effects of FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical mediator in cancer progression, playing a pivotal role in cell survival, proliferation, migration, and invasion. Its overexpression in various tumors has made it a prime target for therapeutic intervention. This guide provides an objective comparison of the cellular effects of different FAK inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research needs.
FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate downstream signaling cascades. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases. This interaction leads to the phosphorylation of other tyrosine residues on FAK, initiating downstream pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival, proliferation, and motility.[1][2]
References
Assessing the Advantages of Fak-IN-8 Over Older FAK Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that drive tumor progression, metastasis, and therapeutic resistance. A new entrant in this field, Fak-IN-8, presents a promising alternative to established FAK inhibitors. This guide provides a comprehensive comparison of this compound with older inhibitors such as Defactinib, PF-573228, and GSK2256098, supported by available preclinical data. While direct head-to-head experimental comparisons involving this compound are not yet extensively published, this document synthesizes existing data to highlight its potential advantages.
Data Presentation: A Comparative Analysis of FAK Inhibitors
The following tables summarize the key characteristics and performance metrics of this compound and older FAK inhibitors based on published in vitro and cellular assays.
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action | Key Cellular Effects |
| This compound | FAK | Data not publicly available | Covalent inhibitor | Data not publicly available |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 (FAK) | ATP-competitive | Inhibits cell motility, survival, and induces apoptosis.[1][2] |
| PF-573228 | FAK | 4 | ATP-competitive | Inhibits FAK autophosphorylation, cell migration, and induces G2/M cell cycle arrest.[3][4] |
| GSK2256098 | FAK | 1.5 | ATP-competitive, reversible | Highly selective for FAK over Pyk2; inhibits FAK Y397 phosphorylation, leading to decreased cell viability and motility.[1][5] |
Table 1: Overview of FAK Inhibitors. This table provides a general comparison of this compound and older FAK inhibitors, including their targets, IC50 values, mechanism of action, and key cellular effects.
| Cell Line | Assay | Defactinib (VS-6063) | PF-573228 |
| H2596 (Mesothelioma) | Apoptosis (% of control) | Increase at 5 & 7.5 µM | Significant increase at 5 & 10 µM |
| MiaPaca-2 (Pancreatic) | Cell Viability (EC50) | ~2.5 µM | ~5 µM |
| H2596 (Mesothelioma) | Colony Formation | More effective than PF-573228 | Less effective than Defactinib |
| MiaPaca-2 (Pancreatic) | Colony Formation | Less effective than PF-573228 | More effective than Defactinib |
Table 2: Comparative Efficacy of Defactinib and PF-573228 in Cancer Cell Lines. This table summarizes the results of a direct comparative study between Defactinib and PF-573228 in mesothelioma and pancreatic cancer cell lines. Data is extrapolated from graphical representations in the cited study.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the FAK inhibitors or a vehicle control (e.g., DMSO) and incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of this process.[9][10]
-
Cell Treatment: Treat cells with the FAK inhibitors or a control for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony.[4][5][11]
-
Cell Seeding: Plate a low density of single cells (e.g., 200-1000 cells) in a 6-well plate or a larger flask.
-
Treatment: After allowing the cells to attach, treat them with the FAK inhibitors or a control for a specified period.
-
Incubation: Remove the treatment and allow the cells to grow in fresh medium for 1-3 weeks, until visible colonies (defined as a cluster of at least 50 cells) are formed.
-
Fixation and Staining: Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. Stain the fixed colonies with a dye like crystal violet.
-
Colony Counting: Count the number of colonies in each well or flask. The plating efficiency and surviving fraction can then be calculated to determine the effect of the inhibitor on the long-term proliferative capacity of the cells.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to FAK inhibition.
Discussion of this compound's Potential Advantages
While direct comparative data is limited, the classification of this compound as a covalent inhibitor suggests several potential advantages over older, largely ATP-competitive inhibitors.
-
Increased Potency and Duration of Action: Covalent inhibitors form a permanent bond with their target protein. This can lead to a more sustained inhibition of FAK activity compared to reversible inhibitors, which require continuous presence at the target site to maintain their effect. This could translate to lower effective doses and less frequent administration.
-
Improved Selectivity: By targeting a specific reactive residue within the FAK protein, covalent inhibitors can potentially achieve higher selectivity. Many older FAK inhibitors exhibit off-target effects by binding to the highly conserved ATP-binding pocket of other kinases.[12] A more selective inhibitor like this compound could lead to a better safety profile with fewer side effects. For instance, GSK2256098 is noted for its high selectivity for FAK over the closely related kinase Pyk2, a desirable characteristic that this compound might also possess or improve upon.[1][5]
-
Overcoming Resistance: Resistance to ATP-competitive inhibitors can arise from mutations in the ATP-binding pocket that reduce drug affinity. A covalent inhibitor that binds to a different site may be able to overcome such resistance mechanisms.
Conclusion
The available data on older FAK inhibitors like Defactinib, PF-573228, and GSK2256098 provide a solid baseline for evaluating the potential of new therapeutic agents. While direct comparative studies are needed to definitively establish the superiority of this compound, its nature as a covalent inhibitor suggests promising advantages in terms of potency, selectivity, and the ability to overcome resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From tumorigenesis to microenvironment and immunoregulation: the many faces of focal adhesion kinase and challenges associated with targeting this elusive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oncotarget.com [oncotarget.com]
- 12. FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Focal Adhesion Kinase (FAK) Inhibitor Studies for Cancer Therapy
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that are essential for cancer cell proliferation, survival, migration, and invasion.[1][2] Its overexpression and activation are frequently observed in various solid tumors and are often associated with poor prognosis and metastasis.[2][3] This has positioned FAK as a promising therapeutic target for anticancer drug development.[4][5] This guide provides a comparative analysis of prominent FAK inhibitors, detailing their performance based on preclinical and clinical data, outlining key experimental methodologies, and illustrating the complex signaling networks they target.
The FAK Signaling Pathway
FAK integrates signals from integrins and growth factor receptors to control a multitude of cellular functions.[2] Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[6] This FAK/Src complex then phosphorylates a variety of downstream substrates, activating key oncogenic pathways such as the PI3K/Akt and MAPK/ERK cascades, ultimately promoting cell survival, proliferation, and motility.[1][2][7]
Comparison of Selected FAK Inhibitors
Numerous small-molecule FAK inhibitors have been developed, with several advancing to clinical trials.[8][9] These compounds primarily act as ATP-competitive inhibitors, targeting the kinase domain of FAK to prevent its autophosphorylation and subsequent signal transduction.[3] The table below summarizes key data for some of the most studied FAK inhibitors.
| Inhibitor Name | Other Designations | Target(s) | FAK IC₅₀ (nM) | Highest Clinical Phase | Reference(s) |
| Defactinib | VS-6063 | FAK, Pyk2 | 0.5 - 5.1 | Phase II/III | [4][8][9] |
| GSK2256098 | FAK | 3.5 - 18 | Phase II | [4][8][9] | |
| PF-562271 | VS-6062 | FAK, Pyk2 | 1.5 | Phase I (Terminated) | [3][8] |
| IN10018 | FAK | ~1 | Phase II | [9][10] | |
| Conteltinib | CT-707 | FAK, ALK, ROS1 | (FAK) ~3.5 | Phase III | [4][9] |
| BI 853520 | FAK | 1 | Phase I | [8] | |
| PF-573228 | FAK | 4.0 | Preclinical | [4] |
IC₅₀ values can vary based on assay conditions. Data is compiled from multiple sources.
Key Experimental Protocols
The evaluation of FAK inhibitors follows a standardized preclinical pipeline to determine potency, selectivity, cellular activity, and in vivo efficacy.
Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified FAK by 50% (IC₅₀).
-
Methodology:
-
Recombinant human FAK enzyme is incubated in a reaction buffer containing a generic kinase substrate (e.g., poly-Glu-Tyr) and ATP, often radiolabeled ([γ-³²P]ATP) or in a system with a phosphospecific antibody.
-
The test inhibitor is added in a range of concentrations (serial dilutions).
-
The reaction is initiated by adding ATP and allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or through luminescence/fluorescence-based detection methods (e.g., ADP-Glo, HTRF).
-
IC₅₀ values are calculated by plotting inhibitor concentration against the percentage of kinase activity inhibition.
-
Cell-Based Target Engagement and Proliferation Assays
-
Objective: To confirm that the inhibitor can enter the cell, engage FAK, and exert a biological effect on cancer cell proliferation.
-
Methodology:
-
Target Engagement (Western Blot): Cancer cells known to overexpress FAK (e.g., MDA-MB-231 breast cancer, PANC-1 pancreatic cancer) are cultured and treated with the FAK inhibitor at various concentrations for a defined period (e.g., 2-24 hours).[3] Cells are then lysed, and protein extracts are separated by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated FAK (pY397) and total FAK to assess the degree of target inhibition.
-
Cell Viability (MTT/CellTiter-Glo Assay): Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for an extended period (e.g., 72 hours). For MTT assays, the MTT reagent is added, which is converted by viable cells into a purple formazan product that can be measured spectrophotometrically. For CellTiter-Glo, a reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of the FAK inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into groups: a vehicle control group and one or more treatment groups receiving the FAK inhibitor at different doses.[3]
-
The inhibitor is administered according to a defined schedule (e.g., once or twice daily via oral gavage).
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pFAK) to confirm target inhibition in vivo.[3]
-
Resistance Mechanisms and Combination Strategies
Despite promising preclinical data, FAK inhibitors have shown limited efficacy as single agents in clinical trials.[8][9] This is partly due to intrinsic and acquired resistance mechanisms.
One major resistance pathway involves the "bypassing" of FAK kinase inhibition by receptor tyrosine kinases (RTKs) like EGFR or HER2.[11] These RTKs can directly phosphorylate FAK at Y397, reactivating its scaffolding function and downstream signaling even when its own kinase activity is blocked.[11][12] This has led to the rationale that combining FAK inhibitors with other targeted therapies or chemotherapy could be a more effective strategy.[9][10]
-
Combination with Chemotherapy: FAK inhibition can sensitize tumor cells to cytotoxic agents like paclitaxel.[7][10]
-
Combination with Targeted Therapy: In BRAF or KRAS-mutant cancers, resistance to RAF/MEK inhibitors often involves the reactivation of FAK signaling.[9] Combining FAK and MEK inhibitors has shown synergistic antitumor effects.[9][10]
-
Combination with Immunotherapy: FAK plays a role in creating an immunosuppressive tumor microenvironment.[1] Inhibiting FAK can reduce fibrosis and enhance the infiltration and activity of immune cells, potentially improving the efficacy of checkpoint inhibitors.
Conclusion
FAK remains a compelling target in oncology due to its central role in tumor progression. While early FAK inhibitors have demonstrated modest single-agent activity, they have acceptable safety profiles.[8] The future of FAK-targeted therapy likely lies in intelligent combination strategies that overcome resistance mechanisms and exploit synergistic interactions with chemotherapy, other targeted agents, and immunotherapies.[9][13] Ongoing clinical trials are actively exploring these combinations, aiming to unlock the full therapeutic potential of FAK inhibition for patients with advanced cancers.[8][10]
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for Fak-IN-8: A Comprehensive Guide for Laboratory Personnel
Essential guidance for the safe handling and disposal of the focal adhesion kinase (FAK) inhibitor, Fak-IN-8, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed operational and disposal plans tailored for researchers, scientists, and drug development professionals.
This compound is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cellular processes such as adhesion, proliferation, migration, and survival.[1] Due to its biological activity and chemical properties, proper handling and disposal are imperative to mitigate potential hazards to personnel and the environment.
Safety and Handling
Based on the safety data for similar chemical compounds, this compound should be handled with care. It is presumed to be harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling the compound. All work with this compound powder should be conducted in a chemical fume hood to avoid inhalation.
Disposal Procedures
The disposal of this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][3] A licensed hazardous waste disposal company must be used for the final disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation of Waste: At the point of generation, segregate this compound waste from other waste streams. At a minimum, the following waste categories should be stored separately:
-
Solid this compound waste (e.g., unused powder)
-
Aqueous solutions containing this compound
-
Sharps contaminated with this compound (e.g., needles, pipette tips, glass slides)
-
Contaminated labware (e.g., centrifuge tubes, flasks)
-
-
Containerization:
-
Solid Waste: Collect pure this compound powder and contaminated solids (e.g., weighing paper, gloves) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled carboy or other appropriate chemical waste container.[4] Do not mix with other chemical wastes unless compatibility has been confirmed. The container must have a securely fitting cap and be kept closed except when adding waste.
-
Sharps Waste: All sharps contaminated with this compound must be placed in a puncture-resistant sharps container.[5][6] This container must be clearly labeled as "Hazardous Sharps" and indicate the presence of this compound.[5] Do not use red biohazard sharps containers for chemically contaminated sharps to avoid confusion.[5]
-
Contaminated Labware: Non-sharp labware contaminated with this compound should be collected in a designated, labeled container for hazardous waste. If possible, rinse the labware three times with a suitable solvent, and collect the rinsate as hazardous aqueous waste. The rinsed labware can then be disposed of according to standard laboratory procedures.[7]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3] The date of waste accumulation should also be clearly marked.
-
Storage: Store all this compound waste in a designated and properly signed satellite accumulation area within the laboratory.[8] Ensure that incompatible wastes are segregated to prevent accidental reactions.
-
Disposal Request: Once a waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][8]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| FAK Inhibitory Activity (IC50) | 5.32 µM | [1] |
| Antiproliferative Activity (IC50) | ||
| MCF-7 (human breast adenocarcinoma) | 3.57 µM | [1] |
| B16-F10 (mouse melanoma) | 3.52 µM | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with FAK inhibitors like this compound.
Cell Viability Assay (CCK-8)
This protocol outlines the steps to determine the effect of this compound on the viability of a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Western Blot for FAK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the autophosphorylation of FAK at Tyrosine 397 (p-FAK Y397).
-
Cell Lysis: Plate cells and treat with various concentrations of this compound as described in the cell viability assay. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK (Y397) and total FAK overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-FAK to total FAK.
Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway initiated by ECM-integrin binding, leading to downstream activation of pro-survival and proliferative pathways. This compound inhibits FAK activity.
This compound Waste Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7.3 Aqueous Solutions of Toxic Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. Sharps Contaminated with Chemicals | Environment, Health & Safety [ehs.ucla.edu]
- 6. Sharps waste - Wikipedia [en.wikipedia.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Fak-IN-8
This guide provides crucial safety and logistical information for the handling and disposal of Fak-IN-8, a focal adhesion kinase (FAK) inhibitor used in cancer research. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound to minimize exposure and ensure a safe laboratory environment. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | Must be worn at all times when handling the compound to protect against splashes or airborne particles. Personal eyeglasses are not a substitute. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves should be inspected for integrity before each use and changed immediately if contaminated. Avoid skin contact. |
| Body Protection | Impervious laboratory coat or gown | Should be long-sleeved and fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | A suitable respirator may be necessary for operations with a potential for aerosol generation or if handling large quantities. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.
-
Recommended storage temperature for the powder is -20°C and for solutions in solvent is -80°C.[1]
-
-
Preparation and Use:
-
Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection if necessary.[2][3]
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1][2]
-
For solid spills, carefully scoop the material into a container for disposal, avoiding dust generation.
-
Decontaminate the spill area and all equipment used for cleanup.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: this compound waste should be considered hazardous chemical waste.
-
Containerization:
-
Collect all waste, including unused compound and contaminated disposables (e.g., gloves, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Disposal Route:
IV. Quantitative Data
| Property | This compound | FAK-IN-2 |
| CAS Number | 1374959-91-7[4] | Not specified |
| Molecular Formula | C₁₅H₉Cl₂N₃O₂S[4] | C₂₈H₃₁ClN₈O₃[1] |
| Molecular Weight | 366.22 g/mol [4] | 563.05 g/mol [1] |
| IC₅₀ (FAK) | 5.32 µM[4] | 35 nM[5] |
| IC₅₀ (MCF-7 cells) | 3.57 µM[4] | Not specified |
| IC₅₀ (B16-F10 cells) | 3.52 µM[4] | Not specified |
V. Experimental Protocols
Cell Proliferation Assay (as referenced for this compound)[4]
-
Cell Culture: MCF-7 (human breast adenocarcinoma) and B16-F10 (mouse melanoma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0-10 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay. This involves adding MTT solution to each well, incubating, and then solubilizing the resulting formazan crystals.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
VI. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
